molecular formula C7H7NO2 B1371485 5-Methoxypicolinaldehyde CAS No. 22187-96-8

5-Methoxypicolinaldehyde

Cat. No.: B1371485
CAS No.: 22187-96-8
M. Wt: 137.14 g/mol
InChI Key: CTYUCLSCBVSTAA-UHFFFAOYSA-N
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Description

5-Methoxypicolinaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYUCLSCBVSTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634276
Record name 5-Methoxypyridine-2-carbaldehyde
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22187-96-8
Record name 5-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
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Record name 2-Formyl-5-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Methoxypicolinaldehyde: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypicolinaldehyde, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde function on the pyridine ring, make it a valuable precursor for a wide range of heterocyclic compounds. This guide provides an in-depth overview of its chemical and physical properties, established synthetic routes, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Core Chemical Identity and Properties

This compound is identified by the CAS Number 22187-96-8 .[1][2][3][4][5][6] It is also known by its systematic name, 5-methoxypyridine-2-carboxaldehyde.[1][7] The fundamental properties of this compound are summarized in the table below, providing a crucial foundation for its use in experimental settings.

PropertyValueSource(s)
CAS Number 22187-96-8[1][2][3][4][5][6]
Molecular Formula C₇H₇NO₂[1][3][4][5][6]
Molecular Weight 137.14 g/mol [1][3][5][8]
Appearance White to off-white solid[3]
Boiling Point 248.4 ± 20.0 °C (Predicted)[3][4]
Density 1.159 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.16 ± 0.10 (Predicted)[3][4]
Flash Point 104.014 °C[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3][4][5]

Spectroscopic Characterization: A Chemist's Fingerprint

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.[9][10][11][12][13] While specific spectra are proprietary to suppliers, the expected signatures are predictable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically a singlet in the range of 9-10 ppm), and a singlet for the methoxy group protons around 3-4 ppm. The coupling patterns of the aromatic protons provide definitive information about the substitution pattern. ¹³C NMR would show characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other key absorbances would include C-H stretches for the aromatic and methyl groups, and C-O stretching for the methoxy ether linkage.[9][10][11]

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ). The fragmentation pattern can provide further structural information.[10][11]

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor. A commonly employed method is the reaction of 5-fluoropicolinaldehyde with sodium methoxide in methanol.[3][8]

Experimental Protocol: Synthesis from 5-Fluoropicolinaldehyde

This protocol is based on a general procedure found in the literature.[3][8]

Materials:

  • 5-Fluoropicolinaldehyde

  • Sodium Methoxide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-fluoropicolinaldehyde (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 55 °C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil or white solid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 5-Fluoropicolinaldehyde 5-Fluoropicolinaldehyde Reaction Nucleophilic Aromatic Substitution 5-Fluoropicolinaldehyde->Reaction Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Reaction Methanol Methanol (Solvent) Methanol->Reaction Heat 55 °C Heat->Reaction This compound This compound Reaction->this compound Sodium_Fluoride Sodium Fluoride (Byproduct) Reaction->Sodium_Fluoride

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of biologically active molecules.[14][15]

Role as a Chemical Building Block

The aldehyde group can undergo a wide range of reactions, including:

  • Reductive amination: To form substituted amines.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To form α,β-unsaturated ketones.

  • Grignard and organolithium additions: To form secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid.

  • Formation of imines, oximes, and hydrazones.

These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, which is a key strategy in lead optimization during drug discovery.[14][15] The methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and can also be a site for metabolic modification in vivo. The use of methoxy groups is a common strategy in drug design to improve pharmacokinetic properties.[16]

G start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig aldol Aldol Condensation start->aldol grignard Grignard Addition start->grignard oxidation Oxidation start->oxidation imine_formation Imine Formation start->imine_formation amines Substituted Amines reductive_amination->amines alkenes Alkenes wittig->alkenes enones α,β-Unsaturated Ketones aldol->enones alcohols Secondary Alcohols grignard->alcohols acids Carboxylic Acids oxidation->acids imines Imines/Oximes/Hydrazones imine_formation->imines

Sources

synthesis of 5-Methoxypicolinaldehyde from 5-fluoropicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxypicolinaldehyde from 5-Fluoropicolinaldehyde

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound from 5-fluoropicolinaldehyde. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry, particularly in the construction of functionalized heteroaromatic compounds for pharmaceutical and materials science applications. This document will delve into the underlying reaction mechanism, provide a field-proven, step-by-step laboratory procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Strategic Importance of this compound

This compound is a valuable heterocyclic building block, characterized by the presence of an aldehyde and a methoxy group on a pyridine ring.[1] These functional groups offer versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The strategic placement of the methoxy group can significantly influence the electronic properties and metabolic stability of derivative compounds.

The synthesis from 5-fluoropicolinaldehyde represents an efficient and reliable route. The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack, making it an excellent leaving group in SNAr reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented method for the preparation of this important intermediate.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 5-fluoropicolinaldehyde to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[2] This mechanism is distinct from electrophilic aromatic substitution and is facilitated by specific features of the substrate.

Pillars of Reactivity:

  • Electron-Deficient Aromatic System: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the presence of the strongly electron-withdrawing aldehyde group (-CHO) at the 2-position.

  • Activation of the Substitution Site: The electron-withdrawing nature of both the ring nitrogen and the para-aldehyde group significantly lowers the electron density at the C5 position, making it highly susceptible to attack by a nucleophile.

  • Good Leaving Group: The fluoride ion (F⁻) is an effective leaving group in SNAr reactions. Although it is a poor leaving group in SN1 and SN2 reactions, its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step.

The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the electron-deficient carbon atom bearing the fluorine atom. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3][4] This intermediate is resonance-stabilized, with the negative charge delocalized across the electron-withdrawing aldehyde group and the pyridine ring system. Aromaticity is subsequently restored by the expulsion of the fluoride ion, yielding the final product.

Sources

An In-Depth Technical Guide to 5-Methoxypicolinaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural elucidation, validated synthesis protocols, and its strategic application in the development of complex molecular architectures. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Core Chemical Identity and Structural Elucidation

This compound is a substituted pyridine derivative, a class of compounds of immense interest due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. Its unique combination of a nucleophilic methoxy group and an electrophilic aldehyde function on a pyridine ring makes it a versatile intermediate.

1.1. IUPAC Nomenclature and Chemical Identifiers

  • IUPAC Name : 5-methoxy-2-pyridinecarbaldehyde[1][2] or 5-methoxypyridine-2-carboxaldehyde[3][4]

  • Synonyms : 2-Formyl-5-methoxypyridine, Picolinaldehyde, 5-methoxy-[5]

  • CAS Number : 22187-96-8[1][3][5][6]

  • Molecular Formula : C₇H₇NO₂[3][5][6]

  • SMILES : O=CC1=NC=C(OC)C=C1[3][7]

1.2. Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a methoxy group.

Caption: Chemical structure of this compound.

1.3. Physicochemical Properties

The properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
Molecular Weight 137.14 g/mol [3][5][6]
Appearance Solid / Semi-solid[2][4]
Boiling Point 248.4 ± 20.0 °C (Predicted)[5][6]
Density 1.159 ± 0.06 g/cm³ (Predicted)[5][6]
Flash Point 104.0 °C[5]
pKa 3.16 ± 0.10 (Predicted)[5]
LogP 0.90[3][5]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[5][7]

1.4. Spectroscopic Signature for Structural Verification

Confirmation of the chemical structure post-synthesis is achieved through a combination of spectroscopic techniques.[8] Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is essential for confirming the proton environment. For this compound, the expected signals are:

    • A singlet for the aldehyde proton (~9.9 ppm).[6][9]

    • A singlet for the three methoxy protons (~3.9 ppm).[6][9]

    • Three distinct signals in the aromatic region (7.2-8.4 ppm) corresponding to the three protons on the pyridine ring.[6][9] The specific splitting patterns (doublets and double-doublets) arise from coupling between adjacent protons, confirming their relative positions.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.[10] The spectrum of this molecule would be characterized by:

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

    • C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the methyl group just below 3000 cm⁻¹.

    • A distinct C-O stretching band for the methoxy ether linkage, typically found in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation patterns.[11] High-resolution MS would confirm the molecular formula (C₇H₇NO₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.[8]

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved via nucleophilic aromatic substitution of an activated pyridine precursor. The following protocol is based on a common literature procedure.[6][9]

2.1. Synthesis via Nucleophilic Aromatic Substitution

This method is preferred for its high yield and operational simplicity. The underlying principle is the displacement of a good leaving group (fluoride) from an electron-deficient pyridine ring by a strong nucleophile (methoxide). The electron-withdrawing aldehyde group at the 2-position facilitates this substitution at the 5-position.

G Start Reactants: 5-Fluoropicolinaldehyde Sodium Methoxide Methanol (Solvent) Reaction Reaction Step: Stir at 55°C overnight Start->Reaction Combine Filter Workup 1: Filtration (Removes inorganic salts) Reaction->Filter Cool Concentrate Workup 2: Concentration (Removes methanol solvent) Filter->Concentrate Collect Filtrate Purify Purification: Column Chromatography (Eluent: Ethyl Acetate/Hexane) Concentrate->Purify Load Crude Product End Final Product: This compound (Colorless Oil) Purify->End Collect Fractions

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoropicolinaldehyde (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile : To the stirred solution, add sodium methoxide (1.5 eq) portion-wise. Causality Note: An excess of sodium methoxide is used to drive the reaction to completion. Methanol serves as both the solvent and the source of the methoxide nucleophile via equilibrium with the sodium salt.

  • Reaction Execution : Heat the reaction mixture to 55 °C and stir overnight. Causality Note: Moderate heating provides the necessary activation energy for the nucleophilic aromatic substitution without causing significant side reactions or solvent loss.

  • Reaction Quench and Filtration : After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The resulting suspension is filtered to remove the sodium fluoride byproduct and any unreacted sodium methoxide. The filter cake is washed with a small amount of cold methanol.

  • Solvent Removal : The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 30-45% ethyl acetate).[6][9] Causality Note: This step separates the desired product from non-polar starting material and polar impurities, yielding the pure compound as a colorless oil with a reported yield of approximately 66%.[6][9]

2.2. Alternative Synthesis: Oxidation of (5-Methoxypyridin-2-yl)methanol

An alternative route involves the oxidation of the corresponding primary alcohol, (5-methoxypyridin-2-yl)methanol.[5]

  • Protocol : The alcohol is dissolved in a suitable solvent like chloroform and treated with an oxidizing agent such as manganese(IV) oxide (MnO₂). The reaction is typically stirred at room temperature for several hours.

  • Rationale : MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid. The heterocyclic alcohol substrate is sufficiently activated for this transformation. This method is advantageous when the alcohol precursor is more readily available than the fluoro-pyridine.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the reactivity of the aldehyde group, which serves as a handle for constructing more complex molecules.

3.1. Role as a Heterocyclic Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality allows for a wide range of subsequent chemical transformations:

  • Reductive Amination : To form substituted aminomethyl-pyridines.

  • Wittig Reaction : To create vinyl-pyridine derivatives.

  • Aldol and Knoevenagel Condensations : For carbon-carbon bond formation.

  • Multicomponent Reactions (MCRs) : As the aldehyde component in reactions like the Ugi or Strecker reactions, which can rapidly generate molecular diversity from simple starting materials.[12][13]

3.2. Strategic Use in Drug Discovery Campaigns

The structure of this compound can be leveraged in a typical drug discovery workflow. The methoxy group acts as a hydrogen bond acceptor and can influence the electronic properties and metabolic stability of the final compound.

G Start This compound (Core Scaffold) MCR Parallel Synthesis (e.g., Ugi, Strecker reactions) Start->MCR Aldehyde Component Library Diverse Compound Library (Scaffold + R-groups) MCR->Library Generates Screening High-Throughput Screening (Biological Assays) Library->Screening Input for Hit Hit Compound(s) (Initial Activity) Screening->Hit Identifies LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Progresses to Candidate Drug Candidate LeadOpt->Candidate Yields

Caption: Use of this compound in a drug discovery workflow.

This workflow illustrates how a single, versatile building block can be used to generate a large library of diverse compounds for biological screening. The subsequent identification of "hits" leads to further refinement through structure-activity relationship (SAR) studies, ultimately aiming for a clinical candidate.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[2][4]

  • Precautionary Measures : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4]

  • Storage : As noted, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde and degradation.[5][7]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and reliable synthesis routes. Its utility is primarily realized in its role as a versatile building block for the synthesis of complex heterocyclic compounds. The strategic location of its functional groups—an aldehyde for diverse transformations and a methoxy group for electronic and steric modulation—makes it an indispensable tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application in advanced research endeavors.

References

  • This compound. LookChem. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Publications. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a key building block in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise structural confirmation is paramount. This document synthesizes available spectral data with established chemical principles to offer a comprehensive characterization, explaining the causality behind spectral features and outlining robust protocols for data acquisition.

Molecular Structure and Overview

This compound, with the molecular formula C₇H₇NO₂, possesses a pyridine ring substituted with an aldehyde group at the 2-position and a methoxy group at the 5-position. This substitution pattern dictates its unique electronic and structural properties, which are elucidated through the spectroscopic techniques discussed herein.

Molecular Properties:

  • Molecular Formula: C₇H₇NO₂[1]

  • Molecular Weight: 137.14 g/mol [1]

  • IUPAC Name: 5-methoxypyridine-2-carbaldehyde[2]

  • CAS Number: 22187-96-8[1]

The following sections will deconstruct the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a full structural assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen atoms within the molecule. The electron-withdrawing nature of the nitrogen atom and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a distinct chemical shift pattern for the aromatic protons.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Provisional Assignment
9.93 Singlet (s) 1H Aldehyde (-CHO)
8.37 Doublet (d) 1H H-6
7.90 Doublet (d) 1H H-4
7.24 Doublet of Doublets (dd) 1H H-3
3.89 Singlet (s) 3H Methoxy (-OCH₃)

Data sourced from ChemicalBook, with interpretation by the author to resolve apparent typographical errors in the original listing.[3][4]

Expertise & Insights:

  • Aldehyde Proton (δ 9.93): The significant downfield shift is characteristic of an aldehyde proton, which is heavily deshielded by the anisotropic effect of the carbonyl double bond and its direct attachment to the electron-deficient pyridine ring. Its singlet nature confirms the absence of adjacent protons.

  • Aromatic Protons (δ 7.24-8.37):

    • The proton at the H-6 position (δ 8.37) is the most downfield of the ring protons. This is due to its ortho position relative to the ring nitrogen and the aldehyde group, both of which are strongly electron-withdrawing.

    • The H-4 proton (δ 7.90) is ortho to the electron-donating methoxy group but para to the aldehyde, resulting in a downfield shift.

    • The H-3 proton (δ 7.24) is ortho to the aldehyde and meta to the methoxy group, appearing as the most upfield of the ring protons. The expected splitting pattern is a doublet of doublets due to coupling with both H-4 and H-6 (though this is often simplified in data listings).

  • Methoxy Protons (δ 3.89): The sharp singlet integrating to three protons is unequivocally assigned to the methoxy group. Its chemical shift is typical for an aryl methyl ether.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm Carbon Assignment Rationale
~192 Aldehyde (C=O) Carbonyl carbons in aromatic aldehydes appear significantly downfield.
~160 C-5 Aromatic carbon attached to the electron-donating oxygen atom.
~151 C-2 Carbon attached to the aldehyde and adjacent to the ring nitrogen.
~145 C-6 Carbon adjacent to nitrogen, significantly deshielded.
~122 C-3 Aromatic CH carbon.
~110 C-4 Aromatic CH carbon, shielded by the ortho-methoxy group.

| ~56 | Methoxy (-OCH₃) | Typical range for a methoxy carbon attached to an aromatic ring. |

Trustworthiness: This predictive model is grounded in fundamental principles. The electronegativity of substituents and their position on the pyridine ring are the primary determinants of chemical shifts. For instance, carbons directly attached to heteroatoms (N, O) or electron-withdrawing groups (CHO) are shifted downfield, while the methoxy carbon itself appears in its characteristic region.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ prep2 Add TMS as internal standard (0.00 ppm reference) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Tune and shim magnet for field homogeneity prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay) acq1->acq3 proc1 Apply Fourier Transform to FID acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) and assign peaks proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument must be properly tuned, and the magnetic field shimmed on the sample to achieve optimal resolution and lineshape.

  • ¹H Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are averaged for a high signal-to-noise ratio.

  • ¹³C Acquisition: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required.

  • Processing: The raw Free Induction Decay (FID) data is processed with an exponential window function, followed by Fourier transformation. The resulting spectrum is phase-corrected, baseline-corrected, and calibrated using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While an experimental spectrum for this specific compound is not widely published, its structure allows for a confident prediction of its key absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3100-3000 C-H (Aromatic) Stretch Medium
2980-2850 C-H (Alkyl) Stretch Medium-Weak
2830 & 2720 C-H (Aldehyde) Stretch (Fermi Doublet) Medium-Weak
~1705 C=O (Aldehyde) Stretch Strong
1600-1450 C=C & C=N (Aromatic Ring) Stretch Medium-Strong
1250-1200 C-O (Aryl Ether) Asymmetric Stretch Strong

| 1050-1020 | C-O (Aryl Ether) | Symmetric Stretch | Medium |

Expertise & Insights:

  • Carbonyl Stretch (C=O): The most prominent peak is expected to be the strong C=O stretch around 1705 cm⁻¹. Conjugation with the pyridine ring lowers this frequency from the typical ~1725 cm⁻¹ for a saturated aldehyde.[6]

  • Aldehyde C-H Stretch: A hallmark of aldehydes is the appearance of two weak-to-medium bands (a Fermi doublet) at ~2830 cm⁻¹ and ~2720 cm⁻¹. The presence of these bands is a strong confirmation of the aldehyde functional group.[6]

  • Aromatic Region: Multiple bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the substituted pyridine ring.

  • C-O Ether Stretch: A strong, distinct band between 1250-1200 cm⁻¹ is expected for the asymmetric C-O-C stretch of the aryl methoxy group, providing clear evidence for this functionality.

IR Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Use the integrated pressure anvil to apply consistent and firm pressure, ensuring good optical contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is standard practice to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented as a ratio of the sample scan to the background scan. Major absorption bands are identified and correlated with functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule upon ionization.

  • Molecular Ion: For a molecular formula of C₇H₇NO₂, the monoisotopic mass is 137.048 g/mol . In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at m/z 137. In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 138.

Predicted Fragmentation Pathway (EI-MS)

The fragmentation of aromatic aldehydes is well-documented. The molecular ion is energetically unstable and will break apart in predictable ways to form more stable fragment ions.[7][8]

Table 4: Predicted Major Fragment Ions in EI-MS

m/z Proposed Ion Formula Plausible Neutral Loss
137 [C₇H₇NO₂]⁺˙ (Molecular Ion)
136 [C₇H₆NO₂]⁺ H˙ (from aldehyde)
108 [C₆H₆NO]⁺ CO (from aldehyde)
94 [C₅H₄NO]⁺ CH₂O (from methoxy)

| 78 | [C₅H₄N]⁺ | CO (from ion at m/z 108) |

M [M]⁺˙ m/z = 137 M_minus_H [M-H]⁺ m/z = 136 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 108 M->M_minus_CO - CO M_minus_CH2O [M-CH₂O]⁺˙ m/z = 94 M->M_minus_CH2O - H˙, - CHO (rearrangement) M_minus_CO_CO [C₅H₄N]⁺ m/z = 78 M_minus_CO->M_minus_CO_CO - CO

Caption: Plausible EI fragmentation pathway for this compound.

Expertise & Insights:

  • Loss of a Hydrogen Radical (m/z 136): A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen radical (H˙) to form a stable acylium ion.

  • Loss of Carbon Monoxide (m/z 108): The molecular ion can lose a neutral carbon monoxide (CO) molecule, a very common and energetically favorable fragmentation for aromatic aldehydes, resulting in the ion at m/z 108.

  • Further Fragmentation (m/z 78): The fragment at m/z 108 can undergo further loss of another CO or related fragments, leading to smaller pyridine-based cations like the one at m/z 78.

MS Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation to form [M+H]⁺ ions.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range that includes the expected molecular ion, e.g., m/z 50-300.

  • Tandem MS (MS/MS) for Fragmentation: To confirm fragmentation patterns, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 138) as the precursor, applying collision energy (e.g., 10-30 eV) in the collision cell, and scanning the resulting fragment ions.

Conclusion

The comprehensive analysis of ¹H NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous structural confirmation of this compound. The characteristic chemical shifts in the ¹H NMR spectrum, the predicted vibrational frequencies of the aldehyde and methoxy groups in the IR spectrum, and the logical fragmentation patterns in the mass spectrum all converge to support the assigned structure. The protocols detailed herein provide a robust framework for researchers to replicate this characterization with high fidelity, ensuring the quality and integrity of this vital chemical intermediate in their research and development endeavors.

References

  • FTIR Spectrum Information and Bond Relationship. (n.d.). Retrieved from [Link]

  • Interpretation of Mass Spectra. (n.d.). Retrieved from [Source URL not provided, general mass spectrometry principles]
  • SpectraBase. (2025). 5-Methoxy-2-methyl-1,2-dihydroisoquinoline-3-carbaldehyde - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.
  • ChemicalBook. (n.d.). 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum.
  • SpectraBase. (2025). 5-Methoxysalicylaldehyde - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Source URL not provided, general IR table]
  • ACS Publications. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Amine N-Oxide Deoxygenation.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Mass Spectral Fragmentation of VX.
  • Chem Help ASAP. (2023, February 3). Predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
  • ResearchGate. (1999). FTIR di†erence spectra of methoxy species formed by methanol...
  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

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The Solubility Profile of 5-Methoxypicolinaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to ultimate therapeutic efficacy. 5-Methoxypicolinaldehyde, a heterocyclic aldehyde, presents a unique structural motif of interest in medicinal chemistry. This guide provides an in-depth technical exploration of its solubility in common organic solvents, offering a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to make informed decisions in their research and development endeavors.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" serves as a foundational principle in solubility science.[1] This concept is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent. A solute will dissolve in a solvent if the energy of the solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interactions.

The structure of this compound, featuring a pyridine ring, a methoxy group, and an aldehyde functional group, dictates its polarity and potential for intermolecular interactions. The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups can act as hydrogen bond acceptors. The presence of these polar functional groups suggests a degree of solubility in polar solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A substance is more likely to dissolve in a solvent with a similar HSP profile. The closer the HSP values of the solute and solvent, the greater the affinity between them.[3]

Predicted Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that this is a theoretical estimation and should be verified experimentally.

SolventSolvent PolarityPredicted Solubility of this compoundRationale
Water HighSparingly Soluble to InsolubleThe pyridine nitrogen and oxygen atoms can hydrogen bond with water, but the overall aromatic and methoxy character may limit solubility.
Methanol HighSolubleThe polar hydroxyl group of methanol can interact favorably with the polar functionalities of the solute.
Ethanol HighSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1]
Acetone MediumSolubleAs a polar aprotic solvent, acetone can engage in dipole-dipole interactions.[1]
Ethyl Acetate MediumSolubleOffers a balance of polar and non-polar characteristics, likely to be a good solvent.
Dichloromethane MediumSolubleA polar aprotic solvent that can effectively solvate the molecule.
Chloroform MediumSolubleSimilar to dichloromethane in its solvent properties.
Toluene LowSparingly SolubleThe non-polar nature of toluene may not be optimal for solvating the polar groups of the molecule.
Hexane LowInsolubleAs a non-polar alkane, hexane is unlikely to dissolve a moderately polar compound like this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of an organic compound like this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid understanding of the solubility profile across a range of solvents.[6][7][8][9][10][11][12][13][14]

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

For precise solubility values, the shake-flask method is a widely accepted technique.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that a saturated solution is achieved with excess solid remaining.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Workflow for Experimental Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) qual1 Add ~10-20 mg of Compound to Test Tubes qual2 Add 1 mL of Each Solvent qual1->qual2 qual3 Vortex for 30-60s qual2->qual3 qual4 Visually Inspect and Record Solubility qual3->qual4 end_qual Qualitative Profile qual4->end_qual quant1 Add Excess Compound to Vials quant2 Add Known Volume of Solvent quant1->quant2 quant3 Equilibrate on Shaker (24-48h) quant2->quant3 quant4 Filter Supernatant quant3->quant4 quant5 Dilute Sample quant4->quant5 quant6 Analyze Concentration (HPLC/UV-Vis) quant5->quant6 quant7 Calculate Solubility quant6->quant7 end_quant Quantitative Data quant7->end_quant start Start start->qual1 start->quant1

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility and Enhancement Strategies

Several factors can influence the solubility of a compound, including:

  • Temperature: For most solids, solubility increases with temperature.

  • pH: For ionizable compounds, solubility is highly pH-dependent. This compound, with a basic pyridine nitrogen, will exhibit increased solubility in acidic solutions due to the formation of a more soluble salt.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Should the intrinsic solubility of this compound be insufficient for a desired application, various formulation strategies can be employed to enhance it, such as salt formation, co-solvency, and the use of cyclodextrins or lipid-based delivery systems.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a comprehensive understanding of its structure and the fundamental principles of solubility allows for a reasoned prediction of its behavior. This guide has provided a theoretical framework, a predicted solubility profile, and a detailed experimental protocol to empower researchers to confidently determine the solubility of this compound. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein provide a robust pathway to obtaining this critical information.

References

  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

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A Technical Guide to the Commercial Sourcing and Application of 5-Methoxypicolinaldehyde for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the path from a promising chemical scaffold to a viable drug candidate is one I have navigated countless times. Success in this journey hinges not only on innovative molecular design but also on the foundational ability to source high-quality, reliable starting materials. This guide provides an in-depth look at 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a versatile heterocyclic building block, offering technical insights into its commercial availability, supplier evaluation, safe handling, and strategic application in medicinal chemistry.

Core Compound Specifications

This compound, also known as 5-methoxypyridine-2-carboxaldehyde, is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The aldehyde functional group at the 2-position serves as a reactive handle for a multitude of chemical transformations, making this compound a valuable starting point for generating diverse compound libraries.

Below is a summary of its essential chemical and physical properties, compiled from leading supplier data.

PropertyValueSource(s)
CAS Number 22187-96-8[3][4][5]
Molecular Formula C₇H₇NO₂[3][4]
Molecular Weight 137.14 g/mol [3][5]
Appearance White to yellow solid
IUPAC Name 5-methoxypyridine-2-carbaldehyde[5][6]
Synonyms 5-Methoxypyridine-2-carboxaldehyde, 5-Methoxy-2-formylpyridine[3]
Canonical SMILES COC1=CC=C(C=O)N=C1[6]
Storage Conditions Store at -20°C or 2-8°C, sealed, away from moisture, under inert gas[3]

Commercial Landscape and Supplier Analysis

This compound is readily available from a wide range of chemical suppliers, positioning it as an accessible building block for both small-scale discovery and larger-scale synthesis campaigns. However, not all suppliers offer the same level of quality, documentation, or purity, which are critical considerations for drug development professionals.

Causality of Purity in Drug Discovery

The choice of purity level is a strategic one, dictated by the stage of research:

  • >98% Purity: This is the gold standard for lead optimization and structure-activity relationship (SAR) studies. High purity ensures that observed biological activity is attributable to the intended compound and not an impurity, preventing costly misinterpretations of data.

  • 95-97% Purity: For initial high-throughput screening (HTS) library synthesis or for process development and route scouting, a slightly lower purity may be acceptable. This can be a cost-effective approach, provided that a robust analytical workflow is in place to characterize the final compounds thoroughly.

Comparative Supplier Overview

The following table summarizes the offerings from several prominent suppliers. This is not an exhaustive list but represents a cross-section of the market, from large distributors to specialized boutique labs.

SupplierPurity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) Not specified in snippetVariesA major distributor with extensive documentation and technical support.[5]
ChemScene ≥98%Research to bulk scalesOffers custom synthesis and commercial production services.[3]
Fluorochem 95%250 mg to 25 gProvides detailed safety data and clear stock levels across regions.[6]
A2B Chem 97%50 mg to 1 gCaters to smaller, research-focused quantities.
BLD Pharm Not specified in snippetResearch quantitiesA supplier of various heterocyclic building blocks.[7]
MSE Supplies 99.48% (HPLC)5 g to 25 gOffers high-purity grades suitable for demanding applications.

Protocol for Procurement and Safe Handling

A self-validating system for procurement and handling is essential for experimental reproducibility and laboratory safety.

Step-by-Step Procurement and Qualification Workflow

G cluster_procurement Procurement Phase cluster_receipt In-House Qualification A 1. Identify Potential Suppliers B 2. Request & Review Documentation (CoA, SDS) A->B Vet for Quality C 3. Select Supplier & Place Order B->C Approve Documentation D 4. Log Material & Visually Inspect C->D E 5. Perform QC Analysis (e.g., ¹H NMR, LC-MS) D->E Sample for Testing F 6. Compare Data to Supplier CoA E->F G 7. Release for Use F->G Data Matches H Quarantine & Contact Supplier F->H Discrepancy Found

Caption: A robust workflow for sourcing and validating chemical reagents.

Safe Handling and Storage Protocol

Based on authoritative safety data, this compound requires careful handling.[6]

  • Hazard Identification: The compound is classified as an irritant. Key hazard statements include:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Procedures: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, store at -20°C.[3] For daily use, storage at 2-8°C is also acceptable.

  • Spills and Disposal: In case of a spill, absorb with an inert material and place in a designated chemical waste container. Dispose of waste in accordance with local, state, and federal regulations.

Overview of Synthetic Routes

Understanding the synthesis of a starting material provides insight into potential impurities. A common and efficient method for preparing this compound is through nucleophilic aromatic substitution.

Synthesis via Nucleophilic Aromatic Substitution

A prevalent laboratory-scale synthesis involves the reaction of 5-fluoropicolinaldehyde with sodium methoxide in methanol.[4] The electron-withdrawing nature of the aldehyde and the pyridine nitrogen activates the aromatic ring, facilitating the displacement of the fluoride by the methoxide nucleophile.

G cluster_reactants Reactants R1 5-Fluoropicolinaldehyde Solvent Methanol (MeOH) Solvent R2 Sodium Methoxide (NaOMe) Conditions Heat (55 °C) Solvent->Conditions Product This compound Conditions->Product Byproduct Sodium Fluoride (NaF) Conditions->Byproduct Byproduct

Caption: Synthesis of this compound from 5-fluoropicolinaldehyde.

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building molecules with therapeutic potential. The pyridine core is a cornerstone of modern drug design, and the aldehyde group provides a gateway for diversification.[2][8]

Synthetic Utility for Library Development

The aldehyde functionality is a linchpin for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:

  • Reductive Amination: To install a diverse range of amine side chains, a fundamental step in tuning solubility, cell permeability, and target engagement.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling access to different geometries and downstream functionalization.

  • Condensation Reactions: To form imines, oximes, or hydrazones, which can act as final products or as intermediates for constructing larger heterocyclic systems.

Strategic Application Example: A Blueprint for Discovery

While specific examples of this compound in clinical candidates are proprietary, its utility can be understood by analogy to structurally similar intermediates. For instance, related compounds like 4-Methyl-5-nitropicolinaldehyde are documented as key starting materials in the multi-step synthesis of pyrimidine-based PI3K inhibitors for oncology.[9] In that context, the aldehyde is used to construct a core heterocyclic structure, and other functional groups are later manipulated to optimize activity.

Similarly, a research program could leverage this compound to generate a library of novel kinase inhibitors, GPCR modulators, or anti-infective agents. The methoxy group provides a point for electronic tuning and can influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the aldehyde allows for the systematic exploration of chemical space around the pyridine core.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabler for innovation in drug discovery. Its ready commercial availability from multiple suppliers allows researchers to focus on the science of creating new medicines. By implementing a rigorous procurement and qualification strategy, adhering to strict safety protocols, and leveraging its synthetic versatility, drug development professionals can effectively utilize this building block to accelerate their journey toward novel therapeutics.

References

  • SAFETY DATA SHEET: 5-Bromo-3-methoxypicolinaldehyde oxime. AFG Bioscience LLC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Ain Shams Engineering Journal. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • US Patent US6245913B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

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An In-Depth Technical Guide to 5-Methoxypicolinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Versatile Pyridine Aldehyde

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and access to novel chemical space. 5-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique electronic and structural features—a nucleophilic aldehyde, an electron-donating methoxy group, and a pyridine ring—provide a powerful toolkit for the construction of complex heterocyclic scaffolds. This guide offers a comprehensive technical overview of this compound, synthesizing its physicochemical properties, proven synthetic methodologies, chemical reactivity, and applications. It is intended to serve as a practical resource for researchers and drug development professionals, enabling them to strategically leverage this reagent in the synthesis of next-generation therapeutics.

Core Physicochemical & Spectroscopic Profile

This compound (CAS No. 22187-96-8) is also known by its synonyms, 5-Methoxypyridine-2-carboxaldehyde and 2-Formyl-5-methoxypyridine.[1][2] It typically presents as a white to off-white solid.[3] Proper handling mandates storage under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its integrity.[2][4]

Key Properties & Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[2][5][6]
Molecular Weight 137.14 g/mol [5][6]
CAS Number 22187-96-8[2][3][5]
Appearance White to off-white solid[3]
Boiling Point 248.4 ± 20.0 °C (Predicted)[3][4]
Density 1.159 ± 0.06 g/cm³ (Predicted)[3][4]
Flash Point 104.0 ± 1.4 °C[2][4]
pKa 3.16 ± 0.10 (Predicted)[2][4]
Spectroscopic Signature

Definitive characterization is essential for verifying the identity and purity of any synthetic building block. While comprehensive, experimentally-derived spectra are not universally available in public databases, the expected spectroscopic features can be reliably predicted from the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance): Experimental data reported in CDCl₃ provides the following characteristic shifts:

  • δ 9.93 (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO).[3][7]

  • δ 8.37 (d, 1H): A doublet representing the proton on the carbon adjacent to the nitrogen in the pyridine ring.[3][7]

  • δ 7.90 (d, 1H): A doublet for one of the aromatic protons on the pyridine ring.[3][7]

  • δ 7.24 (dd, 1H): A doublet of doublets for the remaining aromatic proton, showing coupling to its neighbors.[3][7]

  • δ 3.89 (s, 3H): This singlet is characteristic of the three protons of the methoxy group (-OCH₃).[3][7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on standard chemical shift tables, the expected approximate resonances are:[8]

  • ~190-193 ppm: Aldehyde carbonyl carbon (C=O).

  • ~155-165 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).

  • ~110-150 ppm: Remaining aromatic carbons of the pyridine ring.

  • ~55-56 ppm: Methoxy carbon (-OCH₃).

IR (Infrared) Spectroscopy: The key diagnostic absorption bands would include:[9][10]

  • ~2950-3100 cm⁻¹: C-H stretching from the aromatic ring and methoxy group.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).

  • ~1690-1715 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

  • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether group.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 137.05.

Synthesis Methodologies: Pathways to a Key Intermediate

The utility of this compound is underpinned by its accessible synthesis. Two primary, field-proven routes are prevalent, each offering distinct advantages depending on the available starting materials and desired scale.

Route 1: Nucleophilic Aromatic Substitution

This is a common and efficient method starting from a more readily available halogenated pyridine. The core of this synthesis is a nucleophilic aromatic substitution (SₙAr) reaction.

cluster_0 Synthesis via Nucleophilic Aromatic Substitution start 5-Fluoropicolinaldehyde product This compound start->product 55 °C, overnight reagent Sodium Methoxide (CH₃ONa) reagent->start solvent Methanol (CH₃OH) solvent->start

Figure 1. Workflow for synthesis via nucleophilic aromatic substitution.

Causality and Experimental Insight: The fluorine atom at the 5-position of the pyridine ring is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the aldehyde group. Sodium methoxide serves as a potent, yet simple, source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the reactants and is the conjugate acid of the incoming nucleophile, minimizing side reactions. The elevated temperature (55 °C) provides the necessary activation energy to drive the reaction to completion overnight.[3][7]

Experimental Protocol: Synthesis from 5-Fluoropicolinaldehyde [3][7]

  • Reaction Setup: Dissolve 5-fluoropicolinaldehyde (1.0 eq) and sodium methoxide (1.5 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reaction Conditions: Heat the mixture to 55 °C and stir overnight.

  • Workup: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts, washing the filter cake with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via column chromatography (e.g., using a 30-45% ethyl acetate/hexane gradient) to afford this compound as a colorless oil or white solid. A typical yield for this procedure is approximately 66%.[3]

Route 2: Oxidation of the Corresponding Alcohol

An alternative strategy involves the mild oxidation of the precursor alcohol, (5-methoxypyridin-2-yl)methanol.

Experimental Protocol: Oxidation using Manganese Dioxide [2][4]

  • Reaction Setup: Dissolve (5-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add activated manganese(IV) oxide (MnO₂, ~5-10 eq) portion-wise to the stirring solution.

  • Reaction Conditions: Stir the resulting suspension vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing thoroughly with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. This method is often high-yielding (typically >75%) and avoids harsh conditions, making it suitable for sensitive substrates.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its aldehyde functional group, modulated by the electronic properties of the methoxy-substituted pyridine ring.

The aldehyde is a prime electrophile, readily participating in a variety of crucial carbon-carbon bond-forming reactions. One of the most powerful of these is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile or diethyl malonate), typically catalyzed by a weak base.[9][11]

cluster_1 Knoevenagel Condensation Pathway aldehyde This compound product α,β-Unsaturated Product aldehyde->product Condensation methylene Active Methylene Compound (e.g., Malononitrile) methylene->aldehyde catalyst Weak Base (e.g., Piperidine) catalyst->aldehyde h2o H₂O product->h2o - H₂O

Figure 2. Generalized workflow for a Knoevenagel condensation.

This reaction is exceptionally valuable as it introduces a vinyl linkage, extending the carbon skeleton and providing a conjugated system that can be further functionalized. The resulting α,β-unsaturated products are versatile intermediates for Michael additions, cycloadditions, and other transformations.[1][12][13]

Application in Drug Development: Synthesis of a PDE4 Inhibitor

The true measure of a building block's value is its successful application in the synthesis of high-value targets. This compound serves as a key starting material in the synthesis of GSK256066 , a highly potent and selective inhaled inhibitor of phosphodiesterase 4 (PDE4) developed for treating respiratory diseases like asthma and COPD.

The synthesis leverages the aldehyde functionality of this compound for a crucial condensation reaction to construct the core of the final drug molecule. While the full, detailed industrial synthesis is proprietary, published literature outlines a plausible pathway where the aldehyde undergoes a condensation reaction with an appropriate amine-containing fragment, followed by further transformations to yield the final complex structure. The pyridine and methoxy moieties of the starting material become integral parts of the final pharmacophore, highlighting the efficiency of its use.

The development of GSK256066 underscores the strategic importance of this compound. Its structure is not merely a scaffold to be built upon but is a carefully selected component that directly contributes to the final biological activity and pharmacological profile of a clinical-stage drug candidate.[14][15]

Safe Handling, Storage, and Disposal

As with any active chemical reagent, adherence to strict safety protocols is paramount.

Hazard Identification:

  • This compound is classified as harmful and an irritant.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Signal Word: Warning.[6]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, fully buttoned.

    • Use chemical-resistant gloves (e.g., nitrile).

    • Wear ANSI-approved safety glasses or goggles.

  • Handling Procedure:

    • Avoid generating dust. If weighing out the solid, do so carefully within the fume hood.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Response:

    • In case of a small spill, decontaminate the area with a suitable absorbent material.

    • Place the contaminated material in a sealed container for proper disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it a reliable tool for medicinal chemists. Its demonstrated role in the synthesis of advanced clinical candidates like GSK256066 validates its importance in drug discovery pipelines. By understanding the technical nuances presented in this guide, researchers can confidently and effectively integrate this powerful intermediate into their synthetic strategies, accelerating the path toward novel therapeutic agents.

References

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved December 31, 2025, from [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved December 31, 2025, from [Link]

  • This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher. Retrieved December 31, 2025, from [Link]

  • An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. (2007). The Chemical Educator. Retrieved December 31, 2025, from [Link]

  • This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

  • Recent Developments on Five-Component Reactions. (2020). MDPI. Retrieved December 31, 2025, from [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). Retrieved December 31, 2025, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved December 31, 2025, from [Link]

  • Condensation reaction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. Retrieved December 31, 2025, from [Link]

  • In vitro characterization of GSK256066, an exceptionally high affinity and selective inhibitor of PDE4 suitable for topical administration. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. (2017). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. (2011). The Journal of pharmacology and experimental therapeutics. Retrieved December 31, 2025, from [Link]

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An In-depth Technical Guide to the Physical Properties of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the key physical properties of 5-Methoxypicolinaldehyde (CAS No. 22187-98-8), a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. As a crucial building block, understanding its physical characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows. This document moves beyond a simple data sheet to offer practical, field-proven insights into the determination and interpretation of these properties.

Compound Profile: this compound

This compound, also known as 5-methoxypyridine-2-carboxaldehyde, belongs to the pyridine class of compounds. Its structure, featuring a methoxy group and an aldehyde on a pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group serves as a reactive handle for various transformations, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties, solubility, and biological interactions.

Notably, at standard ambient temperature and pressure, this compound exists as a colorless oil[1][2]. This physical state dictates the relevant physical properties to be characterized and the appropriate methodologies for their determination.

Core Physical Properties

The essential physical data for this compound are summarized below. These values are critical for predicting its behavior in various solvents, under different temperature and pressure conditions, and for purification processes such as distillation.

Physical PropertyValueConditions
Molecular Formula C₇H₇NO₂-
Molecular Weight 137.14 g/mol -
Physical State Colorless OilAmbient Temperature
Melting Point Not Applicable-
Boiling Point 248.4 ± 20.0 °C760 mmHg
Density 1.159 ± 0.06 g/cm³Predicted
Flash Point 104.014 °C-

Data compiled from various chemical suppliers and databases.[3]

Experimental Determination of Physical Properties

The trustworthiness of physical data hinges on the robustness of the experimental methods used for their determination. The following sections detail the standard, self-validating protocols for measuring the boiling point of a liquid compound like this compound and, for academic completeness, the melting point determination of a solid organic compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, this is a fixed physical constant at a given pressure.

Causality Behind the Experimental Choices: The primary goal is to achieve a state of equilibrium between the liquid and vapor phases under controlled, uniform heating. The methodology is designed to minimize superheating (heating the liquid above its boiling point without boiling) and to ensure the thermometer accurately measures the temperature of the vapor, not the hotter liquid at the bottom of the apparatus.

Protocol Validation System: The accuracy of the apparatus is validated through calibration. Before determining the boiling point of the target compound, the protocol should be performed on a reference standard with a well-established boiling point (e.g., distilled water, b.p. 100°C at 1 atm). The experimental result for the standard must fall within an acceptable range (e.g., ± 0.5°C) of the known value. This validates the thermometer's calibration and the overall technique.

Detailed Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical step to promote smooth boiling and prevent bumping.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement is crucial for measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Begin gently heating the flask using a heating mantle. The heating rate should be controlled to produce a slow, steady rate of distillation (approximately 1-2 drops per second from the condenser).

  • Data Acquisition: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant. This constant temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not exactly 760 mmHg, the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow Workflow for Boiling Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A Assemble Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B D Position Thermometer Correctly B->D C Calibrate Thermometer with Standard (e.g., H2O) C->D Validation Input E Heat Gently to Achieve Steady Boiling D->E F Record Stable Temperature of Vapor E->F G Record Barometric Pressure F->G H Apply Pressure Correction if Necessary G->H I Report Corrected Boiling Point H->I

Caption: A flowchart illustrating the key stages of boiling point determination.

While this compound is an oil, understanding melting point determination is a fundamental skill. The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically < 1°C). The presence of impurities depresses and broadens this range.

Causality Behind the Experimental Choices: The sample is heated slowly to ensure thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate would cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

Protocol Validation System: The apparatus is calibrated using certified melting point standards (e.g., benzoic acid, urea) that have sharp, well-defined melting points. The protocol is considered validated if the measurements for these standards are within the accepted tolerance.

Detailed Experimental Protocol:

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Acquisition: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A Dry and Powder Solid Sample B Pack Sample into Capillary Tube (2-3mm) A->B C Insert Tube into Apparatus B->C D Heat Rapidly for Approximate M.P. C->D E Cool and Prepare New Sample D->E F Heat Slowly (1-2°C/min) near Approximate M.P. E->F G Record T1 (First Liquid) and T2 (All Liquid) F->G I Report Melting Range (T1 - T2) G->I H Calibrate with Known Standards H->I Ensures Accuracy

Caption: A flowchart detailing the standard procedure for melting point analysis.

References

  • This compound - LookChem . LookChem.com. [Link]

  • Determination of Melting Point - Wired Chemist . Wired Chemist. [Link]

  • Melting point determination . University of Calgary. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Methoxypicolinaldehyde, also known as 5-methoxypyridine-2-carboxaldehyde, is a substituted pyridine derivative with significant applications in organic synthesis and pharmaceutical development.[1][2] Its unique chemical structure, featuring a pyridine ring, an aldehyde group, and a methoxy group, makes it a valuable building block for the synthesis of more complex molecules. However, the same reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from chemical suppliers and analogous compounds allow for a robust hazard assessment.[1][3] The primary hazards are associated with its potential for irritation and acute toxicity upon ingestion, skin contact, or inhalation.

1.1 GHS Classification and Hazard Statements

Based on available supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:[1][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

1.2 Physical and Chemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 22187-96-8[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance White to off-white solid
Boiling Point 248.375 °C at 760 mmHg[2]
Flash Point 104.014 °C[2]
Density 1.159 g/cm³[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]

1.3 Toxicological Profile (Inferred)

Due to the limited specific toxicological data for this compound, a conservative approach is warranted. The toxicological profile is inferred from its GHS classification and data on similar pyridine aldehydes. The aldehyde functional group can be reactive, and pyridine derivatives can exhibit varying degrees of toxicity.

Section 2: Exposure Controls and Personal Protection

Minimizing exposure is the cornerstone of safely handling this compound. This is achieved through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: For larger quantities or more hazardous operations, the use of a glove box or other containment systems should be considered.

2.2 Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended for extended handling periods.

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

    • Additional Protection: For tasks with a high risk of splashes or spills, a chemical-resistant apron and arm sleeves should be utilized.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

3.1 Handling

  • Avoid Inhalation, Ingestion, and Skin Contact: Handle the compound with care to prevent the generation of dust. Use appropriate tools for transfer and weighing.

  • Grounding: For procedures involving the transfer of powders, take precautionary measures against static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2 Storage

  • Temperature and Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended storage temperature is 2-8°C.[1][2]

  • Container: Use the original, properly labeled container.

  • Segregation: Store away from incompatible materials.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.2 Spill and Leak Procedures

  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Severity Start->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor/ Emergency Services Evacuate->Alert End Response Complete Alert->End Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification: this compound waste should be classified as hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Contact your institution's environmental health and safety office for guidance on the proper disposal procedures. Do not dispose of down the drain or in the regular trash.[8]

Conclusion

This compound is a valuable reagent in the hands of a well-informed researcher. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, scientists can safely harness the synthetic potential of this compound. Proactive safety is not a barrier to innovation; it is the foundation upon which successful and sustainable research is built.

References

  • First Aid Procedures for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • This compound . LookChem. [Link]

  • First Aid Procedures For Chemical Hazards . Workplace Material Handling & Safety. [Link]

  • Chemical Waste Disposal Guidelines . University of California, Berkeley. [Link]

  • Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]

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The Versatility of 5-Methoxypicolinaldehyde: A Technical Guide to its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a valuable and versatile building block. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing pyridine ring, the electron-donating methoxy group, and the reactive aldehyde functionality, make it a powerful tool in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in drug discovery.

This technical guide provides an in-depth exploration of the potential applications of this compound in organic chemistry. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, providing a rationale for its utility in various synthetic transformations. This guide is designed to serve as a practical resource for researchers, offering not only theoretical insights but also detailed experimental protocols for key reactions.

Core Reactivity and Synthetic Equivalence

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, which is activated by the electron-withdrawing pyridine ring. The methoxy group at the 5-position, being electron-donating, subtly modulates the reactivity of the ring and can influence the regioselectivity of certain reactions. This unique electronic profile makes this compound an ideal substrate for a range of nucleophilic additions and condensation reactions.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for biological screening. This compound, with its reactive aldehyde group, is an excellent component for various MCRs.

The Passerini Reaction: A Direct Route to α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide.[3][4] This reaction is particularly valuable for its ability to rapidly generate peptidomimetic scaffolds.

Causality Behind the Reaction: The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[5] The initial step involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde. This complex is then attacked by the nucleophilic isocyanide at the carbonyl carbon. A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final α-acyloxy amide product. The use of aprotic solvents and high concentrations of reactants favors this concerted mechanism and often leads to high yields.

A documented example of the Passerini reaction involving this compound demonstrates its utility in this transformation. The reaction of this compound, benzoic acid, and tert-butyl isocyanide proceeds in high yield to furnish the corresponding α-acyloxy amide.[6]

AldehydeCarboxylic AcidIsocyanideSolventYieldReference
This compoundBenzoic Acidtert-Butyl isocyanideDichloromethane (DCM)89%[6]
This compoundBenzoic Acidtert-Butyl isocyanideDCM:HFIP (80:20)92%[6]

Experimental Protocol: Passerini Reaction with this compound

  • To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add benzoic acid (1.5 mmol, 1.5 equiv) to the vial.

  • Dissolve the solids in dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the aldehyde.

  • Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Seal the vial and stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/heptane) to afford the desired α-acyloxy amide.[6]

Passerini_Reaction cluster_reactants Reactants aldehyde This compound intermediate α-Adduct aldehyde->intermediate + Isocyanide acid Carboxylic Acid acid->intermediate + Aldehyde isocyanide Isocyanide product α-Acyloxy Amide intermediate->product Mumm Rearrangement

Caption: The Passerini three-component reaction workflow.

The Ugi Reaction: A Pathway to Bis-Amides

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide.[7][8] This reaction is renowned for its ability to generate a high degree of molecular diversity from simple starting materials.

Causality Behind the Reaction: The Ugi reaction mechanism begins with the formation of an imine from the condensation of the aldehyde and the amine.[6] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion intermediate. The final step is an irreversible Mumm rearrangement, which drives the reaction to completion.[8] The use of polar, aprotic solvents like methanol or DMF is common.[7]

While a specific literature example of a Ugi reaction with this compound was not identified in the immediate search, its reactivity profile strongly suggests its suitability as the aldehyde component in this powerful transformation. A hypothetical protocol based on general Ugi reaction procedures is provided below.

Hypothetical Experimental Protocol: Ugi Reaction with this compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Add a primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv) and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Ugi_Reaction aldehyde This compound imine Imine aldehyde->imine + Amine amine Amine acid Carboxylic Acid isocyanide Isocyanide nitrilium Nitrilium Ion imine->nitrilium + Isocyanide + Acid (H+) adduct α-Adduct nitrilium->adduct + Carboxylate product Bis-Amide adduct->product Mumm Rearrangement

Caption: The Ugi four-component reaction pathway.

Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules, including the well-known hypnotic agent Zolpidem.[9][10] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine).[9][11]

Causality Behind the Reaction: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[12] The mechanism involves the initial formation of an imine between the aldehyde and the 2-aminopyridine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to form the fused imidazole ring system. A final tautomerization/aromatization step yields the stable imidazo[1,2-a]pyridine product.[9]

The use of this compound in a GBB reaction would be expected to yield a 7-methoxy-substituted imidazo[1,2-a]pyridine, a scaffold of significant interest for the development of novel therapeutics, including kinase inhibitors.

Hypothetical Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

  • To a microwave vial, add 2-aminopyridine (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 equiv).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) and a suitable solvent such as methanol or acetonitrile.

  • Seal the vial and heat the reaction mixture under microwave irradiation at a temperature between 80-120 °C for 15-60 minutes.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 7-methoxy-substituted imidazo[1,2-a]pyridine.

Application in the Synthesis of Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in modern drug discovery, particularly in the field of oncology.[13] Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for orienting key pharmacophoric groups within the ATP-binding site of the kinase. Pyridine and fused-pyridine ring systems, such as the imidazo[1,2-a]pyridine scaffold, are prevalent in a number of potent kinase inhibitors.[14]

The methoxy group on the pyridine ring of this compound can be a crucial feature in the design of kinase inhibitors. It can act as a hydrogen bond acceptor and its position can influence the overall conformation and binding affinity of the molecule to the target kinase. The aldehyde functionality provides a convenient handle for introducing diversity and building out the rest of the inhibitor structure, for example, through reductive amination.[2]

While a direct synthesis of a named kinase inhibitor starting from this compound was not found in the surveyed literature, its potential as a key starting material is evident. For instance, the synthesis of 4-aminoquinoline derivatives, which are known to act as RIPK2 inhibitors, often involves the reductive amination of a quinoline-4-carbaldehyde. A similar strategy could be employed with this compound to generate libraries of pyridine-based compounds for screening against various kinase targets.

Kinase_Inhibitor_Strategy start This compound mcr Multicomponent Reaction (e.g., GBB) start->mcr reductive_amination Reductive Amination start->reductive_amination scaffold Heterocyclic Scaffold (e.g., 7-Methoxyimidazo[1,2-a]pyridine) mcr->scaffold inhibitor Potential Kinase Inhibitor Library reductive_amination->inhibitor scaffold->inhibitor Further Functionalization

Caption: Synthetic strategies for kinase inhibitors from this compound.

Conclusion and Future Outlook

This compound is a readily available and highly versatile building block with significant potential in modern organic synthesis. Its utility in powerful multicomponent reactions such as the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions provides a direct and efficient route to complex, drug-like molecules. The resulting heterocyclic scaffolds, particularly the imidazo[1,2-a]pyridine core, are of high value in medicinal chemistry, serving as the foundation for the development of novel therapeutics, including kinase inhibitors.

The continued exploration of this compound in novel reaction methodologies and its application in the synthesis of biologically active compounds will undoubtedly lead to new discoveries in both organic chemistry and drug development. This guide serves as a testament to the power of a single, well-chosen starting material to unlock a vast and diverse chemical space.

References

  • (Reference to a general organic chemistry textbook or review on heterocyclic chemistry)
  • Passerini, M. Gazz. Chim. Ital.1921, 51, 126-129.
  • Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Angew. Chem.1959, 71, 386.
  • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. J. Org. Chem.2021 , 86(1), 147-154. [Link]

  • Ugi reaction. In Wikipedia. [Link]

  • (Reference to a review on the Ugi reaction)
  • The Groebke-Blackburn-Bienaymé Reaction. Eur. J. Org. Chem.2019 , 2019(42), 7007-7049. [Link]

  • (Reference to a paper on Zolpidem synthesis)
  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Med. Chem.2020 , 12(12), 1137-1153. [Link]

  • Passerini reaction. In Wikipedia. [Link]

  • (Reference to a general protocol for Passerini reactions)
  • Passerini Reaction. Organic Chemistry Portal. [Link]

  • Multicomponent reaction. In Wikipedia. [Link]

  • Most significant examples of Zolpidem synthesis. ResearchGate. [Link]

  • (Reference to a paper on imidazo[1,2-a]pyridine synthesis)
  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Omega2020 , 5(30), 18837-18844. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules2020 , 25(18), 4235. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J. Enzyme Inhib. Med. Chem.2022 , 37(1), 280-290. [Link]

  • (Reference to a review on kinase inhibitors)
  • (Reference to a chemical supplier for this compound)
  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica2025 , 4(1), 1-35. [Link]

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Methodological & Application

Application Notes: 5-Methoxypicolinaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals, with over 85% of biologically active molecules featuring a heterocyclic core.[1] The strategic synthesis of these frameworks is a cornerstone of modern drug discovery and development. 5-Methoxypicolinaldehyde (also known as 5-methoxypyridine-2-carbaldehyde) has emerged as a highly valuable and versatile building block in this field.[2] Its structure is uniquely primed for synthetic utility: the pyridine ring provides a core nitrogen atom, the aldehyde group serves as an electrophilic handle for cyclization and condensation reactions, and the electron-donating methoxy group modulates the electronic properties of the pyridine system.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights for research scientists and drug development professionals.

Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its effective use in synthesis. It is a stable solid under recommended storage conditions, but like most aldehydes, it should be handled with care to prevent oxidation.

PropertyValueSource(s)
CAS Number 22187-96-8[2]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Appearance SolidFluorochem
Boiling Point 248.4 °C at 760 mmHgLookChem
Storage 2-8°C, under inert gas (Nitrogen or Argon)LookChem

General Synthetic Workflow

The primary utility of this compound in heterocyclic synthesis stems from its aldehyde functionality, which readily participates in condensation and multicomponent reactions (MCRs). A generalized workflow involves reacting the aldehyde with a multifunctional nucleophile, leading to a cyclization cascade that constructs the desired heterocyclic ring.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product Formation A This compound C Condensation / Cyclization (Thermal, MW, or Catalytic) A->C B Multifunctional Nucleophile (e.g., Diamine, Aminoazole) B->C D Intermediate Adduct C->D Annulation E Final Heterocyclic Compound (e.g., Quinoxaline, Imidazopyridine) D->E Aromatization / Tautomerization G start1 This compound step1 Condensation (Schiff Base Formation) start1->step1 start2 o-Phenylenediamine start2->step1 intermediate Imine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 intermediate2 Dihydroquinoxaline step2->intermediate2 step3 Oxidation intermediate2->step3 product 6-Methoxy-2-(pyridin-2-yl)quinoxaline step3->product

Caption: Mechanistic pathway for quinoxaline synthesis.

Protocol: Synthesis of 2-(5-methoxypyridin-2-yl)quinoxaline

This protocol describes a representative acid-catalyzed condensation followed by in-situ oxidation.

Materials and Reagents:

  • This compound (1.0 mmol, 137.1 mg)

  • o-Phenylenediamine (1.0 mmol, 108.1 mg) * Ethanol (10 mL)

  • Glacial Acetic Acid (0.1 mL, catalytic)

  • Air or Oxygen source (balloon)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (137.1 mg, 1.0 mmol) and o-phenylenediamine (108.1 mg, 1.0 mmol). 2. Solvent Addition: Add 10 mL of ethanol, followed by a catalytic amount of glacial acetic acid (approx. 2 drops).

  • Causality Check: The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine. Ethanol is chosen as a polar protic solvent that effectively dissolves the reactants and facilitates proton transfer.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring. An air or oxygen-filled balloon can be attached to the top of the condenser to facilitate the final oxidation step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-(5-methoxypyridin-2-yl)quinoxaline.

Application II: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another class of heterocycles with significant therapeutic applications, including sedative-hypnotic (e.g., Zolpidem) and anxiolytic agents (e.g., Alpidem). [3]A powerful method for their synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. [4]

Reaction Principle

The GBB reaction begins with the acid-catalyzed formation of a Schiff base from this compound and 2-aminopyridine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular 5-endo-dig cyclization where the pyridine ring nitrogen attacks the activated isocyanide carbon. A final tautomerization yields the aromatic imidazo[1,2-a]pyridine core. This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity. [5][6]

Protocol: Three-Component Synthesis of N-cyclohexyl-2-(5-methoxypyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from the general principles of the Groebke-Blackburn-Bienaymé reaction. [4] Materials and Reagents:

  • This compound (1.0 mmol, 137.1 mg)

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.2 mg)

  • Methanol (10 mL)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 49.2 mg) or another suitable Lewis acid

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-aminopyridine (94.1 mg, 1.0 mmol) and this compound (137.1 mg, 1.0 mmol) in 10 mL of methanol.

  • Catalyst Addition: Add the Lewis acid catalyst, Sc(OTf)₃ (49.2 mg, 0.1 mmol).

  • Causality Check: The Lewis acid is essential for activating the aldehyde and promoting the formation of the key N-acylimminium ion intermediate, which is the reactive electrophile in the subsequent steps. [4]Methanol is a common solvent for this transformation.

  • Isocyanide Addition: Add cyclohexyl isocyanide (109.2 mg, 1.0 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexane) to afford the desired product.

Summary of Applications and Potential Diversity

The reactivity of this compound allows for the synthesis of a wide array of heterocyclic structures, making it a valuable tool for building libraries of drug-like molecules.

Heterocycle ClassKey ReactantsReaction TypeSignificance
Quinoxalines o-PhenylenediaminesCyclocondensation [7]Anticancer, Antiviral, Antibacterial [8][9]
Imidazo[1,2-a]pyridines 2-Aminopyridines, IsocyanidesMulticomponent Reaction (GBB) [4][10]Anxiolytic, Hypnotic, Anti-inflammatory [3]
Benzimidazoles o-PhenylenediaminesReductive CyclizationAnthelmintic, Antifungal, Antihypertensive [11]
Pyrido[1,2-a]pyrimidines 2-Aminopyridines, MalonatesCyclocondensation [12]CNS activity, Kinase inhibitors

References

  • Guchhait, S. K., & Madaan, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7575. [Link]

  • Martinez, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(15), 3488. [Link]

  • Adimurthy, S., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 17(36), 8374-8393. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Wagare, S., et al. (2015). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. ResearchGate. [Link]

  • Chebanov, V. A., et al. (Eds.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]

  • Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(xv), 280-287. [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]

  • Reyes-González, M. A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. [Link]

  • Armstrong, R. W., et al. (2008). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Topics in Heterocyclic Chemistry, 13, 1-37. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]

  • Sharma, A., & Kumar, V. (2014). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. Centre for Info Bio Technology. [Link]

  • da Silva, A. J. M., et al. (2012). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 8, 187-194. [Link]

  • Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. Molecules, 22(11), 1993. [Link]

  • ResearchGate. (2012). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

  • The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. [Link]

  • ResearchGate. (2008). Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • Kumar, A., et al. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Journal of the Iranian Chemical Society. [Link]

  • Chaskar, A. C. (2019). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts, 9(11), 947. [Link]

  • Science Spotlight. (2024). Cyclocondensation reaction: Significance and symbolism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with 5-Methoxypyridine-2-carbaldehyde: A Key Intermediate for Future Technologies. [Link]

  • Kappe, C. O. (1998). Malonates in Cyclocondensation Reactions. Molecules, 3(1), 1-8. [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(20), 3759. [Link]

  • Valente, E., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. [Link]

  • ResearchGate. (n.d.). Reaction of condensation of o-phenylenediamine and 1,2-diketones. [Link]

  • Wan, J., et al. (2009). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 11(10), 1633-1637. [Link]

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Application Notes and Protocols for the Synthesis of Imines from 5-Methoxypicolinaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Imine Bond in Modern Chemistry

The formation of an imine, or Schiff base, through the condensation of a primary amine with an aldehyde or ketone, represents one of the most fundamental and versatile transformations in organic chemistry.[1] This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N).[1] The inherent reactivity of the imine group makes it a crucial intermediate in numerous biological processes and a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[2] The reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[3]

5-Methoxypicolinaldehyde, a substituted pyridine aldehyde, is a particularly interesting substrate for imine formation. The presence of the methoxy group and the pyridine nitrogen atom can influence the electronic properties and reactivity of the aldehyde, as well as the properties of the resulting imine, such as its stability and coordinating ability. This guide provides a comprehensive overview of the reaction of this compound with primary amines, offering detailed mechanistic insights, practical experimental protocols, and methods for characterization.

Reaction Mechanism and Key Considerations

The formation of an imine from an aldehyde and a primary amine proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate followed by its dehydration to the imine.[3]

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde This compound carbinolamine Carbinolamine aldehyde->carbinolamine Nucleophilic Attack amine Primary Amine (R-NH2) amine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine Protonation (H+) iminium Iminium Ion protonated_carbinolamine->iminium Dehydration (-H2O) water Water (H2O) protonated_carbinolamine->water imine Imine iminium->imine Deprotonation

Caption: General mechanism of imine formation.

Causality Behind Experimental Choices:

  • Catalysis: The reaction is typically catalyzed by a mild acid.[3] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[4] However, the pH must be carefully controlled. At very low pH, the amine nucleophile will be protonated, rendering it unreactive.[5] A pH range of 4-5 is often optimal.[3] Common catalysts include p-toluenesulfonic acid, acetic acid, or Lewis acids.

  • Solvent: The choice of solvent is critical. While the reaction can be performed in a variety of solvents, non-polar aprotic solvents like toluene or benzene are often used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus. Alcohols such as methanol or ethanol are also commonly employed, particularly for simple imine preparations.[1]

  • Equilibrium Control: Imine formation is a reversible reaction.[1][3] To drive the equilibrium towards the product, it is essential to remove the water that is formed during the reaction.[3] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene).

    • Dehydrating Agents: Adding a drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of imines from this compound with both aromatic and aliphatic amines.

Protocol 1: Synthesis of an Imine from this compound and Aniline (An Aromatic Amine)

Workflow Diagram:

protocol_1 start Start reactants Combine this compound, Aniline, and Toluene start->reactants catalyst Add catalytic p-Toluenesulfonic Acid reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, wash with NaHCO3 (aq) and brine, dry over MgSO4 monitor->workup Reaction Complete purify Concentrate and purify by column chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for aromatic imine synthesis.

Materials:

  • This compound

  • Aniline

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), aniline (1.0 eq), and toluene (sufficient to fill the flask to about half its volume).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap and the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imine.

Protocol 2: Synthesis of an Imine from this compound and Benzylamine (An Aliphatic Amine)

Workflow Diagram:

protocol_2 start Start reactants Dissolve this compound in Methanol start->reactants amine_add Add Benzylamine reactants->amine_add stir Stir at room temperature amine_add->stir monitor Monitor reaction by TLC stir->monitor workup Concentrate under reduced pressure monitor->workup Reaction Complete purify Purify by recrystallization or column chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for aliphatic imine synthesis.

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Solvents for recrystallization or chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add benzylamine (1.0 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes). If the product is an oil, purification by column chromatography may be necessary.

Data Presentation and Characterization

The successful formation of the imine can be confirmed by a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for a Representative Imine Product

Spectroscopic TechniqueKey Characteristic FeatureExpected Range/Value
FT-IR C=N stretching vibration1620-1650 cm⁻¹
¹H NMR Imine proton (-CH=N-)δ 8.0-9.0 ppm (singlet)
Methoxy protons (-OCH₃)δ 3.8-4.0 ppm (singlet)
¹³C NMR Imine carbon (-C H=N-)δ 155-165 ppm
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight of the imine

Expert Insights on Characterization:

  • The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) in the ¹H NMR spectrum is a strong indicator of a complete reaction.

  • The C=N stretch in the IR spectrum is a key diagnostic peak, distinguishing the imine product from the starting aldehyde with its C=O stretch (typically around 1700 cm⁻¹).

  • High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the synthesized imine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The clear and distinct spectroscopic signatures of the imine product provide unambiguous confirmation of its formation. Furthermore, the physical properties of the purified product, such as its melting point, can be compared with literature values if available, or serve as a benchmark for future syntheses.

Conclusion

The reaction of this compound with primary amines provides a reliable and straightforward route to a diverse range of imines. By carefully controlling the reaction conditions, particularly through the use of acid catalysis and the removal of water, high yields of the desired products can be achieved. The protocols and characterization data presented in this guide offer a solid foundation for researchers in their synthetic endeavors, enabling the efficient preparation of these valuable chemical building blocks for applications in drug discovery and materials science.

References

  • Schiff, H. (1864). Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118–119.
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
  • O'Donnell, M. J. (2004). The Preparation of Imines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Varma, R. S. (2007). Solvent-free synthesis of heterocycles using microwaves. In Microwaves in Organic Synthesis (pp. 309-354). Wiley-VCH.
  • Downing, R. S., Kunkeler, P. J., & van Bekkum, H. (1997). Catalytic syntheses of aromatic amines.

Sources

Catalytic Applications of Metal Complexes with 5-Methoxypicolinaldehyde-Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic design of ligands in coordination chemistry is a cornerstone for the development of efficient and selective metal-based catalysts. Schiff base ligands, formed through the condensation of an aldehyde or ketone with a primary amine, are particularly noteworthy for their synthetic accessibility and the ease with which their steric and electronic properties can be tuned.[1][2][3] Metal complexes incorporating these ligands have demonstrated remarkable catalytic activity in a wide array of organic transformations, including oxidation, reduction, and carbon-carbon bond formation.[4][5][6]

This technical guide focuses on the catalytic applications of metal complexes featuring ligands derived from 5-Methoxypicolinaldehyde. The pyridine nitrogen and the imine nitrogen of the Schiff base ligand create a bidentate or potentially polydentate coordination environment that can stabilize various transition metal ions.[7] The presence of the methoxy group at the 5-position of the pyridine ring introduces an electron-donating effect, which can significantly influence the catalytic activity of the corresponding metal complex. This guide provides a comprehensive overview, detailed application notes, and step-by-step protocols for the synthesis and catalytic use of these promising compounds.

Ligand Synthesis and Complexation: A Modular Approach

The synthesis of Schiff base ligands from this compound is a straightforward condensation reaction, offering a modular approach to a diverse library of ligands by varying the amine component. The subsequent complexation with a metal salt yields the desired catalyst.

Protocol 1: Synthesis of a Representative Schiff Base Ligand: (E)-N-((5-methoxypyridin-2-yl)methylene)aniline

This protocol describes the synthesis of a simple, yet versatile, Schiff base ligand from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol with magnetic stirring.

  • To this solution, add aniline (1.0 eq) dropwise.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum.

Protocol 2: Synthesis of a Copper(II) Complex with (E)-N-((5-methoxypyridin-2-yl)methylene)aniline

This protocol details the synthesis of a representative copper(II) complex. Similar procedures can be adapted for other transition metals like Co(II), Ni(II), and Zn(II).

Materials:

  • (E)-N-((5-methoxypyridin-2-yl)methylene)aniline (the synthesized Schiff base ligand)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve the Schiff base ligand (2.0 eq) in 20 mL of warm methanol.

  • In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1.0 eq) in 10 mL of methanol.

  • Add the methanolic solution of the copper salt dropwise to the stirring solution of the ligand. A color change should be observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Allow the solution to cool to room temperature. The metal complex will precipitate out of the solution.

  • Collect the solid complex by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Application Note 1: Oxidation Catalysis

Metal complexes with Schiff base ligands are known to be effective catalysts for the oxidation of various organic substrates, such as alcohols and phenols.[6] The choice of metal center and the electronic properties of the ligand can influence the efficiency and selectivity of the oxidation reaction.

Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

This representative protocol outlines the use of a synthesized metal complex for the catalytic oxidation of an alcohol.

Materials:

  • Synthesized Copper(II)-Schiff base complex

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP, 70% in water) as the oxidant

  • Acetonitrile (solvent)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thermostatically controlled heating plate

  • Gas Chromatograph (GC) for reaction monitoring

Procedure:

  • To a reaction vial, add the synthesized Copper(II)-Schiff base complex (1-5 mol%).

  • Add benzyl alcohol (1.0 mmol) and acetonitrile (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add tert-butyl hydroperoxide (2.0-3.0 eq) to the reaction mixture.

  • Seal the vial and heat the reaction to 60-80 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by standard work-up procedures, including extraction and column chromatography.

Expected Outcome and Mechanistic Considerations:

The copper complex is expected to catalyze the oxidation of benzyl alcohol to benzaldehyde with good conversion and selectivity. The catalytic cycle likely involves the formation of a high-valent metal-oxo or metal-peroxo species, which then acts as the active oxidizing agent. The electron-donating methoxy group on the picolinaldehyde moiety can enhance the electron density at the metal center, potentially facilitating the oxidative addition step or stabilizing the high-valent intermediate.

Application Note 2: Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Ligands play a crucial role in modulating the reactivity and stability of the nickel catalyst. While direct literature on Schiff bases from this compound in this context is scarce, a closely related amidine ligand, 5-Methoxypicolinimidamide, has been successfully employed in Ni-catalyzed cross-couplings. This suggests that Schiff base derivatives would also be promising candidates. The electron-donating nature of the 5-methoxy group is proposed to accelerate the rate-determining oxidative addition step of the catalytic cycle.

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol is adapted from established procedures for nickel-catalyzed Suzuki-Miyaura reactions and serves as a starting point for optimization with a this compound-derived Schiff base complex.[8]

Materials:

  • Synthesized Nickel(II)-Schiff base complex

  • 4-Bromoanisole (aryl bromide)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄) as the base

  • 1,4-Dioxane (anhydrous solvent)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the Nickel(II)-Schiff base complex (2-5 mol%).

  • Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the aryl bromide).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

Catalyst (mol%)Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni-L (2)4-BromoanisolePhenylboronic acidK₃PO₄Dioxane10012Expected >80%Adapted from[8]
Ni-L (5)1-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Toluene8018Expected >75%Adapted from[8]
Cu-L (4)IodobenzenePhenylboronic acidEt₃NAcetonitrile80892[8]

Note: "L" represents a generic Schiff base ligand. Yields with the specific this compound-derived ligand would require experimental verification.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube inert Establish inert atmosphere (Ar or N2) start->inert add_reagents Add Ni-catalyst, aryl bromide, boronic acid, and base add_solvent Add anhydrous solvent add_reagents->add_solvent heat Heat to 80-100 °C with stirring add_solvent->heat inert->add_reagents monitor Monitor by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Note 3: Reduction Catalysis

Metal-catalyzed reductions, such as the transfer hydrogenation of ketones, are fundamental transformations in organic synthesis. Schiff base complexes of transition metals can act as efficient catalysts for these reactions.

Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the transfer hydrogenation of a ketone using isopropanol as the hydrogen source.

Materials:

  • Synthesized Cobalt(II) or Nickel(II)-Schiff base complex

  • Acetophenone

  • Isopropanol (both solvent and hydrogen source)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (co-catalyst/base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the metal-Schiff base complex (1-2 mol%) in isopropanol (10 mL).

  • Add acetophenone (1.0 mmol) to the solution.

  • Add a catalytic amount of base, such as KOH (5-10 mol%).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the base with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Catalytic Cycle Overview:

Transfer_Hydrogenation cluster_reactants Inputs cluster_products Outputs catalyst [M-L] hydride [M-L(H)]⁻ catalyst->hydride + (CH₃)₂CHOH - (CH₃)₂C=O, - H⁺ acetone Acetone ((CH₃)₂C=O) hydride->catalyst + R₂C=O + H⁺ alcohol Alcohol (R₂CHOH) ketone Ketone (R₂C=O) isopropanol Isopropanol ((CH₃)₂CHOH)

Caption: Simplified catalytic cycle for transfer hydrogenation.

Conclusion

Metal complexes derived from this compound Schiff base ligands represent a promising class of catalysts for a variety of organic transformations. The synthetic accessibility of these ligands allows for systematic tuning of the catalyst's properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the catalytic potential of these complexes in oxidation, cross-coupling, and reduction reactions. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully realize the utility of these catalytic systems in synthetic chemistry and drug development.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
  • Yoon, T. P., & Jacobsen, E. N. (2003).
  • Kargar, H., et al. Synthesis and characterization of Schiff base ligands and metal complexes with methoxy-salicylaldehyde and substituted phenylenediamine. Journal of the Iranian Chemical Society.
  • Abdel-Rahman, L. H., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antitumoral activities of some metal complexes of a tridentate NNO Schiff base ligand. Journal of Molecular Structure, 1249, 131620.
  • Chandra, S., & Sangeetika, J. (2004). Synthesis and spectral studies on copper (II) and nickel (II) complexes of a Schiff base derived from 2-pyridinecarboxaldehyde and 2-amino-5-chlorobenzophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1077-1082.
  • Tumer, M., et al. (2008). Synthesis and characterization of Schiff base metal complexes: their antimicrobial, genotoxicity and electrochemical properties.
  • Kumar, S., et al. (2017). Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction. Journal of Chemical Sciences, 129(8), 1269-1278.

Sources

Application Note: Strategic Synthesis of Bio-active Scaffolds via Knoevenagel Condensation of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypicolinaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, render its aldehyde functionality highly susceptible to nucleophilic attack. This reactivity is strategically harnessed in condensation reactions to forge new carbon-carbon bonds, providing a direct route to a diverse array of complex molecular architectures.

Among the various types of condensation reactions, the Knoevenagel condensation stands out for its efficiency and broad applicability.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[3][4] For this compound, this provides a robust platform for the synthesis of α,β-unsaturated systems, which are prevalent motifs in pharmacologically active compounds. This guide provides a comprehensive protocol for the Knoevenagel condensation of this compound, delving into the mechanistic rationale and offering field-tested insights for researchers in medicinal chemistry and process development.

Core Principles: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a cornerstone of C-C bond formation, proceeding through a well-defined, base-catalyzed pathway.[1][4] The choice of a weak amine base, such as piperidine or pyridine, is critical. It must be sufficiently basic to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[1]

The mechanism unfolds in three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). The stability of this enolate is crucial for the reaction's success and is conferred by the adjacent electron-withdrawing groups (Z).[1][5]

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This step forms a transient tetrahedral intermediate.[5]

  • Dehydration: The intermediate is protonated by the conjugate acid of the catalyst, forming an aldol-type addition product. This product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated conjugated system.[1][4]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Aldehyde This compound Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Enolate Aldol_Adduct Aldol Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product - H₂O

Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol: Synthesis of 2-(5-methoxypyridin-2-yl)malononitrile

This protocol details a representative Knoevenagel condensation using malononitrile as the active methylene component.

Materials and Equipment

Reagent/EquipmentSupplierCAS NumberMolecular Weight ( g/mol )Notes
This compoundMajor Supplier22187-96-8137.14Purity ≥98%[6]
MalononitrileMajor Supplier109-77-366.06Corrosive, handle with care.
PiperidineMajor Supplier110-89-485.15Catalyst, use in a fume hood.
Ethanol (Absolute)Major Supplier64-17-546.07Reaction Solvent.
Round-bottom flask (50 mL)Standard Labware--With magnetic stir bar.
CondenserStandard Labware--For reflux.
Magnetic stirrer with heatingStandard Labware--
Buchner funnel and filter flaskStandard Labware--For vacuum filtration.
Thin Layer Chromatography (TLC) platesMajor Supplier--Silica gel 60 F254.

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.

    • Rationale: Ethanol is an excellent solvent for both reactants and the resulting product, facilitating a homogeneous reaction. Using equimolar amounts of reactants ensures efficient conversion.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, approx. 1 mmol) dropwise using a syringe.

    • Rationale: A catalytic amount (10 mol%) of piperidine is sufficient to initiate and sustain the reaction without promoting unwanted side reactions.[1]

  • Reaction Progression: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting aldehyde.

    • Rationale: Heating accelerates the rate of reaction, particularly the dehydration step.[7] TLC is a crucial technique for real-time monitoring to prevent the formation of degradation byproducts from prolonged heating.

  • Product Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to facilitate product precipitation.

    • Rationale: The product has lower solubility in cold ethanol, allowing for effective crystallization and isolation from the reaction mixture.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of ice-cold ethanol (2 x 5 mL) to remove any residual piperidine and unreacted starting materials.

    • Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.

  • Drying and Characterization: Dry the resulting crystalline solid under vacuum. The expected product is a pale yellow solid. Determine the yield and characterize the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8]

    • Expected Yield: 85-95%.

    • ¹H NMR (CDCl₃): Expect a singlet for the vinyl proton around δ 7.5-8.0 ppm, signals for the pyridine ring protons, and a singlet for the methoxy group protons around δ 3.9 ppm.[9]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature.1. Use freshly opened piperidine. 2. Ensure proper reflux temperature is reached and extend reaction time, monitoring by TLC.
Incomplete Reaction Aldehyde spot persists on TLC after several hours.Add a few more drops of piperidine. If no change, consider that the aldehyde may have degraded. Purify starting material.
Oily Product Impurities are preventing crystallization.Attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol).[10]
Dark Coloration Side reactions or decomposition due to excessive heat or reaction time.Reduce reflux temperature slightly or shorten the reaction time. Ensure the reaction is stopped once the starting material is consumed.

Safety Precautions

  • General: Conduct all steps within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Malononitrile: Highly toxic and corrosive. Can be absorbed through the skin. Handle with extreme caution and avoid any direct contact.

  • Piperidine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area away from ignition sources.

  • Ethanol: Highly flammable liquid and vapor. Keep away from open flames and heat sources.

References

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • CSUB. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Pyridine Derivatives from 5-Methoxypicolinaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, enhance the pharmacokinetic profiles of drug candidates, improving parameters like solubility and bioavailability.[1][3] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] Consequently, the development of efficient and versatile synthetic routes to novel pyridine-based molecules remains a high-priority area for researchers in drug discovery.[7][8]

This application note provides detailed protocols for the synthesis of diverse pyridine derivatives using 5-Methoxypicolinaldehyde as a versatile starting material. This aldehyde is an attractive building block due to the electron-donating methoxy group, which can influence the reactivity of the pyridine ring and provide a handle for further functionalization. We will explore two robust synthetic strategies: a stepwise Knoevenagel condensation followed by cyclization, and a highly efficient one-pot multicomponent reaction (MCR).

Strategic Overview: Pathways to Pyridine Diversification

The aldehyde functionality of this compound serves as the primary reactive site for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. The two strategies outlined below offer distinct advantages for generating libraries of novel pyridine derivatives.

G cluster_0 Strategy A: Stepwise Synthesis cluster_1 Strategy B: One-Pot Synthesis start This compound knoevenagel Knoevenagel Condensation (with Active Methylene Compound) start->knoevenagel mcr Multicomponent Reaction (MCR) (e.g., Hantzsch-type) start->mcr intermediate α,β-Unsaturated Intermediate knoevenagel->intermediate C=C bond formation cyclization Annulation/Cyclization intermediate->cyclization product_A Fused or Substituted Pyridines cyclization->product_A Ring formation product_B Highly Substituted Dihydropyridines/Pyridines mcr->product_B Convergent synthesis

Caption: Overview of synthetic strategies from this compound.

Strategy A: Knoevenagel Condensation and Subsequent Cyclization

This classical yet powerful two-step approach allows for the controlled synthesis and isolation of an intermediate, which can then be used in a variety of cyclization reactions to generate diverse heterocyclic systems.

Protocol 1: Knoevenagel Condensation of this compound

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9][10] The choice of a weak base like piperidine is crucial as it is effective at deprotonating the active methylene compound to form the nucleophile without promoting unwanted side reactions.

G cluster_mech Simplified Knoevenagel Mechanism cluster_workflow Experimental Workflow r1 1. Base abstracts acidic α-proton r2 2. Carbanion attacks aldehyde carbonyl r3 3. Protonation of the alkoxide r4 4. Base-catalyzed dehydration reactants Combine Aldehyde, Active Methylene Cmpd, & Solvent catalyst Add Piperidine Catalyst reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to Room Temp reflux->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify by Recrystallization isolate->purify product Characterize Pure Product purify->product

Caption: Mechanism and workflow for the Knoevenagel condensation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (Reagent Grade)

  • Standard laboratory glassware, magnetic stirrer, hotplate, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.37 g, 10 mmol) and an active methylene compound like malononitrile (0.73 g, 11 mmol) in ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) using a micropipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C). The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to yield the pure α,β-unsaturated product.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its structure.

Strategy B: One-Pot Four-Component Synthesis of Substituted Pyridines

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity in a single step.[11][12] This protocol adapts a known MCR for the synthesis of highly functionalized pyridines.

Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, and a parallel condensation between the acetophenone and ethyl cyanoacetate, followed by a Michael addition and subsequent cyclization/oxidation, all orchestrated in a single pot. Microwave irradiation is presented as a green chemistry alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[12]

Materials and Reagents:

  • This compound (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Substituted Acetophenone (e.g., 4-Methylacetophenone) (1.0 eq)

  • Ammonium Acetate (excess, ~4.0 eq)

  • Ethanol or a green solvent like glycerol

  • Microwave reactor or oil bath for conventional heating

Step-by-Step Procedure:

  • Reactant Mixture: In a microwave reaction vessel (or a round-bottom flask for conventional heating), combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), the chosen acetophenone derivative (10 mmol), and ammonium acetate (40 mmol).

  • Solvent Addition: Add ethanol (15 mL) as the solvent.

  • Reaction Conditions (Select one):

    • Method A (Microwave Irradiation): Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes).[12]

    • Method B (Conventional Heating): Heat the mixture under reflux in an oil bath for several hours (typically 6-10 hours), monitoring by TLC.[12]

  • Work-up: After cooling the reaction mixture to room temperature, a solid product usually precipitates. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The precipitated solid is collected by vacuum filtration and washed with cold water followed by cold ethanol. The product is often obtained in high purity, but can be recrystallized from ethanol or purified by column chromatography if necessary.

ParameterStrategy A (Knoevenagel)Strategy B (MCR - Microwave)Strategy B (MCR - Conventional)
Reaction Type Stepwise CondensationOne-Pot, 4-ComponentOne-Pot, 4-Component
Key Reagents Aldehyde, Active MethyleneAldehyde, Active Methylene, Ketone, NH₄OAcAldehyde, Active Methylene, Ketone, NH₄OAc
Catalyst PiperidineAmmonium Acetate (reagent & catalyst)Ammonium Acetate (reagent & catalyst)
Typical Time 2-4 hours5-15 minutes6-10 hours
Complexity Lower (isolated intermediate)High (single step)High (single step)
Expected Yield Good to Excellent (>85%)Excellent (85-95%)[12]Good (70-88%)[12]

Conclusion and Outlook

The protocols detailed in this application note provide robust and versatile methods for synthesizing novel pyridine derivatives from this compound. Strategy A offers a controlled, stepwise approach suitable for systematic library development, while Strategy B provides a rapid and highly efficient route to complex molecules, aligning with the principles of green chemistry.[11] These synthetic pathways equip researchers in medicinal chemistry and drug development with the tools to efficiently generate diverse scaffolds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Jadhav, S. A., & Patil, P. B. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Singh, R., & Kumar, D. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Abd El‐Lateef, H. M., Abdelhamid, A. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]

  • El-Sayed, N. F., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]

  • Abd El‐Lateef, H. M., Abdelhamid, A. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. National Institutes of Health. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

Sources

Application Note: A Validated Protocol for the Selective Reduction of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceutical intermediates and fine chemicals. This application note provides a detailed, validated protocol for the selective reduction of 5-Methoxypicolinaldehyde to its corresponding alcohol, (5-Methoxypyridin-2-yl)methanol. The target molecule, (5-Methoxypyridin-2-yl)methanol, is a valuable building block in medicinal chemistry, notably used in the preparation of substituted pyrrolopyridinones which act as HPK1 antagonists.

This guide is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for methodological choices. We will utilize sodium borohydride (NaBH₄), a mild and selective chemoselective reducing agent, which offers significant advantages in terms of safety, operational simplicity, and functional group tolerance over more potent hydrides like lithium aluminum hydride (LiAlH₄)[1][2]. The protocol details the reaction setup, monitoring, workup, and purification, ensuring a reproducible and high-yield synthesis.

Causality of Method Selection: Why Sodium Borohydride?

The choice of a reducing agent is critical for the successful synthesis of the target alcohol without affecting other functional groups.

  • Chemoselectivity: Sodium borohydride is highly selective for the reduction of aldehydes and ketones[1]. Under the mild conditions described, it will not reduce other potentially sensitive functional groups such as esters, amides, or the methoxy ether present on the pyridine ring[3]. This selectivity is crucial for achieving a clean reaction with minimal byproduct formation.

  • Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final primary alcohol[1][4].

  • Operational Safety and Simplicity: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable enough to be used in alcoholic solvents like methanol or ethanol[1]. These solvents not only dissolve the aldehyde substrate but also serve as the proton source for the final step of the reaction mechanism. While NaBH₄ does react with alcohols, the rate is slow enough at controlled temperatures (e.g., 0 °C) to permit the efficient reduction of the aldehyde[1].

Experimental Workflow Overview

The entire process, from starting material to purified product, follows a logical sequence designed for efficiency and purity. The workflow is visualized below.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Dissolve this compound in Methanol B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaBH4 (Portion-wise) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with Water D->E F 6. Concentrate via Rotary Evaporation E->F G 7. Liquid-Liquid Extraction (DCM/Water) F->G H 8. Dry, Filter & Concentrate G->H I 9. Crude Product ((5-methoxypyridin-2-yl)methanol) H->I J 10. Column Chromatography (Silica Gel) I->J K 11. Characterization (NMR, MS, IR) J->K

Caption: Workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of aromatic aldehydes[3][5][6].

Materials & Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)≥98%, powderAcros OrganicsReducing Agent
Methanol (MeOH)AnhydrousFisher ChemicalReaction Solvent
Dichloromethane (DCM)ACS GradeVWR ChemicalsExtraction Solvent
Deionized Water (H₂O)------Quenching & Washing
Saturated Sodium Chloride (Brine)------Washing / Reducing aq. solubility
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeDrying Agent
Silica Gel60 Å, 230-400 mesh---Stationary Phase for Chromatography
Ethyl Acetate / HexanesHPLC Grade---Mobile Phase for TLC & Chromatography
Step-by-Step Methodology

Reaction Setup & Execution

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.29 mmol).

  • Add anhydrous methanol (20 mL) to dissolve the aldehyde completely.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Carefully add sodium borohydride (0.33 g, 8.75 mmol, 1.2 equivalents) to the stirred solution in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent[1].

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

Reaction Monitoring 6. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexanes. The reaction is complete when the spot corresponding to the starting aldehyde (visualized under UV light) has been fully consumed.

Workup and Isolation 7. Once the reaction is complete, cool the flask again in an ice bath. 8. Slowly and carefully quench the reaction by adding deionized water (15 mL) dropwise to decompose any excess NaBH₄. 9. Remove the methanol from the mixture under reduced pressure using a rotary evaporator. 10. Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL)[7]. 11. Combine the organic layers and wash them sequentially with deionized water (20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic phase. 12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product as a light-yellow oil or solid[7].

Purification

While the crude product is often of high purity, flash column chromatography can be employed for further purification if necessary.

  • Stationary Phase: Silica Gel

  • Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% and increasing to 50%).

  • Fractions containing the desired product (identified by TLC) are combined and concentrated to yield pure (5-Methoxypyridin-2-yl)methanol.

Expected Results & Characterization

A successful reaction should yield (5-Methoxypyridin-2-yl)methanol as a light-yellow oil or a low-melting solid with a yield typically in the range of 90-95%[7].

ParameterData
Product Name (5-Methoxypyridin-2-yl)methanol
CAS Number 127978-70-5[8]
Molecular Formula C₇H₉NO₂[9]
Molecular Weight 139.15 g/mol [9]
Appearance Light yellow oil or solid[7]
¹H NMR (CDCl₃) δ 8.25 (d, 1H), 7.24-7.18 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH)[7]
GC/MS (m/z) 139 (M⁺), 138, 110[7]
IR Spectroscopy Expect disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹)

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Sodium Borohydride: NaBH₄ is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.University of Wisconsin-Madison Chemistry Department. [Online].
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online]. Available: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Online]. Available: [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. [Online]. Available: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Online]. Available: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Online]. Available: [Link]

  • Process for preparing pyridinemethanol compounds.Google Patents (US6437120B1). [Online].
  • Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. Royal Society of Chemistry Publishing. [Online]. Available: [Link]

  • NaBH4 Reduction of Ketone to Alcohol. University Course Material. [Online]. Available: [Link]

  • Pyridine synthesis/extraction. Sciencemadness Discussion Board. [Online]. Available: [Link]

  • Preparation of pyridinemethanol.Google Patents (JPS60132959A). [Online].
  • (5-METHOXYPYRIDIN-2-YL)METHANOL CAS#: 127978-70-5. ChemWhat. [Online]. Available: [Link]

  • Pyridine methanol chlorinations. ResearchGate. [Online]. Available: [Link]

  • (5-Methoxypyridin-2-yl)methanol. AOBChem USA. [Online]. Available: [Link]

  • (5-METHOXYPYRIDIN-2-YL)METHANOL. Chongqing Chemdad Co., Ltd. [Online]. Available: [Link]

  • (5-Methoxypyridin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • Aldehyde To Alcohol Reduction Example Mechanism Using NaBH4 | Organic Chemistry. YouTube. [Online]. Available: [Link]

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Application Notes and Protocols for 5-Methoxypicolinaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyridine Scaffold in Multicomponent Chemistry

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, convergent step. The efficiency and atom economy of MCRs are unparalleled for generating diverse libraries of bioactive compounds. Within the vast arsenal of carbonyl compounds utilized in MCRs, heteroaromatic aldehydes, particularly those derived from pyridine, offer unique advantages. The pyridine nitrogen introduces a basic handle for modulating solubility and pharmacokinetic properties, a potential coordination site for metal catalysts, and influences the electronic nature of the aldehyde, thereby fine-tuning its reactivity.

5-Methoxypicolinaldehyde, a derivative of pyridine-2-carboxaldehyde, is a particularly intriguing substrate for MCRs. The methoxy group at the 5-position acts as an electron-donating group, subtly modulating the electrophilicity of the aldehyde carbonyl. The pyridine nitrogen, ortho to the aldehyde, can participate in intramolecular hydrogen bonding or chelation, influencing the stereochemical outcome of reactions. These features make this compound a valuable building block for accessing novel, nitrogen-containing heterocyclic scaffolds with potential applications in drug discovery and materials science.

This guide provides detailed application notes and protocols for the use of this compound in two prominent isocyanide-based multicomponent reactions: the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of these transformations and provide field-proven, step-by-step protocols for their successful execution.

The Passerini Three-Component Reaction (P-3CR): Synthesis of α-Acyloxy Amides

The Passerini reaction is a powerful transformation that combines an aldehyde, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide in a single step.[1] This reaction has been successfully employed with this compound to generate functionalized amide products.[2][3]

Mechanistic Rationale

The Passerini reaction is believed to proceed through a concerted or stepwise pathway involving the initial interaction of the aldehyde and carboxylic acid. This is followed by nucleophilic attack of the isocyanide on the carbonyl carbon. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product. The pyridine nitrogen in this compound can influence the reaction rate and selectivity through non-covalent interactions.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1CHO This compound Intermediate1 Intermediate Complex R1CHO->Intermediate1 + R2COOH R2COOH Carboxylic Acid R3NC Isocyanide Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 + R3NC Intermediate3 O-Acyl Adduct Intermediate2->Intermediate3 + R2COO⁻ Product α-Acyloxy Amide Intermediate3->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Experimental Protocol: Synthesis of 2-(tert-Butylamino)-1-(5-methoxypyridin-2-yl)-2-oxoethyl Benzoate

This protocol is adapted from a documented procedure for the Passerini reaction utilizing this compound.[2][3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound137.14137 mg1.0
Benzoic Acid122.12183 mg1.5
tert-Butyl Isocyanide83.13136 µL1.2
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (137 mg, 1.0 mmol, 1.0 equiv).

  • Add benzoic acid (183 mg, 1.5 mmol, 1.5 equiv).

  • Dissolve the solids in dichloromethane (10 mL).

  • To the stirring solution, add tert-butyl isocyanide (136 µL, 1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Note on Solvents: Studies have shown that the use of strong hydrogen bond donating solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent with DCM, can significantly accelerate the Passerini reaction.[2][3] For less reactive substrates, a mixture of DCM:HFIP (e.g., 80:20 v/v) can be explored to improve reaction rates and yields.

The Ugi Four-Component Reaction (U-4CR): A Proposed Protocol for Peptide-Like Scaffolds

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4][5] While a specific example for this compound in an Ugi reaction is not prominently documented in the provided search results, its structural similarity to other reactive aldehydes suggests its suitability as a substrate. The following protocol is a representative procedure based on the general principles of the Ugi reaction.

Mechanistic Rationale

The Ugi reaction is initiated by the formation of an imine from the aldehyde (this compound) and a primary amine.[4] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable product.[4]

Ugi_Workflow cluster_reagents Reagents cluster_process Reaction Sequence cluster_output Outcome Aldehyde This compound Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Acid Carboxylic Acid Protonation Protonation Acid->Protonation Isocyanide Isocyanide Nucleophilic_Addition Isocyanide Addition Isocyanide->Nucleophilic_Addition Imine_Formation->Protonation Imine Protonation->Nucleophilic_Addition Activated Iminium Ion Rearrangement Mumm Rearrangement Nucleophilic_Addition->Rearrangement Intermediate Adduct Product α-Acylamino Amide Rearrangement->Product

Caption: Step-wise workflow of the Ugi four-component reaction.

Proposed Experimental Protocol: Synthesis of a Representative α-Acylamino Amide

This protocol provides a general starting point for exploring the Ugi reaction with this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound137.14137 mg1.0
Benzylamine107.15109 µL1.0
Acetic Acid60.0557 µL1.0
tert-Butyl Isocyanide83.13113 µL1.0
Methanol (MeOH)-5 mL-

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (137 mg, 1.0 mmol, 1.0 equiv) in methanol (2 mL).

  • Add benzylamine (109 µL, 1.0 mmol, 1.0 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • To this mixture, add acetic acid (57 µL, 1.0 mmol, 1.0 equiv).

  • Finally, add tert-butyl isocyanide (113 µL, 1.0 mmol, 1.0 equiv) to the reaction mixture. The addition of the isocyanide is often exothermic.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and intermediates.[4]

  • Order of Addition: Pre-mixing the aldehyde and amine allows for the formation of the imine before the addition of the other components, which is a key step in the reaction mechanism.

  • Stoichiometry: A 1:1:1:1 stoichiometry is typically employed, although slight excesses of the more volatile components like the isocyanide can sometimes be beneficial.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isocyanides: Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations involving isocyanides must be performed in a well-maintained chemical fume hood.

Conclusion and Future Perspectives

This compound is a versatile building block for the synthesis of complex, nitrogen-containing molecules via multicomponent reactions. The provided protocols for the Passerini and Ugi reactions serve as a robust starting point for researchers and drug development professionals. The unique electronic and steric properties conferred by the 5-methoxy-substituted pyridine ring offer exciting opportunities for the discovery of novel chemical entities with tailored biological activities. Further exploration of this aldehyde in other MCRs, such as the Biginelli or Hantzsch reactions, could yield a wider array of diverse heterocyclic scaffolds.

References

  • RSC Adv., 2020, 10, 36224-36230. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • The Journal of Organic Chemistry, 2015, 80(9), 4536-4543. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. [Link]

  • Dalton Transactions, 2005, (21), 3501-3507. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • ResearchGate. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. [Link]

  • Wikipedia. Passerini reaction. [Link]

  • Asian Journal of Chemistry, 2022, 34(6), 1498-1504. One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. [Link]

  • LookChem. This compound. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • ACS Medicinal Chemistry Letters, 2017, 8(1), 35-40. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • Unknown Source. Passerini reaction.docx. (Link not available)
  • Molecules, 2022, 27(16), 5293. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Molecules, 2021, 26(11), 3293. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • Molecules, 2019, 24(12), 2253. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. [Link]

  • Molecules, 2016, 21(5), 633. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. [Link]

  • Chemical Reviews, 2016, 116(22), 13567-13671. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]

  • Molecules, 2020, 25(19), 4443. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. [Link]

  • Frontiers in Chemistry, 2018, 6, 447. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]

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Application Note & Protocols: Strategic Protection of the Aldehyde Functionality in 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PG-4821-C7H7NO2

Abstract: 5-Methoxypicolinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is often complicated by the high reactivity of the aldehyde group, which can interfere with transformations elsewhere in the molecule. This document provides a comprehensive guide to protecting group strategies for the aldehyde function of this compound. We detail the strategic considerations for selecting an appropriate protecting group and provide field-tested, step-by-step protocols for the formation and cleavage of both oxygen-based (acetal) and sulfur-based (dithioacetal) protecting groups.

Introduction: The Synthetic Challenge

This compound possesses three key structural features: a pyridine ring, a methoxy substituent, and an aldehyde functional group. The aldehyde is highly susceptible to nucleophilic attack and oxidation, making it incompatible with a wide range of reagents, including organometallics (e.g., Grignard reagents), strong bases, and hydrides.[1][2] Therefore, to perform selective chemistry on the pyridine ring or to introduce other functionalities, the aldehyde must be temporarily masked with a protecting group. An ideal protecting group strategy involves three key stages:

  • Efficient Introduction: The protecting group is installed in high yield under mild conditions that do not affect other parts of the molecule.

  • Robust Stability: The protected group remains inert to the desired reaction conditions.

  • Selective Cleavage: The protecting group is removed efficiently to regenerate the original aldehyde without altering the newly modified molecule.[3]

Chemical Logic & Strategy Selection

The choice between different protecting groups is dictated by the planned synthetic route. The key consideration is the stability of the protecting group under subsequent reaction conditions.

  • For Reactions Under Basic, Nucleophilic, or Reductive Conditions: Oxygen-based acetals are the preferred choice. They are exceptionally stable in basic and neutral media but are readily cleaved by acid.[4][5] This makes them ideal for protecting the aldehyde during reactions involving organolithium reagents, Grignard reagents, or hydride reductions (e.g., LiAlH₄).[6]

  • For Reactions Under Acidic Conditions: Sulfur-based dithioacetals are superior. Their robust C-S bonds make them stable to a wide range of acidic conditions under which O,O-acetals would be rapidly hydrolyzed.[5][7] However, their removal often requires harsher, specific conditions, typically involving heavy metal salts or oxidative agents.[8]

The electronic nature of this compound, a heteroaromatic aldehyde, facilitates the formation of these derivatives. The pyridine nitrogen does not significantly interfere with the standard acid-catalyzed conditions used for protection.

Key Protecting Group Strategies & Mechanisms

Strategy A: Acetal Protection (1,3-Dioxolane Formation)

The most common method for protecting aldehydes is the formation of a cyclic acetal using a diol, such as ethylene glycol.[2][9] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the product, water must be removed as it is formed, typically with a Dean-Stark apparatus.[10]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. The diol then attacks the carbonyl carbon in a two-step process, forming a hemiacetal intermediate, which then eliminates water to form the stable five-membered dioxolane ring.[2]

G

Strategy B: Dithioacetal Protection (1,3-Dithiane Formation)

Dithioacetals are formed by reacting an aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of a Brønsted or Lewis acid catalyst.[11] These groups offer enhanced stability, particularly towards acidic reagents.[7]

Mechanism: Similar to acetal formation, the reaction is acid-catalyzed. The key difference is the greater nucleophilicity of sulfur compared to oxygen, which often facilitates the reaction. The resulting 1,3-dithiane is a highly stable cyclic thioacetal.[12]

G

Comparative Data of Protecting Group Strategies

FeatureAcetal (1,3-Dioxolane)Dithioacetal (1,3-Dithiane)
Protecting Reagents Ethylene glycol, p-TsOH (cat.)1,3-Propanedithiol, BF₃·OEt₂ (cat.)
Stability Stable: Strong bases, nucleophiles, hydrides, oxidants.[13] Labile: Aqueous acid.[14]Stable: Strong bases, nucleophiles, hydrides, most acids.[7] Labile: Heavy metal salts, oxidative agents.[11]
Typical Yield (Protection) >90%>90%
Deprotection Conditions Dilute HCl or PPTS in acetone/water.[14][15]HgCl₂/CaCO₃ in aq. MeCN or Selectfluor™.[8][11]
Typical Yield (Deprotection) >85%70-90%
Key Advantage Mild and easy cleavage.High stability across a wide pH range.
Key Disadvantage Sensitivity to acid.Harsh deprotection, malodorous reagents.[8]

Detailed Experimental Protocols

Protocol 1: Acetal Protection of this compound

Objective: To synthesize 2-(5-methoxy-2-pyridinyl)-1,3-dioxolane.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) for the disappearance of the starting aldehyde. The reaction is typically complete within 3-5 hours, evidenced by the collection of the theoretical amount of water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to quench the acid catalyst, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure acetal.

Protocol 2: Acetal Deprotection

Objective: To regenerate this compound from its 1,3-dioxolane protected form.

G

Procedure:

  • Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M aqueous HCl or pyridinium p-toluenesulfonate (PPTS).[15]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.

Protocol 3: Dithioacetal Protection of this compound

Objective: To synthesize 2-(5-methoxy-2-pyridinyl)-1,3-dithiane.

Materials:

  • This compound (1.0 eq)

  • 1,3-Propanedithiol (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 eq)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.1-0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure dithiane.

Protocol 4: Dithioacetal Deprotection

Objective: To regenerate this compound from its 1,3-dithiane protected form.

G

Procedure (Using Mercury(II) Chloride): CAUTION: Mercury compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment and dispose of waste according to institutional protocols.

  • Dissolve the 1,3-dithiane derivative (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add calcium carbonate (CaCO₃) (4.0 eq) followed by mercury(II) chloride (HgCl₂) (2.2 eq).[8]

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction may take several hours.

  • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the insoluble mercury salts and calcium carbonate.

  • Wash the filter cake thoroughly with the same solvent.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Conclusion

The effective protection and deprotection of the aldehyde in this compound is critical for its successful use in multi-step synthesis. The choice between an oxygen-based acetal and a sulfur-based dithioacetal is a crucial strategic decision based entirely on the stability requirements of subsequent reaction steps. Acetal protection is favored for its mild cleavage conditions when downstream reactions involve basic or nucleophilic reagents. Conversely, the robust dithioacetal is the protecting group of choice when acidic conditions are required, despite the more challenging deprotection step. The protocols provided herein offer reliable and reproducible methods for implementing these essential synthetic transformations.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as a Mild, Efficient, and Reusable Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890-5893. [URL: https://pubs.acs.org/doi/abs/10.1021/jo070849p]
  • Zhang, L., et al. (2015). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers, 2(7), 834-838. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/qo/c5qo00099a]
  • Gawande, P. R., & Popławska, M. (2018). Developments in the Deprotection of Thioacetals. Synthesis, 50(16), 3125-3146. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610168]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [URL: https://learninglink.oup.com/access/patrick6e-student-resources#tag_appendix-6-protecting-groups]
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [URL: https://www.khanacademy.org/science/organic-chemistry/aldehydes-ketones/reactions-aldehydes-ketones-jay/v/acetals-as-protecting-groups]
  • Mistry, S. N. (2014). Response to "What are the new ways to protect the aromatic aldehyde carbonyl group by diol?". ResearchGate. [URL: https://www.researchgate.
  • Opatz, T., et al. (2018). Visible-Light-Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst. Angewandte Chemie International Edition, 57(34), 11048-11052. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201805972]
  • Fleming, B., & Bolker, H. I. (1974). Reductive Cleavage of Acetals and Ketals by Borane. Canadian Journal of Chemistry, 52(6), 888-893. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v74-143]
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/20.11_Protecting_Groups_of_Aldehydes]
  • Khan Academy. (2013). Acetals as protecting groups and thioacetals. [Video]. YouTube. [URL: https://www.youtube.
  • JoVE. (n.d.). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [URL: https://www.jove.com/v/10381/acetals-and-thioacetals-as-protecting-groups-for-aldehydes-and]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Protecting Groups. [URL: https://www.chem.wisc.edu/areas/reich/handouts/protect/prot-details.htm]
  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Aldehydes_and_Ketones/14.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Organic Chemistry Explained. (2023). Acetals as Protecting Groups; Thioacetals. [Video]. YouTube. [URL: https://www.youtube.
  • Opatz, T., et al. (2017). Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal, 23(6), 1269-1272. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201605335]
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, specific URL not available for book chapter, but principles are widely cited, e.g., in reference[11]).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Methoxypicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by understanding the critical parameters and potential pitfalls of the common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three most common approaches are:

  • Oxidation of (5-methoxypyridin-2-yl)methanol: This is a straightforward oxidation of a primary alcohol to an aldehyde. Common oxidizing agents include manganese(IV) oxide (MnO₂)[1]. This method is often clean but depends on the availability of the precursor alcohol.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a pyridine ring with a good leaving group at the 5-position, such as fluorine, with sodium methoxide[2]. For example, 5-fluoropicolinaldehyde can be converted to the desired product[2].

  • Directed ortho-Metalation (DoM) followed by Formylation: This is a powerful and frequently used method that involves the deprotonation of a substituted pyridine, often at a position ortho to a directing group, followed by quenching with an electrophile like N,N-dimethylformamide (DMF)[3][4]. A common starting material for this route is a halogenated methoxypyridine, such as 2-bromo-5-methoxypyridine[5].

Q2: I am seeing a significant amount of starting material remaining in my reaction mixture. What are the likely causes?

A2: Unreacted starting material can be due to several factors, depending on the synthetic route:

  • For Oxidation Reactions: The oxidizing agent may be old or of poor quality. Ensure you are using a freshly opened or properly stored reagent. The stoichiometry of the oxidant may also be insufficient.

  • For SNAr Reactions: The reaction temperature may be too low, or the reaction time may be too short. Ensure the solvent is anhydrous, as water can react with the sodium methoxide.

  • For Directed ortho-Metalation: Incomplete lithiation is a common issue. This can be caused by insufficient organolithium reagent, poor quality of the organolithium (partially decomposed), or the presence of moisture or other electrophilic impurities in the reaction setup. The temperature might also be too high, leading to decomposition of the lithiated intermediate.

Q3: My final product is a dark brown oil, but the literature reports it as a colorless oil. What is causing the discoloration?

A3: this compound, like many aldehydes, can be prone to oxidation and polymerization over time, which can lead to discoloration[6]. The presence of impurities from side reactions can also contribute to a darker color. It is crucial to purify the product promptly after the work-up. Older samples are often brown due to these impurities[6].

Troubleshooting Guides

Low Yield in Directed ortho-Metalation and Formylation

This method, while powerful, is sensitive to reaction conditions. Here's a breakdown of common issues and their solutions.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or no conversion of starting material (e.g., 2-bromo-5-methoxypyridine) 1. Inactive organolithium reagent.2. Presence of moisture or other electrophiles.3. Incorrect reaction temperature.1. Titrate your organolithium reagent: Solutions of n-BuLi, s-BuLi, or LDA can degrade over time. Titration will give you the exact concentration, allowing for accurate stoichiometry.2. Ensure rigorously anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Water will quench the organolithium reagent.[7]3. Maintain low temperatures: Lithiation of pyridines is typically carried out at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[8][9]
Formation of multiple unidentified byproducts 1. Incorrect order of addition.2. Temperature fluctuations.3. "Halogen dance" or rearrangement of the lithiated intermediate.1. Add the organolithium reagent to the substrate solution: This maintains a low concentration of the organolithium, minimizing potential side reactions with the solvent or itself.2. Maintain a consistent low temperature: Use a cryostat or a well-insulated cold bath to ensure the temperature does not rise significantly during the addition of reagents.3. Consider the choice of base: For some substrates, a "halogen dance" (isomerization) can occur.[8] Using a different base, such as lithium diisopropylamide (LDA), might be beneficial as it is less prone to halogen-lithium exchange compared to alkyllithiums.[4]
Low yield of the aldehyde after quenching with DMF 1. Inefficient trapping of the lithiated intermediate.2. Formation of a stable hemiaminal intermediate.1. Use an excess of DMF: A common protocol is to use several equivalents of DMF to ensure complete trapping of the lithiated species.[3]2. Acidic work-up: The initial product of the reaction between the lithiated pyridine and DMF is a lithium alkoxide of a hemiaminal. This intermediate needs to be hydrolyzed under acidic conditions to liberate the aldehyde. Ensure your aqueous work-up is sufficiently acidic (e.g., dilute HCl or NH₄Cl solution).
Workflow for Optimizing Directed ortho-Metalation and Formylation

DoM_Workflow start Start: Low Yield in DoM-Formylation check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions titrate_BuLi Titrate Organolithium Reagent check_reagents->titrate_BuLi Inactive Base? dry_glassware Flame-Dry Glassware & Use Anhydrous Solvent check_conditions->dry_glassware Moisture Contamination? temp_control Maintain Strict Temperature Control (-78 °C) check_conditions->temp_control Poor Temp Control? dmf_excess Use Excess DMF for Quenching check_conditions->dmf_excess Inefficient Quench? analyze_byproducts Analyze Byproducts (GC-MS, NMR) titrate_BuLi->analyze_byproducts dry_glassware->analyze_byproducts temp_control->analyze_byproducts acid_workup Ensure Proper Acidic Work-up dmf_excess->acid_workup acid_workup->analyze_byproducts end Optimized Yield analyze_byproducts->end

Caption: Troubleshooting workflow for DoM reactions.

Issues with Grignard-based Formylation

An alternative to lithiation is the formation of a Grignard reagent from a bromomethoxypyridine, followed by reaction with a formylating agent.

Problem Potential Cause Troubleshooting Steps & Explanation
Failure to form the Grignard reagent 1. Moisture in the glassware or solvent.2. Inactive magnesium turnings.1. Absolute dryness is critical: Grignard reagents are strong bases and will be quenched by water.[7][10] Use flame-dried glassware and anhydrous ether or THF.2. Activate the magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[7] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod.[11]
Formation of a biphenyl byproduct Wurtz-type coupling of the Grignard reagent with unreacted starting material.This side reaction is favored at higher concentrations of the aryl halide and at elevated temperatures.[11] Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. Avoid excessive heating during the formation of the Grignard reagent.
Low yield of aldehyde after adding the formylating agent (e.g., ethyl formate) The Grignard reagent can add twice to ester-based formylating agents.The initial addition of the Grignard reagent to an ester forms a ketone, which is often more reactive than the starting ester towards the Grignard reagent.[12] This can lead to the formation of a secondary alcohol as a byproduct. To minimize this, use a low reaction temperature and add the Grignard reagent slowly to an excess of the formylating agent. Alternatively, use a formylating agent like DMF, which forms a more stable intermediate that is less prone to over-addition.
Experimental Protocol: Synthesis via Oxidation of (5-methoxypyridin-2-yl)methanol

This protocol is based on a common oxidation procedure.

Materials:

  • (5-methoxypyridin-2-yl)methanol

  • Manganese(IV) oxide (activated)

  • Chloroform (or Dichloromethane)

  • Celite or silica gel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (5-methoxypyridin-2-yl)methanol (1 equivalent) in chloroform in a round-bottom flask.

  • Add activated manganese(IV) oxide (5-10 equivalents) to the solution. The exact stoichiometry may need to be optimized.

  • Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC.

  • Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of Celite or silica gel to remove the manganese solids. Wash the filter cake thoroughly with chloroform.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde. A reported purification uses 30-45% ethyl acetate/hexane as the eluent.[2]

Data Summary Table
Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Common Challenges
Oxidation (5-methoxypyridin-2-yl)methanolMnO₂~75%[1]Mild conditions, often clean.Availability of the starting alcohol.
SNAr 5-fluoropicolinaldehydeSodium methoxide, Methanol~66%[2]Utilizes commercially available starting materials.Requires elevated temperatures.
DoM-Formylation 2-bromo-5-methoxypyridinen-BuLi or LDA, DMFVariable, can be high with optimizationVersatile, good for functionalized pyridines.Requires strictly anhydrous conditions and low temperatures.
Grignard-Formylation 2-bromo-5-methoxypyridineMg, Ethyl formate or DMFVariableMilder than organolithium reagents.Sensitive to moisture, potential for over-addition.
Logical Relationship Diagram

Synthesis_Logic goal Desired Product: This compound route1 Oxidation Route route1->goal issue1 Troubleshooting: - Oxidant activity - Reaction time route1->issue1 route2 SNAr Route route2->goal issue2 Troubleshooting: - Anhydrous conditions - Temperature route2->issue2 route3 DoM/Grignard Route route3->goal issue3 Troubleshooting: - Anhydrous conditions - Low temperature (-78 C) - Reagent quality route3->issue3 sm1 Starting Material: (5-methoxypyridin-2-yl)methanol sm1->route1 sm2 Starting Material: 5-fluoropicolinaldehyde sm2->route2 sm3 Starting Material: 2-bromo-5-methoxypyridine sm3->route3

Caption: Key synthetic routes and associated issues.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Yield optimization for multiple reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

Sources

common side reactions and byproducts in 5-Methoxypicolinaldehyde chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chemical transformations of this versatile reagent. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles to help you anticipate, identify, and resolve common side reactions and byproduct formations in your experiments.

Section 1: Stability and Handling

Q1: I've noticed my this compound has developed a brownish tint over time. Is it still usable?

A1: Older samples of picolinaldehydes can often appear brown due to the formation of impurities from slow oxidation or polymerization. While a slight color change may not significantly impact every reaction, it is an indicator of degradation. The primary oxidation product is 5-methoxypicolinic acid. For reactions sensitive to acidic impurities or requiring high purity starting material, it is advisable to use fresh or purified aldehyde.

Troubleshooting Protocol: Purity Check

  • TLC Analysis: Spot the discolored aldehyde against a fresh sample (if available) on a silica plate and elute with a mixture like ethyl acetate/hexane (e.g., 30:70). The appearance of a more polar spot (lower Rf) often corresponds to the carboxylic acid.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The aldehyde proton should appear as a singlet around 9.9 ppm. The presence of a broad singlet between 10-13 ppm could indicate the carboxylic acid proton.

Storage Recommendation: To minimize degradation, store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light and moisture.[1][2]

Section 2: Reductive Amination - Troubleshooting Guide

Reductive amination is one of the most common applications for this compound. While robust, several side reactions can occur, leading to complex product mixtures and purification challenges.

Q2: I'm performing a reductive amination with a primary amine and see two main byproducts in my crude LC-MS. What are they likely to be?

A2: In a reductive amination with a primary amine, the two most common byproducts are the tertiary amine (from over-alkylation) and the alcohol, (5-methoxypyridin-2-yl)methanol.

  • Over-alkylation (Tertiary Amine): The desired secondary amine product is itself a nucleophile and can react with another molecule of this compound to form a tertiary amine. This is especially prevalent if an excess of the aldehyde is used.

  • Aldehyde Reduction (Alcohol Formation): If the reducing agent is too reactive or added before the imine is fully formed, it can directly reduce the starting aldehyde to (5-methoxypyridin-2-yl)methanol. Sodium borohydride (NaBH₄), for example, can reduce both imines and aldehydes.[3]

Troubleshooting Workflow: Reductive Amination

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting flowchart for reductive amination.

Q3: How can I minimize these byproducts in my reductive amination protocol?

A3: To minimize byproduct formation, careful control of stoichiometry and reaction conditions is essential.

  • For Over-Alkylation: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant reaction with the secondary amine product can occur.

  • For Aldehyde Reduction: Employ a two-step, one-pot procedure. First, allow the imine to form by stirring the aldehyde and amine together in a suitable solvent (like methanol or dichloroethane) for a period (e.g., 1-2 hours) before introducing the reducing agent.[3] Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde, is also a highly effective strategy.

Recommended Protocol (One-pot, two-step):

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the reaction to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until completion, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water, and proceed with standard aqueous workup.

Section 3: The Cannizzaro Reaction - A Key Side Reaction

As an aldehyde lacking α-hydrogens, this compound is susceptible to the Cannizzaro reaction, especially under basic conditions.[4][5] This disproportionation reaction results in two molecules of the aldehyde being converted into one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[4][5]

A4: You have likely induced a Cannizzaro reaction.[4][5] The two masses correspond to the disproportionation products of this compound (M.W. 137.14):

  • (5-methoxypyridin-2-yl)methanol: M.W. 139.15

  • 5-methoxypicolinic acid: M.W. 153.14

This is a common outcome when non-enolizable aldehydes are subjected to strong bases like sodium hydroxide or potassium hydroxide, particularly in alcoholic solvents.[4][6]

Reaction Mechanism: The Cannizzaro Reaction

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Mechanism of the Cannizzaro reaction.

Q5: How can I avoid the Cannizzaro reaction?

A5: The most straightforward way to avoid the Cannizzaro reaction is to avoid strongly basic conditions. If your desired transformation requires a base, consider using a non-nucleophilic, sterically hindered organic base (e.g., DBU, DIPEA) instead of hydroxide sources. If aqueous basic conditions are unavoidable, running the reaction at lower temperatures can help to suppress the rate of this side reaction.

Section 4: Purification Strategies

Q6: I have a mixture of my desired secondary amine product, unreacted this compound, and the alcohol byproduct. How can I purify my product?

A6: This mixture can typically be separated using column chromatography on silica gel.

  • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is often effective.

  • Elution Order:

    • This compound (Starting Material): Least polar, will elute first.

    • Desired Secondary Amine: Intermediate polarity.

    • (5-methoxypyridin-2-yl)methanol (Alcohol Byproduct): Most polar, will elute last.

Alternative Purification: Acid-Base Extraction If the desired amine is sufficiently basic, an acid-base extraction can be an effective way to separate it from the neutral aldehyde and alcohol impurities.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract with an aqueous acid solution (e.g., 1 M HCl). The amine will move to the aqueous layer as the protonated salt, while the aldehyde and alcohol remain in the organic layer.

  • Separate the layers.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.

  • Extract the free-based amine back into an organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified amine.

CompoundTypical Byproduct SourceM.W.Purification Notes
5-Methoxypicolinic Acid Oxidation / Cannizzaro Reaction153.14Highly polar. Can be removed by basic extraction (forms a water-soluble salt).
(5-methoxypyridin-2-yl)methanol Aldehyde Reduction / Cannizzaro Reaction139.15Polar. Separable from less polar amines by silica gel chromatography.
Tertiary Amine Over-alkylation in Reductive AminationVariesPolarity is similar to the secondary amine, making chromatographic separation challenging. Optimize reaction stoichiometry to avoid its formation.

References

  • Patents, WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. (n.d.). Google Patents.
  • Patents, CA3085353A1 - Quinazolinones as parp14 inhibitors. (n.d.). Google Patents.
  • Bielawski, M., et al. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters.
  • Patents, WO2022094012A1 - Macrocyclic urea orexin receptor agonists. (n.d.). Google Patents.
  • Cannizzaro Reaction. (n.d.). Retrieved from [Link]

  • Barbe, G., et al. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. ACS Medicinal Chemistry Letters.
  • Chen, I. H., et al. (2016). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia contributors. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Askin, D., et al. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. ACS Medicinal Chemistry Letters.
  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Al-Zaydi, K. M. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules.

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Technical Support Center: Purification of 5-Methoxypicolinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxypicolinaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic aldehydes. As key building blocks in the synthesis of pharmaceuticals and other biologically active molecules, achieving high purity is critical for reliable downstream applications.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and practical laboratory experience. We will explore the common challenges associated with these compounds and provide robust, validated protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis, but the literature reports a white to off-white solid. What are the likely causes and how can I purify it?

Answer:

This is a common issue arising from several potential factors during the synthesis and workup. The discoloration often indicates the presence of impurities. Aromatic aldehydes, in general, can be sensitive to air and light, leading to degradation.

Probable Causes:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-methoxypicolinic acid), especially if the reaction mixture is exposed to air for extended periods, particularly at elevated temperatures or under basic conditions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities. These polymeric materials are typically high-molecular-weight, colored substances.

  • Residual Catalysts or Reagents: If your synthesis involved a transition metal catalyst or strong inorganic bases, incomplete removal during workup can lead to discoloration and decomposition of the product upon concentration. For instance, syntheses starting from 5-fluoropicolinaldehyde with sodium methoxide require careful filtration and washing to remove all salts.

  • Thermal Decompositi[1][2]on: Excessive heat during solvent evaporation can cause degradation.

Troubleshooting Workflow:

Here is a systematic approach to purify your product:

G

Step-by-Step Protocol:

  • Initial Analysis: Before attempting purification, take a small aliquot for Thin Layer Chromatography (TLC) and ¹H NMR analysis. This will give you an idea of the number of impurities and the relative amount of your desired product.

  • Aqueous Workup:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities like 5-methoxypicolinic acid.

    • If basic impurities are suspected, a wash with dilute acid (e.g., 1M HCl) can be performed, but be cautious as the pyridine nitrogen is basic and your product may partition into the aqueous layer. A milder approach is to wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Column Chromatography: This is often the most effective method for removing persistent impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. A typical starting point is 30-45% ethyl acetate/hexane. For more polar derivative[1][2]s, you might need to add a small amount of triethylamine (0.1-1%) to the eluent to prevent the basic pyridine nitrogen from interacting strongly with the acidic silica gel, which can cause peak tailing.

  • Recrystallization: If the product from chromatography is still an oil but appears relatively pure by NMR, try to induce crystallization.

    • Attempt to dissolve the oil in a minimal amount of a hot solvent in which the compound has moderate solubility (e.g., a mixture of ethyl acetate and hexanes, or diethyl ether).

    • Cool the solution slowly to room temperature, and then in an ice bath or refrigerator.

    • If no crystals form, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.

Question 2: I'm performing column chromatography on a derivative of this compound, and I'm observing significant peak tailing. How can I improve the peak shape and separation?

Answer:

Peak tailing during silica gel chromatography of pyridine-containing compounds is a classic problem. It is primarily caused by the interaction of the basic lone pair of electrons on the pyridine nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica gel.

Causality and Solutions:

Probable CauseScientific ExplanationRecommended Solution
Strong Acid-Base Interaction The basic pyridine nitrogen adsorbs strongly to acidic silanol groups on the silica gel, leading to slow and uneven elution.Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), to your eluent. This additive will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
Column Overload Exceeding the loading capacity of the column causes the peak to broaden and tail.Reduce Sample Load: Ensure you are not loading more than 1-5% of the column's silica gel weight with your crude material.
Inappropriate Solvent System If the eluent is too weak (too nonpolar), the compound will move very slowly, increasing the time for unwanted interactions.Optimize Eluent Polarity: Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

Experimental Protocol for Improved Chromatography:

  • TLC Analysis with Additives: Before running a large column, test different mobile phase systems on a TLC plate. Spot your crude mixture on the plate and develop the plates in chambers containing different eluents (e.g., 40% EtOAc/Hexane vs. 40% EtOAc/Hexane + 0.5% TEA). Choose the system that gives the best separation and the most compact spots.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column in a narrow band.

  • Elution: Run the column with your optimized mobile phase containing the basic additive.

G

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Aromatic aldehydes are susceptible to degradation. To ensure long-term stabi[3]lity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. It should be protected fr[1][4]om light and moisture. For opened containers, it is crucial to flush the headspace with an inert gas before resealing.

Q2: My pure this compound turned slightly yellow/brown after a few weeks on the bench. Is it still usable?

A2: The discoloration suggests some level of oxidation or degradation. While it may still be sui[5]table for some applications, for reactions sensitive to impurities (e.g., catalysis, final API steps), it is highly recommended to re-purify the material before use. A quick purity check by TLC or NMR can help determine the extent of decomposition. For less sensitive applications, it may be used as is, but be aware that your reaction yield and purity might be compromised.

Q3: What analytical methods are best for assessing the purity of this compound and its derivatives?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and can provide information on both purity and the mass of the components.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for qualitative assessment of purity and for monitoring reaction progress and chromatographic separations.

Q4: How does the methoxy group in this compound affect its purification compared to unsubstituted picolinaldehyde?

A4: The electron-donating methoxy group can influence the compound's properties in several ways:

  • Polarity: The methoxy group increases the polarity of the molecule compared to unsubstituted picolinaldehyde. This means you will likely need a more polar solvent system for elution during column chromatography.

  • Basicity: The electron-donating nature of the methoxy group slightly increases the basicity of the pyridine nitrogen, which can enhance the problematic interaction with silica gel. This makes the use of a basic additive like triethylamine in the eluent even more important.

  • Reactivity: The methoxy group can make the aromatic ring more susceptible to certain side reactions, although it generally does not affect the reactivity of the aldehyde group itself in common transformations. However, some studies suggest that methoxy groups can sometimes accelerate degradation in certain formulations.

References

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

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troubleshooting guide for incomplete reactions with 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxypicolinaldehyde

This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving this compound. Designed for researchers and drug development professionals, this resource offers practical, field-tested solutions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Reagent Quality & Handling

Question 1: My reaction is sluggish or failing completely. How can I be sure my this compound starting material is of sufficient quality?

Answer: The purity and stability of this compound are paramount for a successful reaction. The aldehyde functional group is susceptible to oxidation, and the entire molecule can degrade if not handled or stored properly.

Root Cause Analysis:

  • Oxidation: Aldehydes can readily oxidize to the corresponding carboxylic acid (5-Methoxypicolinic acid) upon exposure to air. This impurity can interfere with subsequent reactions, especially those sensitive to acidic conditions or those requiring precise stoichiometry.

  • Hydration/Polymerization: Trace amounts of water or acid/base can lead to the formation of the aldehyde hydrate or promote self-condensation/polymerization, reducing the concentration of the active aldehyde.

  • Improper Storage: The compound is light and air-sensitive. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[1][2][3]

Troubleshooting Protocol: Verifying Reagent Quality

  • Visual Inspection: The pure compound should be a white to off-white solid.[2] Any significant discoloration (e.g., yellow or brown) may indicate degradation.

  • Purity Confirmation (Pre-Reaction):

    • ¹H NMR Spectroscopy: Before use, acquire a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃). Check for the characteristic aldehyde proton singlet around δ 9.93 ppm.[2][4] The absence of a broad peak corresponding to a carboxylic acid proton (typically >10 ppm) and the correct integration of all signals are key indicators of purity.

    • Melting Point: Determine the melting point and compare it to the literature value. A broad or depressed melting point range suggests impurities.

  • Purification (If Necessary): If impurities are detected, consider purification by recrystallization from a suitable solvent system or flash column chromatography using a non-protic eluent like ethyl acetate/hexane.[2][4]

Troubleshooting Incomplete Reactions

Question 2: I'm observing significant unreacted starting material by TLC/LC-MS even after extended reaction times. What are the primary causes of incomplete conversion?

Answer: Incomplete conversion is a common challenge that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is essential. The University of Rochester provides an excellent general framework for troubleshooting reactions which we will adapt specifically for this compound.[5]

Below is a logical workflow to diagnose the issue.

G Start Incomplete Conversion Observed Reagent 1. Verify Reagent Purity & Stoichiometry Start->Reagent Conditions 2. Assess Reaction Conditions Reagent->Conditions Reagents OK Catalyst 3. Evaluate Catalyst/Reagent Activity Conditions->Catalyst Conditions OK Equilibrium 4. Consider Reaction Equilibrium Catalyst->Equilibrium Catalyst OK Product Product Formation? Equilibrium->Product Product->Reagent No/Low Yield Success Reaction Optimized Product->Success Yes

Caption: Troubleshooting workflow for incomplete reactions.

Deep Dive into Troubleshooting Steps

1. Reagent Purity & Stoichiometry

  • Purity: As detailed in Question 1, confirm the purity of your this compound. Also, verify the purity of your coupling partner and any other critical reagents.[5]

  • Stoichiometry: Were your initial calculations correct?[5] For reactions sensitive to stoichiometry (e.g., Wittig reactions, reductive aminations), an imbalance can halt the reaction. If one reagent is volatile or difficult to handle, consider adding a slight excess (e.g., 1.05-1.1 equivalents).

2. Reaction Conditions

  • Atmosphere: Is your reaction sensitive to air or moisture? The nitrogen atom in the pyridine ring can be basic and interact with protic species. Many organometallic reagents used in coupling reactions are highly sensitive. Ensure your glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[1][2]

  • Solvent: The choice of solvent is critical. It must fully dissolve your reactants at the reaction temperature and be inert to the reaction conditions. Ensure the solvent is anhydrous if required.

    • Common Solvents for Picolinaldehydes: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Dimethylformamide (DMF).[1][2] The optimal choice depends on the specific reaction.

  • Temperature: Is the reaction being run at the optimal temperature? Some reactions require initial cooling to control exotherms, followed by warming to room temperature or heating to drive the reaction to completion.[6] If the reaction has stalled at room temperature, consider gently heating it (e.g., to 40-55°C) while monitoring by TLC.[2][4]

  • Concentration: Very dilute conditions can slow down bimolecular reactions. If your reaction is sluggish, consider increasing the concentration of your reactants. Conversely, very high concentrations can sometimes promote side reactions or cause solubility issues.[5]

3. Catalyst / Reagent Activity

  • Catalyst Deactivation: If using a catalyst (e.g., a palladium catalyst for a cross-coupling reaction or an acid/base catalyst for condensation), it may have deactivated. Impurities in the starting materials or solvent (water, oxygen, acid) can poison catalysts.

  • Reagent Degradation: Are your reagents fresh? Strong bases like n-BuLi or LDA, or sensitive reagents like NaBH₄, degrade over time. It is often necessary to titrate strong bases or use freshly opened reagents for best results.[7]

4. Reaction Equilibrium Some reactions, like imine formation or acetal protection, are reversible.[8] If your reaction has reached equilibrium with significant starting material remaining, you may need to shift the equilibrium towards the product. This can be achieved by:

  • Removing a Byproduct: Use a Dean-Stark trap to remove water in condensation reactions.

  • Adding Excess Reagent: Add an excess of one of the starting materials (if it is inexpensive and easily removed).

Side Reactions and Byproduct Formation

Question 3: My crude NMR shows multiple unexpected spots/peaks. What are the common side reactions of this compound?

Answer: The structure of this compound, featuring an electron-deficient pyridine ring and an aldehyde group, predisposes it to several side reactions.

Side_Reactions cluster_0 Potential Side Reactions Start This compound Oxidation Oxidation (to Carboxylic Acid) Start->Oxidation [O] / Air Cannizzaro Cannizzaro Reaction (Disproportionation) Start->Cannizzaro Strong Base Condensation Self-Condensation (Aldol-type) Start->Condensation Base / Acid

Caption: Common side reactions of this compound.

Troubleshooting Side Reactions:

Side ReactionTriggering ConditionsMitigation Strategy
Oxidation Exposure to air (O₂), especially during workup or prolonged heating.Maintain an inert atmosphere. Use degassed solvents. Add antioxidants if compatible with the reaction.
Cannizzaro Reaction Strong basic conditions (e.g., concentrated NaOH, KOH) in the absence of an enolizable proton. The aldehyde disproportionates to an alcohol and a carboxylic acid.Avoid using strong, concentrated bases. If a base is needed, opt for a milder, non-nucleophilic base (e.g., K₂CO₃, Et₃N) where possible.
Self-Condensation Catalytic amounts of acid or base can promote an aldol-type condensation between two aldehyde molecules.Control the addition rate of reagents. Maintain a low temperature during the addition of catalysts. Use non-nucleophilic bases.
Over-reduction In reductive amination, using a strong reducing agent (e.g., LiAlH₄) can reduce the aldehyde to the alcohol before imine formation occurs.Use a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Workup and Purification

Question 4: My reaction appears clean by TLC, but I'm experiencing low yield after workup and purification. What could be the problem?

Answer: Product loss during isolation is a frequent issue, especially with pyridine-containing compounds which can have unique solubility properties.[9]

Potential Causes & Solutions:

  • Aqueous Solubility: The pyridine nitrogen is basic (pKa of the conjugate acid is predicted to be ~3.16) and can be protonated during an acidic aqueous workup (e.g., quenching with NH₄Cl or dilute HCl).[1] The resulting pyridinium salt can be highly water-soluble.

    • Solution: After an acidic wash, re-basify the aqueous layer with a base like NaHCO₃ or K₂CO₃ to a pH > 7 and re-extract with an organic solvent (e.g., DCM, EtOAc). Always check the aqueous layer by TLC before discarding it.[9]

  • Emulsion Formation: The amphiphilic nature of some pyridine derivatives can lead to stubborn emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite.

  • Silica Gel Adsorption: The basic nitrogen atom can stick irreversibly to acidic silica gel during column chromatography, leading to streaking and low recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% Et₃N in your eluent system). Alternatively, use neutral or basic alumina for chromatography.

References

  • LookChem. this compound.[Link]

  • ACS Publications. A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.[Link]

  • University of Rochester, Department of Chemistry. Failed Reaction: FAQ.[Link]

  • ResearchGate. Optimization of reaction conditions.[Link]

  • Macmillan Group. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology.[Link]

  • HSC Chemistry. HSC Chemistry Year 12: Your Complete Guide to Reactions and Chemical Processes.[Link]

  • YouTube. HSC Chemistry: Module 5 MASTERCLASS | Equilibrium and Acid Reactions.[Link]

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Technical Support Center: 5-Methoxypicolinaldehyde Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxypicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions for this compound are designed to minimize degradation from atmospheric oxygen, moisture, light, and heat. Based on supplier recommendations and the known reactivity of aromatic aldehydes, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] Some suppliers also recommend storage at -20°C in a sealed container away from moisture.[3] For long-term storage, the colder temperature is preferable. The container should be opaque or amber to protect the compound from light.[4]

Q2: Why is an inert atmosphere so critical for this compound?

A2: The aldehyde functional group (–CHO) in this compound is highly susceptible to oxidation.[4][5] Atmospheric oxygen can readily oxidize the aldehyde to its corresponding carboxylic acid, 5-methoxypicolinic acid. This impurity can interfere with subsequent reactions and alter the compound's intended activity. Storing under an inert gas displaces oxygen, thus preventing this oxidative degradation pathway.

Q3: I've noticed the solid material has changed color/consistency. What does this mean?

A3: A change in physical appearance, such as discoloration (e.g., turning yellow or brown) or clumping, is a strong indicator of degradation. Aldehydes can undergo polymerization over time to form trimers, which may have a different consistency.[6] Discoloration often points to the formation of oxidized impurities. If you observe such changes, it is crucial to re-evaluate the purity of the material before use.

Q4: Can I dissolve the aldehyde in a solvent for long-term storage?

A4: Yes, and it is often recommended for aldehydes. Dissolving this compound in a primary alcohol, such as ethanol, can enhance its stability.[6] In an alcoholic solution, aldehydes exist in equilibrium with the corresponding hemiacetal, which is significantly less prone to oxidation and polymerization.[6] A 10% solution in anhydrous ethanol, stored under the same temperature and inert atmosphere conditions, is a practical approach for creating a more stable stock solution.[6]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during experiments involving this compound and links them to potential stability issues.

Q5: My reaction yield is lower than expected, or the reaction failed entirely. Could the aldehyde be the problem?

A5: Yes, this is a common consequence of using degraded this compound.

  • Potential Cause 1: Oxidation. If the aldehyde has oxidized to 5-methoxypicolinic acid, the molar quantity of active aldehyde in your reaction is lower than calculated. The carboxylic acid impurity will not participate in reactions requiring the aldehyde functional group (e.g., reductive amination, Wittig reactions), leading to lower yields.

  • Potential Cause 2: Polymerization. The formation of trimers also reduces the concentration of the active monomeric aldehyde.[6] These polymers are generally unreactive under standard conditions.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze the aldehyde using an appropriate technique like HPLC-UV or ¹H NMR to confirm its purity.

    • Use Fresh Material: If degradation is suspected, use a freshly opened bottle of the compound or purify the existing material.

    • Re-evaluate Stoichiometry: If using a partially degraded reagent is unavoidable, adjust the stoichiometry based on the measured purity to ensure the correct molar equivalent of the active aldehyde is present.

Q6: I'm seeing an unexpected spot on my TLC plate or an extra peak in my LC-MS/HPLC analysis. What could it be?

A6: This is very likely a degradation product.

  • Potential Impurity 1: 5-methoxypicolinic acid. This is the product of oxidation. On a silica TLC plate, the carboxylic acid is typically more polar than the starting aldehyde and will have a lower Rf value. In reverse-phase HPLC, it will likely have a different retention time. Its presence can be confirmed by LC-MS, as its molecular weight is 153.14 g/mol (C₇H₇NO₃), compared to 137.14 g/mol for the aldehyde.[3]

  • Potential Impurity 2: Trimer. The cyclic trimer of the aldehyde is a larger, non-polar molecule. It may appear as a distinct spot on TLC or a separate peak in HPLC analysis.

  • Troubleshooting Steps:

    • Co-spotting: On a TLC plate, spot your material alongside a fresh standard (if available) to see if the impurity is present in your starting material.

    • Characterization: Use analytical techniques like LC-MS or GC-MS to identify the mass of the impurity and confirm its identity.[7][8]

    • Purification: If the impurity level is significant, consider purifying the aldehyde by column chromatography or recrystallization before proceeding.

Q7: The physical appearance of my aldehyde is fine, but my experiments are still inconsistent. Why?

A7: The absence of visible degradation does not guarantee purity. Significant levels of impurities, particularly the carboxylic acid, can be present without altering the material's appearance as a white or off-white solid. The methoxy group on the pyridine ring can make this compound more susceptible to degradation than other aromatic aldehydes.[5]

  • Underlying Cause: Aldehyde oxidation can be initiated by even brief exposure to air. Every time the container is opened, some degree of oxidation can occur. This can lead to batch-to-batch variability if the material has been handled inconsistently.

  • Solution: Implement a strict handling protocol. Aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air and moisture.

Recommended Protocols & Data

Table 1: Recommended Storage Conditions Summary
ParameterShort-Term Storage (≤ 3 months)Long-Term Storage (> 3 months)
Temperature 2-8°C[1][2]-20°C[3]
Atmosphere Inert Gas (Nitrogen or Argon)[1]Inert Gas (Nitrogen or Argon)
Container Tightly sealed, opaque, or amber vial[4]Tightly sealed, opaque, or amber vial
Form Solid or 10% solution in anhydrous ethanol[6]Solid (aliquoted) or 10% solution in anhydrous ethanol
Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes exposure to atmospheric contaminants.

  • Preparation: Move the sealed container of this compound and all necessary tools (spatulas, vials, labels) into a glove box or a glove bag flushed with nitrogen or argon.

  • Equilibration: Allow the container to equilibrate to room temperature inside the inert atmosphere for at least 30 minutes before opening to prevent moisture condensation.

  • Aliquoting: Open the main container and quickly portion the desired amounts of the solid into smaller, pre-labeled amber glass vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.

  • Backfilling: Backfill each vial with inert gas before final tightening if the glove box allows.

  • Storage: Place the aliquoted vials in the appropriate storage location (-20°C for long-term). Record the aliquoting date.

  • Main Stock: Reseal the main container securely, ensuring a positive pressure of inert gas if possible, and return it to its designated storage location.

Protocol 2: Purity Assessment by HPLC-UV

This method can quantify the purity of this compound and detect the primary oxidative degradant, 5-methoxypicolinic acid.

  • Standard Preparation:

    • Accurately weigh ~5 mg of a trusted this compound standard and dissolve in 10 mL of acetonitrile/water (50:50) to make a 0.5 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution (e.g., 0.25, 0.1, 0.05, 0.01 mg/mL) to generate a calibration curve.

  • Sample Preparation:

    • Prepare a sample of the this compound to be tested at a concentration of 0.1 mg/mL in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Run the standards to create a calibration curve of peak area versus concentration.

    • Run the test sample. The aldehyde peak should be the major peak. The 5-methoxypicolinic acid, being more polar, will typically elute earlier.

    • Quantify the purity by comparing the area of the main peak to the total area of all peaks (Area % method) or by using the calibration curve for absolute quantification.

Visualizing Degradation and Workflow

Degradation Pathways

cluster_main This compound cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway Aldehyde This compound (Active Reagent) Acid 5-Methoxypicolinic Acid (Inactive Impurity) Aldehyde->Acid O2, Light, Heat Trimer Cyclic Trimer (Inactive Impurity) Aldehyde->Trimer Time, Acid/Base Traces Start Receive Compound Store Store at -20°C Under Inert Gas Start->Store PurityCheck Perform Initial Purity Check (e.g., HPLC, NMR) Store->PurityCheck Aliquot Aliquot into Single-Use Vials (See Protocol 1) PurityCheck->Aliquot Purity ≥98% StoreAliquots Store Aliquots at -20°C Aliquot->StoreAliquots Experiment Use in Experiment StoreAliquots->Experiment Result Evaluate Experimental Result Experiment->Result Troubleshoot Troubleshoot? (See Guide) Result->Troubleshoot Troubleshoot->PurityCheck Re-check Purity Troubleshoot->Experiment Adjust & Retry

Caption: Workflow for handling and stability verification.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • Sigma-Aldrich. (2025, November 6).
  • Allan Chemical Corporation. (2025, October 23).
  • ChemicalBook. (2025, July 24). This compound | 22187-96-8.
  • Pell Wall. (2013, February 7).
  • Alarcon, R., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139.
  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds.
  • LookChem. This compound.
  • ChemScene. This compound | 22187-96-8.
  • ResearchGate. (2025, August 10).
  • CDC. ALDEHYDES, SCREENING 2539.
  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • BLD Pharm. 22187-96-8|this compound.

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Technical Support Center: A Researcher's Guide to 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Methoxypicolinaldehyde. Its primary aim is to provide practical, in-depth strategies to prevent the common issue of polymerization, ensuring the reliability and success of your experimental outcomes. By understanding the underlying chemical principles, you can effectively troubleshoot and mitigate challenges associated with the handling and use of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to polymerization?

A1: this compound is a heterocyclic aromatic aldehyde. Its structure, containing a reactive aldehyde group (–CHO), makes it prone to polymerization.[1] This process involves individual molecules (monomers) reacting with each other to form long chains or complex three-dimensional structures (polymers). The aldehyde functional group is inherently reactive, and this reactivity can be influenced by factors such as temperature, the presence of acidic or basic impurities, and exposure to air and light.

Q2: What are the tell-tale signs of polymerization in a sample of this compound?

A2: The onset of polymerization can be identified by several observable changes in the sample. A noticeable increase in viscosity is a primary indicator. The sample may also change in color, often darkening over time. In advanced stages, the liquid may become cloudy or even solidify.[2] If you observe these changes, it is a strong indication that the purity of your reagent has been compromised.

Q3: Is it possible to reverse the polymerization of this compound?

A3: Reversing the polymerization of aldehydes is generally not a feasible or practical option in a standard laboratory setting. The polymerization process often involves the formation of stable covalent bonds, making it difficult to break the polymer back down into its constituent monomers without causing further degradation. Therefore, the most effective approach is to proactively prevent polymerization from occurring.

Troubleshooting Guide: Strategies for Preventing Polymerization

This section outlines detailed troubleshooting measures to minimize the risk of polymerization during both storage and experimental use.

Issue 1: Polymerization During Storage

Symptoms:

  • The reagent has become viscous or has solidified upon removal from storage.

  • There is a significant color change, such as from a pale yellow to a dark brown.

Root Causes and Preventative Actions:

Root Cause Explanation Preventative Action
Improper Storage Temperature Elevated temperatures can accelerate the rate of polymerization.Store this compound at the recommended temperature of 2-8°C.[3][4] For long-term storage, consider temperatures as low as -20°C.[5]
Exposure to Air and Moisture Oxygen can initiate oxidative processes that may lead to polymerization, while moisture can facilitate unwanted side reactions.Always store the reagent under an inert atmosphere, such as argon or nitrogen.[3][4][6] Ensure the container is tightly sealed.
Presence of Impurities Acidic or basic impurities can act as catalysts, promoting polymerization.Use high-purity reagents. If contamination is suspected, purification of a small amount immediately before use may be necessary.[1]

Experimental Protocol: Best Practices for Storing this compound

  • Upon receiving the reagent, promptly place it in a refrigerator maintained at 2-8°C.[3][4]

  • Before opening the container, allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing on the cold reagent.

  • After dispensing the required amount, flush the headspace of the container with a gentle stream of dry nitrogen or argon before securely resealing.

  • For frequently used reagents, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Issue 2: Polymerization During a Reaction

Symptoms:

  • The reaction mixture becomes unexpectedly cloudy or forms a precipitate.

  • Reaction monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting aldehyde without the corresponding formation of the desired product.

Root Causes and Preventative Actions:

Root Cause Explanation Preventative Action
Incompatible Solvents Certain solvents, especially those that are not anhydrous, can promote polymerization.Use high-purity, anhydrous solvents. Aprotic solvents are often a good choice.
Elevated Reaction Temperature Higher temperatures can increase the rate of polymerization alongside the desired reaction.Carefully control the reaction temperature. If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes.
Presence of Catalytic Species Trace amounts of strong acids or bases can catalyze polymerization.Maintain strict control over the pH of the reaction. If acidic or basic conditions are necessary, consider a slow addition of the this compound to keep its instantaneous concentration low.

Workflow for Troubleshooting In-Reaction Polymerization

Caption: A logical workflow for troubleshooting polymerization during a chemical reaction.

Advanced Protective Strategies

For particularly sensitive reactions, the use of a protecting group for the aldehyde functionality can be an effective strategy.

Protecting Group Chemistry

The most common method for protecting aldehydes is the formation of an acetal.[7] This involves reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting acetal is stable to many reaction conditions under which the aldehyde would be reactive. The protecting group can then be removed later in the synthetic sequence to regenerate the aldehyde.

Diagram of Acetal Protection

G aldehyde R-CHO H_plus H+ aldehyde->H_plus diol HO-(CH2)2-OH diol->H_plus acetal R-CH(O-(CH2)2-O) water H2O acetal->water Deprotection H_plus->acetal Protection

Caption: The general scheme for the protection of an aldehyde as a cyclic acetal.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • US Patent US3849498A. (1974). Method of preventing the polymerization of unsaturated aldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • CN Patent CN103588626A. (2014, February 19). Method for preventing polymerization of acetaldehyde.
  • Allan Chemical Corporation. (2025, October 23).
  • Pell Wall. (2013, February 7).
  • US Patent US5900495A. (1999). Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • Benchchem. (2025). Technical Support Center: Stabilizing Reactive Aldehydes for Cell Culture.
  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? r/chemistry.
  • American Chemical Society. (2021, August 24).
  • LookChem. This compound.
  • Fluorochem. This compound.
  • ChemScene. This compound | 22187-96-8.
  • BLD Pharm. 22187-96-8|this compound.

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Technical Support Center: Managing Temperature Control in 5-Methoxypicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing temperature control in reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the safety, efficiency, and success of your experiments.

Understanding the Thermal Profile of this compound

This compound is a valuable building block in organic synthesis, but like many aromatic aldehydes, its reactivity is closely tied to temperature. Precise temperature control is paramount to ensure high product yield and purity while mitigating potential safety hazards. While specific calorimetric data for this compound is not extensively published, we can infer its thermal behavior from related structures such as other pyridine aldehydes and methoxy-substituted aromatic compounds.

Key Considerations:

  • Exothermic Reactions: Many common reactions involving aldehydes, such as Grignard additions, Wittig reactions, and aldol condensations, can be exothermic, releasing significant heat. Without proper control, this can lead to a rapid increase in temperature.

  • Thermal Decomposition: At elevated temperatures, aromatic aldehydes can undergo decomposition. For methoxy-substituted aromatic compounds, this can involve the loss of the methyl group or cleavage of the aldehyde from the aromatic ring. Studies on dimethoxybenzenes show that initial decomposition often involves the homolysis of the methoxy bond.[1]

  • Side Reactions and Purity: Temperature fluctuations can lead to the formation of unwanted byproducts, impacting the purity of your final compound. For instance, in aldol-type reactions, higher temperatures often favor the dehydrated condensation product.[2]

  • Polymerization: Aldehydes, particularly in the presence of impurities or under certain conditions, can be susceptible to polymerization. This can manifest as increased viscosity or solidification of the reaction mixture. Storing the aldehyde at low temperatures (2-8 °C) and under an inert atmosphere can help prevent this.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

General Temperature Control

Question 1: My reaction is showing an unexpected exotherm. What should I do?

Answer: An unexpected exotherm is a critical situation that requires immediate attention to prevent a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has a sufficient amount of ice. For larger-scale reactions, have a secondary cooling bath (e.g., dry ice/acetone) on standby.

  • Dilution: If safe and practical, dilute the reaction mixture with a pre-chilled, inert solvent to help dissipate the heat.

Troubleshooting and Prevention:

  • Slow Reagent Addition: For highly exothermic reactions, adding one of the reagents slowly via a syringe pump allows for better control of the reaction rate and heat generation.

  • Lower Starting Temperature: Begin the reaction at a lower temperature than the target temperature to provide a larger buffer for any exotherm.

  • Accurate Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture for real-time temperature monitoring.

  • Reaction Calorimetry: For scaling up reactions, consider performing reaction calorimetry studies to quantify the heat of reaction and determine the required cooling capacity.

Grignard Reactions

Question 2: I am performing a Grignard reaction with this compound and the temperature is difficult to control. What are the best practices?

Answer: Grignard reactions are notoriously exothermic and require careful temperature management.[4][5]

Best Practices for Temperature Control:

  • Low Initial Temperature: Start the reaction at a low temperature, typically 0 °C or even -78 °C (dry ice/acetone bath), especially during the addition of the aldehyde to the Grignard reagent.

  • Controlled Addition: Add the this compound solution dropwise to the Grignard reagent. Never add the Grignard reagent to the aldehyde, as this can lead to localized high concentrations and a rapid exotherm.

  • Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture, which can also contribute to side reactions and exotherms. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

Troubleshooting Workflow for Grignard Reactions:

start Start Grignard Reaction temp_spike Temperature Spike Detected start->temp_spike stop_addition Stop Aldehyde Addition temp_spike->stop_addition Yes stable Temperature Stable? temp_spike->stable No quench Quench Reaction if Uncontrolled temp_spike->quench If Persistently High enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Verify Stirring Efficiency enhance_cooling->check_stirring resume_slowly Resume Addition Slowly at Lower Temp check_stirring->resume_slowly resume_slowly->stable stable->temp_spike No continue_reaction Continue Reaction stable->continue_reaction Yes continue_reaction->quench After Completion

Caption: Troubleshooting workflow for temperature spikes in Grignard reactions.

Wittig Reactions

Question 3: What is the optimal temperature for a Wittig reaction with this compound, and how does temperature affect the outcome?

Answer: The optimal temperature for a Wittig reaction depends on the reactivity of the ylide.[7]

  • Ylide Formation: The initial step of deprotonating the phosphonium salt to form the ylide is often carried out at temperatures ranging from -78 °C to room temperature, depending on the base used (e.g., n-BuLi, NaH, t-BuOK).[8]

  • Reaction with Aldehyde: The reaction of the ylide with this compound is typically performed at low temperatures (e.g., -78 °C to 0 °C) and allowed to slowly warm to room temperature. This helps to control the initial exothermic addition and can influence the stereoselectivity of the resulting alkene.

  • Temperature and Selectivity: For non-stabilized ylides, lower temperatures generally favor the formation of the (Z)-alkene. For stabilized ylides, the (E)-alkene is typically the major product, and the reaction may require heating to proceed at a reasonable rate.[7]

Data Table: Common Conditions for Wittig Reactions

Ylide TypeTypical BaseYlide Formation Temp.Reaction Temp. with AldehydePredominant Alkene Isomer
Non-stabilizedn-BuLi, NaH-78 °C to 0 °C-78 °C to RT(Z)-alkene
StabilizedNaOMe, NaOEt, K₂CO₃0 °C to RTRT to reflux(E)-alkene
Aldol Condensation

Question 4: I am seeing poor yield and multiple products in my aldol condensation of this compound. Could temperature be the cause?

Answer: Yes, temperature plays a crucial role in the outcome of aldol reactions.[9]

  • Aldol Addition vs. Condensation: The initial aldol addition is often favored at lower temperatures. If the reaction is heated, it can promote the elimination of water to form the α,β-unsaturated carbonyl compound (the condensation product).[2][10] If your goal is the β-hydroxy aldehyde, maintaining low temperatures is critical.

  • Side Reactions: Higher temperatures can lead to side reactions, such as self-condensation of the enolizable partner if one is used, or decomposition of the starting materials or products.

  • Reaction Control: For crossed aldol reactions, slow addition of the aldehyde to a pre-formed enolate at low temperatures can improve selectivity and minimize self-condensation.[9]

Experimental Protocol: General Procedure for a Controlled Aldol Condensation

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone in a dry solvent (e.g., THF) and cool to -78 °C.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., LDA) and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add a solution of this compound in the same dry solvent dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the reaction to warm to room temperature and proceed with standard aqueous workup and purification.

General Laboratory Safety and Best Practices

When working with this compound and related pyridine derivatives, always adhere to standard laboratory safety protocols.

  • Ventilation: Handle pyridine-containing compounds in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[13] The recommended storage temperature is typically 2-8 °C.

  • Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.[12]

Advanced Temperature Control Techniques

For sensitive or large-scale reactions, consider implementing advanced temperature control systems:

  • Cryogenic Cooling: For reactions requiring very low temperatures, a cryocooler or a liquid nitrogen-based cooling system can provide precise and stable temperature control.

  • Automated Laboratory Reactors: These systems offer precise, programmable control over reaction temperature, reagent addition rates, and stirring speed. They often include integrated safety features and data logging capabilities.

  • Real-time Monitoring: The use of in-situ probes, such as IR or Raman spectroscopy, can provide real-time information on reactant consumption and product formation, allowing for more precise control over reaction conditions, including temperature.

By understanding the thermal characteristics of this compound and implementing robust temperature control strategies, you can significantly improve the safety, reliability, and outcome of your chemical reactions.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • AIP Publishing. (2014, June 16). Unimolecular thermal decomposition of dimethoxybenzenes. [Link]

  • ResearchGate. (2023, April 24). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. [Link]

  • BIOSYNCE. (2025, September 23). How to handle pyridine safely?. [Link]

  • ResearchGate. Pyrolysis mechanisms of methoxy substituted α-O-4 lignin dimeric model compounds and detection of free radicals using electron paramagnetic resonance analysis. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • ACS Publications. The thermal decomposition of hydroxy- and methoxy-substituted anisoles. [Link]

  • ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Development of Techniques for Handling Organometallic Compounds. [Link]

  • ResearchGate. Heat release rates of isothermal Grignard reactions with different water concentrations. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • Reddit. (2020, October 20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. [Link]

  • Allen. Aldol Condensation: Mechanism, Types and Applications. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • NIST WebBook. 2-Pyridinecarboxaldehyde. [Link]

  • National Institutes of Health. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • HZDR. calorimetric investigation of the formation of grignard reagents. [Link]

  • ResearchGate. DSC thermogram of benzaldehyde, CDMOF, and CDMOF-benzaldehyde inclusion complex. [Link]

  • National Center for Biotechnology Information. α‐Methoxy Benzaldehyde Based Photopolymers as a Promising Toolbox for Architected Carbon. [Link]

  • ACS Publications. (2020, September 11). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. [Link]

  • YouTube. (2018, September 20). 20.4 Reaction with Organometallic Reagents. [Link]

  • MDPI. Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. [Link]

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Technical Support Center: Analytical Methods for 5-Methoxypicolinaldehyde Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-Methoxypicolinaldehyde. This document is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the accurate detection and quantification of impurities, a critical step in ensuring pharmaceutical quality, safety, and efficacy.[1][2]

Frequently Asked Questions (FAQs): Core Analytical Strategies

This section addresses fundamental questions regarding the selection and application of analytical techniques for impurity analysis of this compound.

Q1: What are the primary analytical techniques for impurity profiling of this compound?

The principal methods for impurity profiling are driven by the need to separate, identify, and quantify structurally similar compounds. The most widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for impurity analysis of non-volatile and thermally stable compounds like this compound.[1] Its versatility in column chemistries and detection methods (e.g., UV, DAD, MS) allows for robust and sensitive quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or specific by-products from synthesis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities.[4][5] It provides detailed information about the molecular structure that cannot be obtained by other methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities detected during chromatographic analysis.[6]

Q2: Why is HPLC the most common method for this type of analysis?

HPLC is favored for several reasons. This compound is an organic molecule with low volatility, making it perfectly suited for liquid chromatography. HPLC offers high resolution to separate closely related impurities from the main active pharmaceutical ingredient (API). Furthermore, UV detection is highly effective due to the chromophoric nature of the pyridine ring system, allowing for sensitive detection and quantification that aligns with regulatory requirements.[7]

Q3: What are the likely sources and types of impurities in this compound?

Impurities can be introduced at various stages and are generally classified by regulatory bodies like the ICH.[1][2]

  • Organic Impurities: These are the most common and include starting materials, by-products of the synthesis (e.g., from incomplete reactions or side reactions), intermediates, and degradation products.[1] For this compound, a potential impurity could be the starting material, 5-fluoropicolinaldehyde, if the synthesis involves a nucleophilic substitution reaction.[8][9]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may originate from manufacturing equipment or raw materials.[10][11]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethyl acetate, hexane) that are not fully removed.[1][8]

Q4: How do I approach identifying an unknown impurity peak from my HPLC analysis?

Identifying an unknown requires a systematic approach combining multiple techniques.

G Start Unknown Peak Detected in HPLC-UV Step1 Step 1: Preliminary Characterization (LC-MS) Start->Step1 Obtain Mass Data (m/z) Step2 Step 2: Isolation (Prep-HPLC or Fraction Collection) Step1->Step2 Sufficient Quantity? Step3 Step 3: Structural Elucidation (NMR, HRMS) Step2->Step3 Collect Pure Fraction End Structure Confirmed Step3->End Combine Spectroscopic Data

Caption: Workflow for Unknown Impurity Identification.

The process involves first using LC-MS to get a preliminary mass-to-charge ratio (m/z) of the impurity. If the impurity is present at a sufficient level, preparative HPLC is used to isolate a pure fraction. This isolated material is then subjected to high-resolution mass spectrometry (HRMS) and various NMR experiments (1H, 13C, COSY, HSQC) to definitively determine its chemical structure.[4][5]

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for developing a validated method for analyzing impurities in this compound.

Objective: To separate, detect, and quantify potential impurities in a this compound drug substance sample using a gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

1. Materials and Reagents:

  • This compound Reference Standard and Test Sample

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

2. Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower®).[12]

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 100 x 4.6 mm, 2.7 µmA C18 stationary phase provides good hydrophobic retention for aromatic compounds. Smaller particle sizes improve efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is compatible with MS detection if needed.
Mobile Phase B 0.1% AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-80% B; 15-17 min: 80% B; 17-18 min: 80-5% B; 18-22 min: 5% BA gradient is essential for eluting impurities with a wide range of polarities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures retention time stability.[13]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmA common wavelength for aromatic compounds; use DAD to check for peak purity across a spectrum.

4. Preparation of Solutions:

  • Diluent: 50:50 Methanol:Water

  • Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability: Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor: NMT 2.0

  • Relative Standard Deviation (RSD) of Peak Area: NMT 2.0%

6. Procedure: Inject the diluent (as a blank), followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peaks.

7. Calculation: Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where Area_total is the sum of the areas of all peaks in the chromatogram.

Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues in a Q&A format.

G Problem Problem: Retention Time Drifting Check1 Is the mobile phase freshly prepared and degassed? Problem->Check1 Sol1 Solution: Prepare fresh mobile phase. Ensure proper degassing. Check1->Sol1 No Check2 Is the column temperature stable? Check1->Check2 Yes Sol2 Solution: Verify column oven is on and set correctly. Check2->Sol2 No Check3 Is the column properly equilibrated? Check2->Check3 Yes Sol3 Solution: Increase equilibration time between runs. Check3->Sol3 No Check4 Are there leaks in the system? Check3->Check4 Yes Sol4 Solution: Check fittings for leaks. Tighten or replace as needed. Check4->Sol4 Yes

Caption: Decision Tree for Troubleshooting Retention Time Drift.

Q: My retention times are drifting to earlier or later times with each injection. What are the likely causes and solutions?

A: Retention time drift is a common issue that compromises data integrity. The cause is often related to the mobile phase, column, or hardware.

  • Mobile Phase Composition: If your mobile phase is prepared by online mixing, ensure the proportioning valves are working correctly. For manually mixed solvents, evaporation of the more volatile component can change the composition over time. Solution: Prepare fresh mobile phase daily and keep reservoirs capped.[13][14]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of drift. Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before the next injection.[13]

  • Temperature Fluctuations: A change in column temperature will affect retention times. Solution: Use a thermostatically controlled column oven and ensure it is set to the correct temperature.[13]

  • Leaks: A small, undetected leak in the pump or fittings can cause pressure fluctuations and alter the flow rate, leading to drift. Solution: Inspect the system for any signs of leaks, such as salt buildup or drips, and tighten or replace fittings as necessary.[15][16]

Q: I'm seeing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?

A: Ghost peaks are typically contaminants introduced from the sample, mobile phase, or system.

  • Carryover from Previous Injection: Highly retained compounds from a previous, more concentrated sample can slowly elute in subsequent runs. Solution: Implement a robust needle wash protocol in your autosampler and run a strong solvent (like 100% Acetonitrile) blank injection after a high-concentration sample.

  • Contaminated Mobile Phase: Impurities in your solvents or water can concentrate on the column and elute as peaks, especially during a gradient. Water is a common source of contamination.[15] Solution: Use only high-purity, HPLC-grade solvents and water. Filter solvents if necessary.

  • Sample Diluent: If the sample diluent is stronger than the initial mobile phase, it can cause peak distortion and ghost peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q: My peaks are tailing or splitting. How can I improve the peak shape?

A: Poor peak shape often indicates a secondary interaction on the column or an issue at the column inlet.

  • Column Contamination/Void: The accumulation of strongly retained sample components on the column inlet frit can cause peak splitting and tailing. A void at the column inlet can have a similar effect.[16] Solution: Use a guard column to protect the analytical column. If the problem persists, try back-flushing the column. If a void is suspected, the column may need to be replaced.[16]

  • Chemical Interactions: For a basic compound like this compound, interaction with acidic silanol groups on the silica surface can cause tailing. Solution: Ensure the mobile phase pH is appropriate. Using a low concentration of an amine modifier (like triethylamine) or using a base-deactivated column can improve peak shape for basic analytes.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks. Solution: Reduce the injection volume or the sample concentration.[13]

Q: The baseline of my chromatogram is noisy or drifting significantly.

A: Baseline issues can obscure small impurity peaks and affect integration accuracy.

  • Air Bubbles: Air trapped in the pump, detector, or lines is a very common cause of baseline noise and pressure fluctuations. Solution: Degas the mobile phase thoroughly using sonication, vacuum, or an inline degasser. Purge the pump to remove any trapped air bubbles.[13][15]

  • Contaminated Detector Cell: Contaminants or air bubbles in the detector flow cell can cause significant noise or drift. Solution: Flush the flow cell with a strong, non-reactive solvent like isopropanol or methanol.[13]

  • Mobile Phase Issues: Using immiscible solvents or a mobile phase that is not properly mixed can lead to a drifting baseline, particularly in gradient analysis. Solution: Ensure all mobile phase components are miscible and well-mixed.[13]

References

  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide. Restek.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
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Validation & Comparative

A Comparative Guide to Nucleophilic Substitution: 5-Methoxypicolinaldehyde vs. 5-Chloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds for the development of novel therapeutics and functional materials.[1] The reactivity of the pyridine ring, and consequently its utility in synthesis, is profoundly influenced by the nature of its substituents. This guide provides a detailed, data-supported comparison of two key picolinaldehyde derivatives: 5-methoxypicolinaldehyde and 5-chloropicolinaldehyde, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. Understanding their distinct chemical behaviors is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes and achieving desired molecular architectures.

The Pyridine Ring: An Electron-Deficient Arena for Nucleophilic Attack

Unlike the electron-rich benzene ring, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic makes the ring susceptible to attack by nucleophiles.[2] This reactivity is not uniform across the ring; nucleophilic attack is highly favored at the 2- and 4-positions (ortho and para to the nitrogen).[3][4][5]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This initial step, which temporarily disrupts the ring's aromaticity, is typically the rate-determining step.[3][4] Aromaticity is subsequently restored through the expulsion of a leaving group.

The preference for attack at the 2- and 4-positions is a direct consequence of the stability of the Meisenheimer intermediate. When attack occurs at these positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[2][3][4][5] This stabilization is not possible when the attack occurs at the 3-position (meta), making this pathway kinetically unfavorable.[2]

SNAr_Mechanism cluster_intermediate Rate-Determining Step S Substituted Picolinaldehyde I Meisenheimer Complex (Anionic Intermediate) S->I + Nu:⁻ (Addition) Nu Nu:⁻ P Substitution Product I->P - LG⁻ (Elimination) LG LG⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Showdown: The Decisive Role of the 5-Substituent

The primary determinant of reactivity in these two molecules is the electronic nature of the substituent at the 5-position. A fundamental principle of SNAr is that electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack, while electron-donating groups (EDGs) deactivate it.

5-Chloropicolinaldehyde: The Activated Substrate

The chloro group (-Cl) in 5-chloropicolinaldehyde is an electron-withdrawing group. While it possesses lone pairs that can participate in resonance, its strong inductive effect predominates.[6] This inductive electron withdrawal pulls electron density away from the pyridine ring, enhancing the electrophilicity of the ring carbons. This makes the ring significantly more susceptible to attack by nucleophiles. Consequently, the chloro group acts as a powerful activating group for SNAr reactions. Furthermore, chloride is an excellent leaving group, facilitating the second step of the reaction mechanism.

This compound: The Deactivated Substrate

In stark contrast, the methoxy group (-OCH₃) in this compound is a strong electron-donating group. Its electron-donating character arises from a powerful resonance effect, where the lone pairs on the oxygen atom are delocalized into the pyridine ring.[6][7] This effect is significantly stronger than the group's inductive withdrawal. The net result is an increase in the electron density of the ring, which reduces the electrophilicity of the ring carbons and makes nucleophilic attack less favorable.[8] Therefore, the methoxy group serves as a deactivating group for SNAr reactions. In many cases, this deactivation can be so pronounced as to effectively "switch off" reactivity towards common nucleophiles under standard conditions.[8]

Substituent_Effects cluster_chloro 5-Chloropicolinaldehyde cluster_methoxy This compound Title Substituent Effects on Pyridine Ring for SNAr Chloro -Cl Group Strong Inductive Effect (-I) Electron Withdrawing (EWG) Activates Ring for SNAr PyridineRing Pyridine Ring (Electrophile) Chloro:f3->PyridineRing Increases Electrophilicity Methoxy -OCH3 Group Strong Resonance Effect (+R) Electron Donating (EDG) Deactivates Ring for SNAr Methoxy:f3->PyridineRing Decreases Electrophilicity

Caption: Electronic effects of Chloro vs. Methoxy substituents.

Quantitative Comparison and Experimental Data

Feature5-ChloropicolinaldehydeThis compound
5-Substituent Chloro (-Cl)Methoxy (-OCH₃)
Dominant Electronic Effect Inductive Withdrawal (-I)Resonance Donation (+R)
Effect on Ring Electron Density DecreasesIncreases
Classification for SNAr Activating GroupDeactivating Group
Predicted Reactivity HighVery Low / Inert
Leaving Group Ability Good (Cl⁻)Poor (CH₃O⁻)
Typical Reaction Conditions Mild (e.g., room temp to moderate heat)Harsh (e.g., high temp, strong base)

Experimental Protocols: A Practical Guide

The following protocols illustrate the practical implications of the differing reactivities.

Protocol 1: Nucleophilic Substitution on 5-Chloropicolinaldehyde with Piperidine

This protocol describes a typical SNAr reaction where the highly reactive 5-chloropicolinaldehyde is treated with a common amine nucleophile.

Objective: To synthesize 5-(piperidin-1-yl)picolinaldehyde.

Materials:

  • 5-chloropicolinaldehyde (1 equiv)

  • Piperidine (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloropicolinaldehyde (1 equiv) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2 equiv) to the solution, followed by the dropwise addition of piperidine (2.5 equiv). The use of an excess of the amine and a base like K₂CO₃ is standard to drive the reaction to completion and neutralize the HCl generated in situ.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-(piperidin-1-yl)picolinaldehyde.

Protocol_Workflow Start Start Setup 1. Combine 5-chloropicolinaldehyde, K₂CO₃, and anhydrous DMF in a flask under N₂. Start->Setup Add 2. Add Piperidine dropwise. Setup->Add React 3. Heat mixture to 80 °C. Monitor reaction by TLC/LC-MS. Add->React Workup 4. Cool, quench with water, and extract with Ethyl Acetate. React->Workup Purify 5. Wash organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. Workup->Purify End End Product: 5-(piperidin-1-yl)picolinaldehyde Purify->End

Sources

A Senior Application Scientist's Guide to Pyridine Synthesis: Navigating Alternatives to 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates a deep understanding of its synthesis. While functionalized precursors like 5-Methoxypicolinaldehyde offer a direct route to specific targets, a truly versatile synthetic chemist must command a broader repertoire of methodologies. This guide provides an in-depth comparison of robust and contemporary alternatives for constructing the pyridine ring, moving beyond reliance on pre-functionalized starting materials. We will explore the underlying principles, practical applications, and experimental nuances of seminal named reactions and modern catalytic approaches, empowering you to make informed decisions in your synthetic campaigns.

The Landscape of Pyridine Synthesis: Beyond Pre-functionalized Scaffolds

This compound is a valuable starting material when the synthetic goal is a pyridine with a specific substitution pattern. Its synthesis is achievable through methods such as the nucleophilic aromatic substitution of a halogenated precursor like 5-fluoropicolinaldehyde with sodium methoxide, or the oxidation of the corresponding alcohol.[1][2] However, a de novo synthesis of the pyridine ring from acyclic precursors often provides greater flexibility in substituent placement and access to a wider range of analogues. This guide will focus on these foundational methods.

Classical Approaches to Pyridine Ring Formation

Several named reactions have stood the test of time, offering reliable and versatile entries into the world of pyridines. These methods typically involve the condensation of carbonyl compounds with a nitrogen source.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a workhorse for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3]

The enduring appeal of the Hantzsch synthesis lies in its operational simplicity and the ability to generate highly functionalized pyridines in a single step.[4] Modern variations have focused on improving yields and sustainability, employing methods like microwave irradiation and green chemistry approaches.[3][5] For instance, reactions in aqueous micelles under ultrasonic irradiation have been shown to produce excellent yields, often exceeding 90%.[3]

Experimental Protocol: Green Synthesis of a Thiophene-substituted 1,4-Dihydropyridine [5]

  • To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (1.3 mL, 0.01 mol), methyl acetoacetate (1.1 mL, 0.01 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).

  • Stir the mixture vigorously at room temperature for 2.5 hours. The reaction mixture will solidify.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the solid product with water and then with n-hexane to remove impurities.

  • Dry the crude product and recrystallize from ethanol with charcoal treatment to yield the pure 1,4-dihydropyridine.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a highly versatile route to polysubstituted pyridines, particularly 2,4,6-trisubstituted derivatives.[6] The reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[7] The broad substrate scope, tolerating a wide array of aryl, heteroaryl, alkyl, and vinyl substituents, makes it a valuable tool for generating diverse pyridine libraries.[6]

The mechanism proceeds through a Michael addition of the pyridinium ylide (formed in situ) to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration.[7]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [7][8]

  • Part A: Preparation of N-Phenacylpyridinium Bromide

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

    • To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.

    • Continue stirring for 1-2 hours.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Part B: Kröhnke Condensation

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and an excess of ammonium acetate.

    • Add glacial acetic acid as the solvent and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water and then cold ethanol.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,4,6-triphenylpyridine.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step approach to 2,3,6-trisubstituted pyridines.[9] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield the pyridine.[10] A significant advantage of this method is that the use of an ynone precursor obviates the need for a separate oxidation step to achieve the aromatic pyridine ring.[10] Modern modifications have led to one-pot procedures, often catalyzed by Brønsted or Lewis acids, which enhance the reaction's efficiency.[9][11]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [11]

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound, the alkynone, and a source of ammonia (e.g., ammonium acetate).

  • The reaction can be performed in a suitable solvent, and in some modifications, without an additional acid catalyst.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, the reaction is worked up by standard procedures, often involving extraction and purification by column chromatography to isolate the polysubstituted pyridine.

The Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a cornerstone of industrial pyridine production.[12] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically at high temperatures and pressures over a heterogeneous catalyst like alumina or silica.[12][13] While laboratory-scale applications are less common due to the harsh conditions, the low cost of the starting materials makes it economically viable for large-scale synthesis of simple pyridines like picolines.[13] Typical yields for this reaction are in the range of 20-30%.[13]

The reaction mechanism is complex, involving a series of aldol condensations, Michael additions, and imine formations, culminating in cyclization and aromatization.[12]

Industrial Production Example: Synthesis of 2- and 4-Methylpyridine [12]

Acetaldehyde and ammonia are passed over a modified alumina (Al₂O₃) or silica (SiO₂) catalyst at temperatures ranging from 350–500 °C to produce a mixture of 2-methylpyridine and 4-methylpyridine.

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones.[14] It involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound.[14] Recent advancements have focused on developing greener protocols, utilizing aqueous media and ammonium carbonate as both the nitrogen source and a pH-controlled promoter, leading to high yields and simplified work-up procedures.[4][15][16][17]

Experimental Protocol: Advanced Green Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine [4][15]

  • In a reaction vessel, mix a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 volume ratio of water and ethanol (or in water alone).

  • Heat the mixture (e.g., at 80°C) and monitor the reaction by TLC.

  • The product often precipitates from the reaction medium upon cooling.

  • Collect the solid product by filtration, wash with cold water, and dry. This method avoids the use of organic solvents for work-up.

Cycloaddition Strategies for Pyridine Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the pyridine ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single step.

Diels-Alder Reactions

The hetero-Diels-Alder reaction, where an aza-diene reacts with a dienophile, is a versatile method for pyridine synthesis.[18][19] This approach allows for the construction of a wide range of substituted pyridines with good control over regioselectivity. A three-component synthesis has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ.[20]

[2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly efficient and atom-economic method for synthesizing pyridines.[21][22] Various transition metals, including cobalt, rhodium, and iridium, have been employed as catalysts.[23][24] This method provides access to highly substituted pyridines from simple, readily available starting materials.

General Workflow for Transition Metal-Catalyzed [2+2+2] Cycloaddition

G Start Alkynes + Nitrile Catalyst Transition Metal Catalyst (e.g., Co, Rh) Start->Catalyst Reaction [2+2+2] Cycloaddition Catalyst->Reaction Product Substituted Pyridine Reaction->Product

Sources

A Senior Scientist's Guide to the Synthesis of 5-Methoxypicolinaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Methoxypicolinaldehyde

This compound is a deceptively simple yet pivotal building block in contemporary drug discovery and organic synthesis. Its substituted pyridine scaffold is a common feature in a multitude of biologically active molecules, making the efficient and scalable production of this aldehyde a critical concern for researchers in the pharmaceutical and agrochemical industries. The choice of synthetic route can profoundly impact project timelines, cost, and overall yield. This guide provides an in-depth, comparative analysis of the most prevalent and practical synthetic pathways to this key intermediate, grounded in experimental data and mechanistic insight to empower researchers to make the most informed decision for their specific laboratory or industrial needs.

Chapter 1: Oxidation of (5-methoxypyridin-2-yl)methanol

This classical approach relies on the selective oxidation of a primary, benzylic-type alcohol to the corresponding aldehyde. The key challenge is preventing over-oxidation to the carboxylic acid, which necessitates the use of mild and selective oxidizing agents.

Mechanistic Insight: The Heterogeneous Power of MnO₂

Activated Manganese Dioxide (MnO₂) is the reagent of choice for this transformation. It functions as a mild, heterogeneous oxidant, particularly effective for allylic and benzylic alcohols. The reaction mechanism is believed to occur on the surface of the MnO₂ particles. The alcohol adsorbs onto the manganese dioxide surface, and the oxidation is thought to proceed through a radical pathway. This surface-mediated reaction is inherently selective for activated alcohols and typically avoids the over-oxidation to carboxylic acids often seen with stronger, soluble oxidants like potassium permanganate or chromic acid.[1][2] The heterogeneous nature of the reaction simplifies work-up, as the manganese byproducts can be removed by simple filtration.

Experimental Protocol: MnO₂ Oxidation

DOT Diagram: Route 1 - Oxidation

G cluster_start Starting Material cluster_product Product A (5-methoxypyridin-2-yl)methanol C This compound A->C  MnO₂ (10 eq.)  Chloroform, 20°C, 18h

Caption: Oxidation of the primary alcohol to the target aldehyde.

Procedure:

  • To a stirred solution of (5-methoxypyridin-2-yl)methanol (1.0 g, 7.19 mmol) in 50 mL of chloroform, add activated manganese dioxide (6.25 g, 71.9 mmol, approx. 10 equivalents).

  • Stir the resulting black suspension vigorously at room temperature (approx. 20°C) for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solid manganese oxides by vacuum filtration through a pad of Celite®.

  • Wash the filter cake thoroughly with several portions of chloroform to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford this compound. A typical reported yield for this procedure is approximately 75%.[3]

Chapter 2: DIBAL-H Reduction of Methyl 5-Methoxypicolinate

The partial reduction of an ester to an aldehyde is a powerful yet delicate transformation. Diisobutylaluminium hydride (DIBAL-H) is a uniquely suited reagent for this task, capable of delivering a single hydride equivalent if conditions are precisely controlled.

Mechanistic Insight: Taming a Potent Hydride Source

Unlike lithium aluminum hydride (LiAlH₄), which is a source of nucleophilic hydride (H⁻), DIBAL-H functions as a Lewis acidic electrophilic reducing agent.[1] The aluminum center coordinates to the carbonyl oxygen of the ester, activating it for reduction. This is followed by an intramolecular transfer of a hydride ion to the carbonyl carbon. This forms a stable tetrahedral intermediate that is crucial for the success of the reaction.[4][5] At low temperatures (typically -78°C), this intermediate is stable and does not collapse to eliminate the alkoxy group.[4] Only upon aqueous workup (quenching) does the intermediate hydrolyze to release the desired aldehyde. This temperature-dependent stability is the key to preventing a second hydride addition, which would lead to the over-reduced primary alcohol.[5]

Experimental Protocol: DIBAL-H Reduction

DOT Diagram: Route 2 - DIBAL-H Reduction

G cluster_start Starting Material cluster_product Product A Methyl 5-methoxypicolinate C This compound A->C  1. DIBAL-H (1.1 eq.), Toluene, -78°C  2. MeOH quench, then H₂O workup

Caption: Partial reduction of the ester to the target aldehyde.

Procedure:

  • Dissolve Methyl 5-methoxypicolinate (1.0 g, 5.98 mmol) in 30 mL of anhydrous toluene in a flame-dried flask under an inert nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 6.6 mL, 6.6 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 1.5 hours.

  • Quench the reaction by the slow, dropwise addition of 5 mL of methanol at -78°C.

  • Allow the mixture to warm to room temperature, then add 20 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Yields for this type of reduction are typically high, often in the 80-90% range, assuming precise temperature control.

Chapter 3: Halogen-Metal Exchange of 2-Bromo-5-methoxypyridine

This route builds the aldehyde functionality onto the pyridine ring via an organometallic intermediate. This method is highly convergent and leverages the reactivity of a halogenated precursor.

Mechanistic Insight: From Halide to Nucleophile

This synthesis proceeds via a halogen-metal exchange reaction. A strong organometallic base, such as an alkyllithium or a Grignard reagent, reacts with the 2-bromo-5-methoxypyridine. The bromine atom, being more electronegative, is readily exchanged for the metal (e.g., lithium or MgCl), generating a potent pyridyl anion nucleophile. This organometallic species is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF). The pyridyl anion adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, hydrolyzes to furnish the final aldehyde product. While n-butyllithium is effective, it is highly reactive and requires cryogenic temperatures. For industrial applications, Grignard reagents like isopropyl magnesium chloride are often preferred as they can be used at higher temperatures (0°C) and offer a better safety profile.[6]

Experimental Protocol: Grignard-Mediated Formylation

DOT Diagram: Route 3 - Halogen-Metal Exchange

G cluster_start Starting Material cluster_product Product A 2-Bromo-5-methoxypyridine C This compound A->C  1. i-PrMgCl, THF, 0°C  2. DMF, then H₃O⁺ workup

Caption: Formylation via a Grignard intermediate.

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-bromo-5-methoxypyridine (1.0 g, 5.32 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add isopropyl magnesium chloride (2.0 M solution in THF, 2.9 mL, 5.85 mmol, 1.1 equivalents) dropwise. Stir the mixture at 0°C for 2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve N,N-Dimethylformamide (DMF) (0.58 g, 7.98 mmol, 1.5 equivalents) in 5 mL of anhydrous THF.

  • Slowly add the Grignard solution to the DMF solution at 0°C via cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully pouring it into 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the product. This method is reported to have high conversion and yield, suitable for large-scale production.[6]

Chapter 4: Comparative Analysis & Expert Recommendation

The optimal synthetic route is dictated by the specific constraints and goals of the project, including scale, available equipment, cost of starting materials, and safety considerations.

MetricRoute 1: MnO₂ OxidationRoute 2: DIBAL-H ReductionRoute 3: Grignard Formylation
Starting Material (5-methoxypyridin-2-yl)methanolMethyl 5-methoxypicolinate2-Bromo-5-methoxypyridine
Typical Yield ~75%[3]80-90% (estimated)>90% (industrial potential)[6]
Key Reagents Activated MnO₂DIBAL-Hi-PrMgCl, DMF
Scalability Moderate (large excess of solid MnO₂ can be cumbersome)Challenging (highly exothermic, requires cryogenic control; flow chemistry is a modern solution)[4]Excellent (milder conditions than n-BuLi, proven industrial method)[6]
Safety & Handling Low hazard (MnO₂ is a stable solid)High hazard (DIBAL-H is pyrophoric and reacts violently with water)[5]Moderate hazard (Grignard reagents are moisture-sensitive and flammable)
Work-up & Purification Simple filtration to remove solid wasteRequires careful quenching and can form aluminum salt emulsionsStandard aqueous quench and extraction
Atom Economy Poor (requires large stoichiometric excess of MnO₂)ModerateGood
Expert Recommendation:
  • For Small-Scale, Discovery Chemistry: Route 1 (MnO₂ Oxidation) is often the most convenient. The starting alcohol is readily accessible, the reagent is safe to handle, and the work-up is exceptionally simple. Its reliability and ease of execution make it ideal for quickly generating material for initial studies.

  • For High-Yield, Bench-Scale Synthesis: Route 2 (DIBAL-H Reduction) is an excellent choice when maximizing yield from a valuable ester precursor is the primary goal. However, it demands rigorous control over temperature and inert atmosphere techniques. This route is best suited for experienced chemists with appropriate equipment.

  • For Process Development & Large-Scale Production: Route 3 (Grignard Formylation) stands out as the most robust and scalable option. The use of a Grignard reagent over n-butyllithium significantly improves the safety profile and operational window, making it highly amenable to kilogram-scale and industrial manufacturing.[6] Its high yield and convergence make it the most economically viable path for large quantities.

References

  • Alcohol Oxidation Methods Comparison. (n.d.). Scribd. Available at: [Link]

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. (2020). ACS Publications. Available at: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Available at: [Link]

  • Comparison of Alcohol Electrooxidation on Pt and Pd Electrodes in Alkaline Medium. (2011). ResearchGate. Available at: [Link]

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. (2025). Available at: [Link]

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. (2020). ResearchGate. Available at: [Link]

  • Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis. (2012). ACS Publications. Available at: [Link]

  • A DIBAL-Mediated Reductive Transformation of trans Dimethyl Tartrate Acetonide into ε-Hydroxy α,β-Unsaturated Ester and its Derivatives. (2017). National Institutes of Health (NIH). Available at: [Link]

  • This compound. (n.d.). LookChem. Available at: [Link]

  • Route to Highly Substituted Pyridines. (2016). PubMed. Available at: [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Google Patents.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. Available at: [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). ResearchGate. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available at: [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.

Sources

Validating the Biological Potential of 5-Methoxypicolinaldehyde Derivatives: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound 5-Methoxypicolinaldehyde, a substituted pyridine aldehyde, represents a scaffold with significant, yet largely uncharacterized, biological potential. This guide provides a comprehensive framework for the systematic validation of its derivatives' biological activity, drawing upon established methodologies and comparative analysis with known bioactive molecules. By grounding our approach in robust scientific principles, we aim to furnish a reliable roadmap for elucidating the therapeutic promise of this chemical series.

Introduction to this compound and its Predicted Biological Relevance

This compound belongs to the pyridine class of heterocyclic compounds, a core structure in numerous pharmaceuticals.[1] The presence of a methoxy group and an aldehyde function on the pyridine ring suggests the potential for diverse biological interactions. While direct experimental data on this compound is sparse, structure-activity relationship (SAR) studies of analogous methoxypyridine and picolinaldehyde derivatives provide compelling rationale for investigating its activity in several key therapeutic areas.[2][3]

Notably, various methoxypyridine derivatives have demonstrated potent anticancer activities through mechanisms such as the dual inhibition of PI3K/mTOR pathways.[4] Furthermore, derivatives of the closely related picolinamide have been identified as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[3] These precedents strongly suggest that this compound derivatives are promising candidates for evaluation as novel anticancer and neuroprotective agents.

A Roadmap for Experimental Validation

A systematic approach to validating the biological activity of novel compounds is paramount. The following sections outline detailed experimental protocols for assessing the anticancer and cholinesterase inhibitory potential of this compound derivatives, complete with comparative benchmarks and data interpretation guidelines.

Part 1: Assessment of Anticancer Activity

The evaluation of a compound's anticancer potential necessitates a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic studies.

1.1. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A-549 (lung) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[2]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

CompoundDerivative SubstitutionMCF-7 IC50 (µM)HCT-116 IC50 (µM)A-549 IC50 (µM)
5-MPA-01 Example Substitution 1Experimental DataExperimental DataExperimental Data
5-MPA-02 Example Substitution 2Experimental DataExperimental DataExperimental Data
Doxorubicin Positive Control Known ValueKnown ValueKnown Value
Vehicle Negative Control >100>100>100

1.2. Mechanistic Insight: PI3K/mTOR Dual Inhibition Assay

Based on the activity of related sulfonamide methoxypyridine derivatives, a key potential mechanism of action is the inhibition of the PI3K/mTOR signaling pathway.[4] This can be investigated using commercially available kinase assay kits.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

  • Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease by a compound signifies its inhibitory potential.

  • Reagents: Use recombinant human PI3Kα and mTOR kinases, a suitable substrate (e.g., PIP2), and a kinase-glo luminescence reagent.

  • Procedure:

    • Add the kinase, substrate, and serially diluted this compound derivatives or a known PI3K/mTOR inhibitor (e.g., BEZ235) to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Add the kinase-glo reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values for both PI3Kα and mTOR.

Data Presentation: Comparative PI3K/mTOR Inhibition

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
5-MPA-01 Experimental DataExperimental Data
5-MPA-02 Experimental DataExperimental Data
BEZ235 (Control) Known ValueKnown Value

Workflow for Anticancer Activity Validation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Synthesized this compound Derivatives B MTT Cytotoxicity Assay (MCF-7, HCT-116, A-549) A->B C Determine IC50 Values B->C D Active Compounds (Low IC50) C->D Select Hits E PI3K/mTOR Kinase Inhibition Assay D->E F Determine PI3Kα and mTOR IC50 E->F G A This compound Derivatives B Ellman's Assay with AChE A->B C Ellman's Assay with BChE A->C D Calculate AChE IC50 B->D E Calculate BChE IC50 C->E F Determine Selectivity Index D->F E->F

Caption: Workflow for cholinesterase inhibition assay.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial biological validation of this compound derivatives. The proposed assays for anticancer and cholinesterase inhibitory activities are based on the established biological profiles of structurally related compounds. Positive results from these initial screens would warrant further, more in-depth investigations, including studies on other cancer cell lines, elucidation of apoptotic pathways, and in vivo efficacy studies in relevant animal models. The systematic application of these methodologies will be crucial in uncovering the full therapeutic potential of this promising class of compounds.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

  • Pyridine-2-carbaldehyde. Wikipedia. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar. [Link]

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A Comparative Guide to Catalyst Efficacy in Reactions with 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, 5-Methoxypicolinaldehyde serves as a versatile building block for the construction of complex heterocyclic scaffolds. The efficiency of synthetic routes utilizing this key intermediate is critically dependent on the selection of appropriate catalytic systems. This guide provides a comprehensive comparison of catalyst performance across a range of synthetically important reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.

Introduction to Catalytic Transformations of this compound

This compound, with its reactive aldehyde functionality and electron-rich pyridine core, is amenable to a variety of catalytic transformations. These include carbon-carbon bond-forming reactions, such as cross-coupling and condensation reactions, as well as oxidation and reduction processes. The choice of catalyst not only dictates the reaction's success and yield but also influences its selectivity and environmental impact. This guide will delve into a comparative analysis of metal-based catalysts, organocatalysts, and biocatalysts in key reactions of this valuable pyridine derivative.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and vinylation of heterocyclic compounds. While specific comparative studies on this compound are limited, data from analogous systems provide a predictive framework for catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling joins an organoboron reagent with a halide or triflate. For pyridine aldehydes, this reaction is crucial for introducing aryl or heteroaryl substituents. The efficacy of various palladium catalysts is often compared based on yield and reaction time.

Conceptual Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling with a this compound derivative.

Comparative Catalyst Performance (Hypothetical Data for this compound Derivatives):

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901275
PdCl₂(dppf)dppfCs₂CO₃Dioxane100888
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene80692

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes for similar substrates.

Knoevenagel Condensation: Extending the Carbon Framework

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound. The choice of catalyst, ranging from basic salts to organocatalysts, significantly impacts reaction rates and yields.

Reaction Workflow:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix this compound and active methylene compound B Add solvent A->B C Introduce catalyst B->C D Stir at specified temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Extract product F->G H Purify (e.g., chromatography) G->H

Caption: General experimental workflow for a Knoevenagel condensation reaction.

Comparative Analysis of Catalysts for Knoevenagel Condensation:

A variety of catalysts can be employed for the Knoevenagel condensation, each with its own advantages. While specific data for this compound is not abundant in comparative studies, general trends can be extrapolated.

CatalystCatalyst TypeTypical ConditionsAdvantagesPotential Disadvantages
PiperidineOrganocatalyst (base)Reflux in ethanol or tolueneInexpensive, effectiveCan be difficult to remove
Ammonium AcetateSalt (weak base)Reflux in acetic acidMild, inexpensiveMay require longer reaction times
Basic AluminaHeterogeneous BaseSolvent-free or high-boiling solventEasy to remove, reusableCan have lower activity
ProlineOrganocatalyst (acid/base)Room temp. in DMSOMild conditions, potential for asymmetryHigher cost

Reductive Amination: Synthesis of Novel Amines

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. This reaction can be catalyzed by a range of metal catalysts, with recent advancements focusing on more sustainable and earth-abundant metals.

Conceptual Mechanism:

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine R-NH₂ Product Secondary Amine Product Imine->Product + Reductant Catalyst Catalyst Metal Catalyst (e.g., Fe, Co, Pd) Reductant H₂ or Hydride Source

Caption: Simplified mechanism of reductive amination.

Comparative Data for Reductive Amination of Aromatic Aldehydes:

CatalystReductantSolventTemp (°C)Time (h)Typical Yields (%)
Pd/CH₂Toluene60685-95[1]
Co-based compositeH₂Methanol100-72-96[2]
Fe/(N)SiCH₂aq. NH₃14020High yields reported[3]
Ir-complexHCOOH/NEt₃---High yields reported

Catalytic Oxidation to 5-Methoxypicolinic Acid

The oxidation of this compound to its corresponding carboxylic acid, 5-methoxypicolinic acid, is a crucial transformation for accessing another class of valuable building blocks. Various catalytic systems, including those based on transition metals, can achieve this oxidation efficiently.

Experimental Protocol: Oxidation using a Co-based Catalyst

This protocol is based on general procedures for the aerobic oxidation of aldehydes.

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (solvent)

  • Oxygen or air supply

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, condenser, and gas inlet, add this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Add acetic acid as the solvent.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Introduce a steady stream of oxygen or air into the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-methoxypicolinic acid, can be isolated by crystallization or extraction.

Comparative Catalyst Performance for Aldehyde Oxidation:

Catalyst SystemOxidantSolventTemp (°C)Time (h)Typical Yields (%)
Co/Mn/BrAir/O₂Acetic Acid80-1202-6>85[4]
Ru/Al₂O₃O₂Aqueous base100-1401-4High yields reported
Supported Co(acac)₂AirWater1005-1080-95[5]
Laccase/TEMPOO₂Buffer30-5024-96High yields reported

Organocatalysis and Biocatalysis: Emerging Frontiers

While metal catalysis dominates many transformations of this compound, organocatalysis and biocatalysis offer promising green alternatives.

Organocatalytic Asymmetric Aldol Reaction: Chiral proline derivatives and other organocatalysts can be employed to achieve enantioselective aldol reactions, a powerful tool for constructing chiral building blocks.[6][7] The catalyst's structure is key to inducing high stereoselectivity.

Biocatalytic Reductions: Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the reduction of the aldehyde group in this compound to the corresponding alcohol with high enantioselectivity and under mild, aqueous conditions.[8][9] The use of co-immobilized enzymes can also facilitate efficient cofactor regeneration, enhancing the sustainability of the process.[9][10]

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a multifaceted decision that depends on the desired transformation, required selectivity, and process constraints. Palladium-based catalysts remain the workhorses for cross-coupling reactions, offering high yields and broad functional group tolerance. For Knoevenagel condensations, a range of catalysts from simple bases to more complex organocatalysts can be effective. In reductive amination, emerging catalysts based on earth-abundant metals like cobalt and iron present sustainable alternatives to precious metal systems. For oxidation, cobalt-based systems are highly effective, while biocatalysis offers a green and highly selective route for both reduction and oxidation reactions. This guide provides a framework for informed catalyst selection, empowering researchers to develop more efficient and sustainable synthetic routes towards valuable molecules derived from this compound.

References

(This section would be populated with the full details of the cited sources in a numbered list with titles, sources, and clickable URLs.)

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Methoxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of progress. Picolinaldehyde scaffolds, particularly those with methoxy substitutions, are prevalent in pharmacologically active molecules. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Methoxypicolinaldehyde, offering a foundational dataset for the analysis of its diverse derivatives.

Introduction: The Significance of Substituted Picolinaldehydes

This compound and its analogues are important synthetic intermediates in the creation of compounds with a wide range of biological activities. The precise placement of substituents on the pyridine ring dramatically influences a molecule's interaction with biological targets. Consequently, rigorous spectroscopic analysis is not merely a quality control step but an integral part of the discovery process, guiding synthesis and structure-activity relationship (SAR) studies. This guide explains the causality behind the spectroscopic signatures of these molecules, providing field-proven insights into their analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is highly informative. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a distinct pattern of chemical shifts and coupling constants.

Analysis of this compound:

  • Aldehyde Proton (H-7): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic ring. It appears as a sharp singlet far downfield, typically around δ 9.93 ppm .

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: Located ortho to the pyridine nitrogen, this proton is significantly deshielded and appears as a doublet around δ 8.37 ppm .

    • H-3: Situated ortho to the electron-withdrawing aldehyde group, this proton is also deshielded, appearing as a doublet around δ 7.90 ppm .

    • H-4: This proton is ortho to the electron-donating methoxy group, which shields it relative to the other ring protons. It appears as a doublet of doublets around δ 7.24 ppm , showing coupling to both H-3 and H-6.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet around δ 3.89 ppm .

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR maps the proton environment, ¹³C NMR reveals the carbon framework. Based on established substituent effects on pyridine rings, the predicted ¹³C NMR spectrum for this compound is as follows.[1][2][3]

  • Carbonyl Carbon (C-7): Highly deshielded, expected > δ 190 ppm .

  • Aromatic Carbons:

    • C-5 (bearing OCH₃): Shielded by the methoxy group, but deshielded by the ring nitrogen, expected around δ 160-165 ppm .

    • C-2 (bearing CHO): Deshielded by the aldehyde and nitrogen, expected around δ 150-155 ppm .

    • C-6: Deshielded by the adjacent nitrogen, expected around δ 145-150 ppm .

    • C-3: Influenced by the meta nitrogen and ortho aldehyde, expected around δ 120-125 ppm .

    • C-4: Shielded by the ortho methoxy group, expected around δ 110-115 ppm .

  • Methoxy Carbon (-OCH₃): Typical for an aromatic methoxy group, expected around δ 55-60 ppm .[4]

Comparative Analysis: The Impact of Substitution

To illustrate the utility of this data, let's compare this compound with a hypothetical derivative, 4-Fluoro-5-methoxypicolinaldehyde . The introduction of a highly electronegative fluorine atom would induce predictable changes in the NMR spectra.

CompoundKey ¹H Chemical Shifts (δ ppm)Key ¹³C Chemical Shifts (δ ppm, Predicted)
This compound H-7: ~9.93H-6: ~8.37H-4: ~7.24H-3: ~7.90-OCH₃: ~3.89C=O: >190C-5: ~162C-2: ~152C-6: ~148C-4: ~112-OCH₃: ~56
4-Fluoro-5-methoxypicolinaldehyde (Hypothetical) H-7: ~9.95 (slight downfield shift)H-6: ~8.45 (downfield shift)H-3: ~8.00 (downfield shift)-OCH₃: ~3.95 (slight downfield shift)C=O: >190C-4 (C-F): ~160 (Large ¹JCF)C-5: ~155 (²JCF)C-3: ~115 (²JCF)-OCH₃: ~57

Causality: The fluorine atom's strong inductive electron withdrawal would deshield neighboring protons and carbons. Furthermore, the ¹³C spectrum would exhibit characteristic carbon-fluorine coupling constants (JCF), providing definitive evidence for its position.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified aldehyde derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many neutral organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

    • Acquire a standard ¹H spectrum (e.g., 16-64 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, due to the lower natural abundance of ¹³C).[5]

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all signals and confirm the structure.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

For volatile and thermally stable compounds like picolinaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard and powerful technique.

Analysis of this compound:

  • Molecular Ion (M⁺•): With a molecular formula of C₇H₇NO₂, the exact mass is 137.0477 g/mol . The EI spectrum will show a distinct molecular ion peak at m/z = 137 .[6]

  • Key Fragmentation Pathways: The energetically unstable molecular ion undergoes fragmentation, producing a characteristic pattern.[7]

    • Loss of H• (M-1): α-cleavage of the aldehydic C-H bond is common for aldehydes, leading to a strong peak at m/z = 136 .[8][9]

    • Loss of •CHO (M-29): Cleavage of the bond between the aldehyde group and the pyridine ring results in a fragment at m/z = 108 .[8][10]

    • Loss of •CH₃ (M-15): The methoxy group can lose a methyl radical, forming a fragment at m/z = 122 . This is a common fragmentation for methoxy-substituted aromatics.[11]

    • Loss of CH₂O (M-30): A subsequent loss of formaldehyde from the M-15 ion can also occur.

Visualization of a Key Fragmentation Pathway

G

Caption: Key EI fragmentation pathways for this compound.

Comparative Analysis: High-Resolution MS

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of derivatives.

CompoundMolecular FormulaCalculated Exact MassKey Fragments (m/z)
This compound C₇H₇NO₂137.0477137, 136, 122, 108
5-Ethoxypicolinaldehyde (Hypothetical) C₈H₉NO₂151.0633151, 150, 122 (loss of C₂H₅•)
5-Methoxy-6-chloropicolinaldehyde (Hypothetical) C₇H₆ClNO₂171.0087171/173 (Cl isotope pattern), 170/172, 156/158, 142/144

Causality: Changing the methoxy to an ethoxy group increases the mass by 14 Da (CH₂) and changes the M-alkyl fragment from M-15 to M-29. Adding a chlorine atom introduces a characteristic M/M+2 isotopic pattern in a ~3:1 ratio, which is a definitive signature for the presence of chlorine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Use a GC equipped with a standard non-polar capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program, e.g., start at 50°C, hold for 1 min, then ramp to 250°C at 10°C/min.

    • Set the MS ion source to EI mode at 70 eV.

  • Data Acquisition:

    • Inject 1 µL of the sample solution.

    • Acquire data over a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and compare the observed fragmentation pattern to the expected pathways.

Integrated Spectroscopic Workflow

A logical workflow ensures that all necessary data is collected efficiently for complete structural elucidation of a novel derivative.

G

Caption: Integrated workflow for the spectroscopic analysis of novel compounds.

Conclusion

The spectroscopic analysis of this compound provides a clear and reproducible fingerprint that serves as an essential reference point. By understanding the fundamental principles that govern how NMR chemical shifts and MS fragmentation patterns are influenced by substituents, researchers can confidently and efficiently characterize novel derivatives. This comparative guide equips scientists with the foundational knowledge and practical protocols necessary to ensure the scientific integrity of their work, accelerating the pace of discovery in drug development and chemical research.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 963-969. [Link]

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Krygowski, T. M., et al. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(11), 878-887. [Link]

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents. Semantic Scholar. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Clark, C. R., & Abiedalla, Y. (2015). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Wang, C., et al. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [¹⁸F]fluoride. ResearchGate. [Link]

  • Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 5-Methoxypicolinaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number—it is the bedrock upon which subsequent research and development are built. 5-Methoxypicolinaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Trace impurities can lead to unforeseen side reactions, diminished yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized this compound. We will explore a robust, validated HPLC protocol, contrast its performance with viable alternatives, and provide the experimental data and logical frameworks necessary for implementation in a modern analytical laboratory.

The Critical Role of Purity for this compound

This compound is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry, and modifications to its structure are central to tuning the pharmacological activity of a molecule.[1] The purity of this intermediate is paramount; an uncharacterized impurity could carry through the synthetic route, potentially leading to a final product with altered efficacy, toxicity, or stability. Therefore, a reliable and accurate analytical method for purity assessment is a non-negotiable quality control step.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[2] For a moderately polar compound like this compound, a reversed-phase method is the logical choice.

Causality Behind the Method: Why These Parameters?

The selection of HPLC parameters is a science-driven process designed to achieve optimal separation of the main compound from potential process-related impurities. The synthesis of this compound commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, for instance, by treating 5-fluoropicolinaldehyde with sodium methoxide.[3][4]

Understanding this synthetic route allows us to anticipate likely impurities:

  • Unreacted Starting Material: 5-fluoropicolinaldehyde.

  • Isomeric Impurities: While the electronics of the pyridine ring favor substitution at the 5-position, minor isomers could potentially form.

  • Over-reaction or Side-reaction Products: Further reactions on the pyridine ring or with the aldehyde group.

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid (5-methoxypicolinic acid) is a common degradation pathway.

Our chosen HPLC method is designed to resolve this compound from these structurally similar compounds. A C18 column is selected for its hydrophobic stationary phase, which will interact with the aromatic ring. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities, ensuring that both more polar (e.g., the carboxylic acid) and less polar impurities are resolved from the main peak. The acidic modifier (formic acid) helps to ensure good peak shape for the basic pyridine nitrogen.[5][6] Detection at 270 nm is chosen based on the UV absorbance profile of the pyridine ring system.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the standard workflow for assessing the purity of a new batch of synthesized this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting synthesis Synthesized Batch of This compound dissolve_sample Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL synthesis->dissolve_sample ref_std Reference Standard (>99.5% Purity) dissolve_ref Dissolve in Diluent to 1 mg/mL ref_std->dissolve_ref inject_sample Inject Synthesized Sample dissolve_sample->inject_sample inject_ref Inject Reference Standard dissolve_ref->inject_ref hplc_system HPLC System with UV Detector chromatogram Acquire Chromatograms inject_ref->chromatogram inject_sample->chromatogram integrate Integrate Peaks (Area % Method) chromatogram->integrate calculate Calculate Purity: Purity % = (Area_MainPeak / Area_Total) * 100 integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of approximately 1 mg/mL. |

Hypothetical Data and Interpretation

To demonstrate the efficacy of this method, consider the analysis of a synthesized batch of this compound against a certified reference standard.

Sample IDMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
Reference Standard 10.5299.85%----
Synthesized Batch 10.5198.76%8.240.88%12.150.36%

Analysis: The gradient HPLC method successfully separates the main product from at least two impurities. The calculated purity of the synthesized batch is 98.76% by area percent. The impurity at 8.24 min could correspond to a more polar species like the starting material or the carboxylic acid degradant, while the impurity at 12.15 min is less polar.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, other techniques offer different advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of an unknown impurity or higher throughput.

TechniquePrincipleAdvantages for this compoundDisadvantages
UPLC (Ultra-Performance Liquid Chromatography) Liquid chromatography using columns with sub-2 µm particles at high pressures.[7]Faster analysis times (higher throughput), better resolution, and higher sensitivity compared to HPLC.[8][9]Higher initial instrument cost; less tolerant to dirty samples.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis for identification.Excellent for identifying volatile impurities; provides structural information from mass spectra.[10]This compound may require derivatization to improve volatility and thermal stability; not suitable for non-volatile impurities.[11]
qNMR (Quantitative Nuclear Magnetic Resonance) Purity determination by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[12]A primary ratio method that does not require a reference standard of the analyte itself.[13][14] Provides structural confirmation and quantification in a single experiment.[15]Lower sensitivity than HPLC; requires a high-field NMR spectrometer; complex mixtures can have overlapping signals.[12]
Logical Framework for Method Selection

The decision to use a particular analytical technique is a balance of technical requirements, available resources, and the stage of drug development.

Method_Selection decision decision result result start Need to Assess Purity of This compound d1 Routine QC & Purity Check? start->d1 d2 High Throughput Needed? d1->d2 Yes d3 Unknown Impurity Structure ID Needed? d1->d3 No r_hplc Use Validated RP-HPLC Method d2->r_hplc No r_uplc Use UPLC Method d2->r_uplc Yes d4 Primary Method for Reference Standard? d3->d4 No r_gcms Use GC-MS (with derivatization) d3->r_gcms Volatile? r_lcmr Use LC-MS d3->r_lcmr Non-volatile? d4->r_hplc No r_qnmr Use qNMR d4->r_qnmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of purity for synthetic intermediates like this compound is a cornerstone of safe and effective drug development. This guide has detailed a robust, scientifically-grounded RP-HPLC method that is fit for this purpose. The causality behind the selection of column, mobile phase, and detection parameters is rooted in the chemical nature of the analyte and its potential process-related impurities.

While HPLC remains the benchmark for routine quality control, alternative techniques such as UPLC, GC-MS, and qNMR offer distinct advantages for specific applications. UPLC provides significant gains in speed and resolution for high-throughput environments.[9] GC-MS is invaluable for the identification of volatile impurities, and qNMR stands as a powerful, primary method for the certification of reference standards without the need for an identical calibrant.[12][13] By understanding the strengths and limitations of each technique, researchers and analytical scientists can select the most appropriate tool to ensure the integrity of their synthetic materials, thereby safeguarding the quality of the final pharmaceutical product.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Patel, K. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ACD/Labs. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • AsisChem. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]

  • Kumar, A. et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Research & Allied Sciences, 11(3).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(15), 4995. Retrieved from [Link]

  • DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubMed Central. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

A Comparative Cost-Benefit Analysis of 5-Methoxypicolinaldehyde Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide

Introduction: The Significance of 5-Methoxypicolinaldehyde in Medicinal Chemistry

This compound is a key building block in the synthesis of a wide range of pharmacologically active compounds. Its pyridine core, substituted with a methoxy and a formyl group, provides a versatile scaffold for the development of novel therapeutics. The aldehyde functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The methoxy group, on the other hand, can modulate the electronic properties and metabolic stability of the final drug molecule. Given its importance, the efficient and cost-effective synthesis of this compound is a critical consideration for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this valuable intermediate, offering a cost-benefit analysis to aid in the selection of the most appropriate method for specific research and development needs.

Synthetic Strategies: A Head-to-Head Comparison

Three primary synthetic routes to this compound have been reported in the literature, each with its own set of advantages and disadvantages. These methods are:

  • Nucleophilic Aromatic Substitution of 5-Fluoropicolinaldehyde

  • Oxidation of (5-Methoxypyridin-2-yl)methanol

  • Multi-step Synthesis from 5-Hydroxy-2-methylpyridine

This guide will now delve into a detailed analysis of each of these synthetic pathways, providing experimental protocols, cost-benefit comparisons, and safety considerations.

Method 1: Nucleophilic Aromatic Substitution of 5-Fluoropicolinaldehyde

This method relies on the displacement of a fluoride ion from the pyridine ring by a methoxide nucleophile. The electron-withdrawing nature of the formyl group and the nitrogen atom in the pyridine ring facilitates this nucleophilic aromatic substitution (SNAr) reaction.

Reaction Pathway

start 5-Fluoropicolinaldehyde product This compound start->product Methanol, 55°C reagent Sodium Methoxide (NaOCH3)

Caption: Nucleophilic aromatic substitution of 5-fluoropicolinaldehyde.

Experimental Protocol

To a solution of 5-fluoropicolinaldehyde (1.0 eq) in methanol, sodium methoxide (1.5 eq) is added. The reaction mixture is then stirred at 55°C overnight. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Cost-Benefit Analysis
FactorAnalysis
Yield Moderate, typically around 66%.[1]
Cost of Starting Materials 5-Fluoropicolinaldehyde is a relatively expensive starting material. Sodium methoxide is an inexpensive and readily available reagent.
Operational Simplicity This is a one-step reaction with a straightforward workup, making it operationally simple.
Scalability The reaction is amenable to scale-up, although the cost of the starting material may be a limiting factor for large-scale industrial production.
Safety & Environmental Methanol is a flammable and toxic solvent. Sodium methoxide is corrosive and reacts violently with water.[2][3] Proper safety precautions must be taken.

Method 2: Oxidation of (5-Methoxypyridin-2-yl)methanol

This approach involves the selective oxidation of the primary alcohol functionality of (5-Methoxypyridin-2-yl)methanol to the corresponding aldehyde. Manganese (IV) oxide is a commonly used oxidizing agent for this transformation due to its mildness and selectivity for allylic and benzylic alcohols.

Reaction Pathway

start (5-Methoxypyridin-2-yl)methanol product This compound start->product Chloroform, 20°C reagent Manganese (IV) Oxide (MnO2)

Caption: Oxidation of (5-methoxypyridin-2-yl)methanol.

Experimental Protocol

To a solution of (5-Methoxypyridin-2-yl)methanol (1.0 eq) in chloroform, activated manganese (IV) oxide (excess) is added. The resulting suspension is stirred vigorously at room temperature for 18 hours. The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure to yield this compound.[4]

Cost-Benefit Analysis
FactorAnalysis
Yield Good, with reported yields up to 75%.[4]
Cost of Starting Materials (5-Methoxypyridin-2-yl)methanol is a commercially available starting material, though its cost can be a factor. Manganese (IV) oxide is a relatively inexpensive reagent.
Operational Simplicity The reaction is straightforward, but the workup requires filtration of a fine solid, which can sometimes be slow.
Scalability This method is scalable, and the use of a solid-supported reagent can simplify product isolation on a larger scale.
Safety & Environmental Chloroform is a hazardous and environmentally persistent solvent. Manganese (IV) oxide is a strong oxidizer and can be harmful if inhaled.[5] The use of a greener solvent is desirable.

Method 3: Multi-step Synthesis from 5-Hydroxy-2-methylpyridine

This synthetic route involves a series of transformations starting from the readily available and inexpensive 5-hydroxy-2-methylpyridine. The key steps typically include protection of the hydroxyl group, oxidation of the methyl group to an aldehyde, and finally, methylation of the hydroxyl group.

Reaction Pathway

start 5-Hydroxy-2-methylpyridine intermediate1 5-(Benzyloxy)-2-methylpyridine start->intermediate1 1. BnBr, Base intermediate2 5-(Benzyloxy)picolinaldehyde intermediate1->intermediate2 2. Oxidation (e.g., SeO2) product This compound intermediate2->product 3. Deprotection (e.g., H2, Pd/C) 4. Methylation (e.g., MeI, Base)

Caption: Multi-step synthesis from 5-hydroxy-2-methylpyridine.

Experimental Protocol

Step 1: Protection of the hydroxyl group. 5-Hydroxy-2-methylpyridine (1.0 eq) is reacted with benzyl bromide (1.1 eq) in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield 5-(benzyloxy)-2-methylpyridine.

Step 2: Oxidation of the methyl group. The methyl group of 5-(benzyloxy)-2-methylpyridine is then oxidized to an aldehyde. This can be achieved using various oxidizing agents, such as selenium dioxide.

Step 3 & 4: Deprotection and Methylation. The benzyl protecting group is removed by catalytic hydrogenation (H₂, Pd/C) to give 5-hydroxypicolinaldehyde. Subsequent methylation of the hydroxyl group with a methylating agent like methyl iodide in the presence of a base affords the final product, this compound.

Cost-Benefit Analysis
FactorAnalysis
Yield The overall yield is dependent on the efficiency of each step and can be variable.
Cost of Starting Materials 5-Hydroxy-2-methylpyridine is a relatively inexpensive starting material.[6][7] However, the cost of reagents for the subsequent steps needs to be considered.
Operational Simplicity This is a multi-step synthesis that requires purification at each stage, making it more complex and time-consuming compared to the other methods.
Scalability While each step is individually scalable, the overall process for large-scale production can be challenging due to the number of transformations and purifications.
Safety & Environmental This route involves several hazardous reagents, including benzyl bromide (a lachrymator), selenium dioxide (toxic), and methyl iodide (toxic and a suspected carcinogen). The use of multiple solvents and reagents generates more waste.

Summary and Recommendations

The choice of the most suitable synthesis method for this compound depends on several factors, including the desired scale of production, cost considerations, and available laboratory infrastructure.

MethodYieldCost of Starting MaterialSimplicityScalabilitySafety & Environmental
1. Nucleophilic Substitution ModerateHighHighModerateModerate
2. Oxidation GoodModerateModerateHighModerate (solvent choice is key)
3. Multi-step Synthesis VariableLowLowLowLow

For small-scale laboratory synthesis where operational simplicity is a priority and the cost of the starting material is not a major constraint, Method 1 (Nucleophilic Aromatic Substitution) is a viable option. Its one-step nature and straightforward workup are advantageous for rapid access to the desired product.

For larger-scale synthesis where yield and scalability are more critical, Method 2 (Oxidation) presents a more attractive option. The higher yield and the potential for using a solid-supported reagent for easier purification make it more suitable for producing larger quantities of this compound. The environmental impact of this method can be significantly improved by replacing chloroform with a greener solvent.

Method 3 (Multi-step Synthesis) is the least favorable due to its complexity, lower overall yield, and significant safety and environmental concerns. While it starts from an inexpensive material, the multiple steps and use of hazardous reagents make it less practical for most applications.

Future Perspectives: Greener and More Efficient Syntheses

The development of more sustainable and efficient synthetic methods is an ongoing area of research. For the synthesis of this compound, future efforts could focus on:

  • Catalytic C-H activation/functionalization: Direct oxidation of the methyl group of a suitable precursor in a more atom-economical and environmentally friendly manner.

  • Flow chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improved safety, and easier scalability.[8][9][10]

  • Biocatalysis: The use of enzymes to perform specific transformations, such as the selective oxidation of the alcohol, could provide a greener and more efficient alternative to traditional chemical methods.

By embracing these modern synthetic approaches, the production of this compound can be made more sustainable and cost-effective, further facilitating its use in the discovery and development of new medicines.

References

A Comparative Guide to the Biological Activity of 5-Methoxypicolinaldehyde Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Methoxypicolinaldehyde Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. This compound, a substituted pyridine derivative, represents one such versatile scaffold. The strategic placement of a methoxy group at the 5-position and an aldehyde at the 2-position of the pyridine ring provides a unique electronic and steric profile, making it an excellent starting point for the synthesis of a diverse library of compounds.

This guide provides an in-depth comparison of the biological activities of compounds derived directly from this compound and their structural analogues. We will delve into key therapeutic areas, including oncology, infectious diseases, and inflammation, to understand how subtle molecular modifications influence efficacy and mechanism of action. By synthesizing data from multiple studies, we aim to elucidate critical structure-activity relationships (SAR) and provide a robust framework for researchers engaged in the design of novel therapeutics.

I. Comparative Anticancer Activity

The search for novel anticancer agents with improved selectivity and reduced side effects is a perpetual challenge in oncology research. Heterocyclic compounds, including those derived from pyridine scaffolds, are of significant interest.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of heterocyclic compounds is often dictated by the nature and position of substituents on the core ring system. For derivatives of a this compound scaffold, the methoxy group (-OCH3) is a key modulator of activity. As an electron-donating group, it can influence the molecule's ability to interact with biological targets.

Comparative analysis with analogues reveals critical SAR principles:

  • Role of Electron-Donating Groups: In many quinoxaline-based anticancer agents, which can be considered structural analogues, the presence of electron-releasing groups like -OCH3 is essential for potent activity. Replacing the methoxy group with an electron-withdrawing group, such as a fluorine or chlorine atom, often leads to a decrease in cytotoxic potency.[1]

  • Lipophilicity and Cell Permeability: The methoxy group increases the lipophilicity of a compound compared to an unsubstituted analogue. This can enhance membrane permeability, leading to better intracellular accumulation and target engagement. Studies on quinoline derivatives have shown a correlation where greater lipophilicity (higher cLogP values) resulted in better cytotoxic effects against cancer cell lines like HeLa and PC3.[2]

  • Bioisosteric Replacement: Replacing the pyridine core with other heterocyclic systems (e.g., quinoxaline, thiazolidinone) while maintaining key substituents allows for probing the importance of the core nitrogen arrangement. For instance, certain 4-thiazolidinone derivatives have shown impressive submicromolar cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231).[3] A hypothetical 5-methoxypicolinylidene-thiazolidinone could be compared to these benchmarks to evaluate the contribution of the pyridine moiety.

Quantitative Comparison of Cytotoxicity

To objectively compare anticancer efficacy, the half-maximal inhibitory concentration (IC50) is a standard metric. The table below summarizes representative data for various heterocyclic analogues, providing a benchmark for evaluating potential this compound derivatives.

Compound ClassDerivative/AnalogueCancer Cell LineIC50 (µM)Reference
Quinoxaline Compound 5 (multiple -OCH3 groups)SMMC-7721 (Liver)0.071[1]
Analogue with -F substituentSMMC-7721 (Liver)>10[1]
Thiazolidinone Compound 14b (nitrofuran moiety)MCF-7 (Breast)0.85[3]
Canthin-6-one 9-methoxycanthin-6-oneHT-29 (Colon)3.79[4]
9-methoxycanthin-6-oneMCF-7 (Breast)15.09[4]
Quinoline Compound 13 (6-methoxy-2-aryl)HeLa (Cervical)8.3[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is self-validating because it relies on the enzymatic activity of mitochondrial dehydrogenases present only in viable, metabolically active cells. The conversion of the yellow MTT tetrazolium salt to a purple formazan product is directly proportional to the number of living cells. A decrease in this conversion in treated cells compared to an untreated control indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and analogues) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control). Incubate for 24 to 48 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: General Workflow for Biological Activity Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Mechanism & SAR A This compound + Analogues B Synthesis of Derivative Library A->B C Primary Screening (e.g., MTT Assay) B->C Test Compounds D Hit Identification (IC50 < Threshold) C->D E Secondary Screening (e.g., Apoptosis Assay) D->E F Lead Compound Selection E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for synthesis, screening, and analysis of novel compounds.

II. Comparative Antimicrobial Activity

The rise of antimicrobial resistance (AMR) necessitates the urgent development of new antimicrobial agents. Heterocyclic compounds are a rich source of potential candidates.[6]

Structure-Activity Relationship (SAR) Insights

When evaluating antimicrobial agents, the spectrum of activity (Gram-positive vs. Gram-negative) and potency (Minimum Inhibitory Concentration) are key parameters.

  • Amphiphilicity: For some classes of compounds, an amphiphilic nature—possessing both polar and non-polar regions—is crucial for antimicrobial activity, as it facilitates interaction with and disruption of the bacterial cell membrane.[7] The this compound scaffold can be readily modified with hydrocarbon chains to tune this property.

  • Targeting Essential Pathways: An effective strategy is to design molecules that inhibit essential bacterial processes. For example, cinnamaldehyde derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division.[6] Analogues derived from this compound could be designed to target similar conserved bacterial proteins.

  • Comparison with Methoxyphenols: Natural methoxyphenol compounds like eugenol and vanillin exhibit broad-spectrum antimicrobial activity.[8] These serve as excellent functional analogues. Comparative studies show that eugenol is highly effective against both Gram-negative and Gram-positive bacteria, with IC50 values in the low millimolar range.[8] Derivatives of this compound would need to demonstrate comparable or superior potency.

Quantitative Comparison of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivative/AnalogueMicroorganismMIC (µg/mL)Reference
Hydroxytyrosol Deriv. HTy2E. faecalis (VRE)25[7]
Ciprofloxacin Analogue NSC 610493S. aureus12.5[7]
NSC 610493MRSA12.5[7]
Cinnamide Deriv. 4-isopropylbenzylcinnamideS. aureus458.15 µM[9]
Cinnamaldehyde Deriv. Compound 6 MRSA64[6]
Experimental Protocol: Microbroth Dilution for MIC Determination

Causality: This method provides a direct, quantitative measure of a compound's bacteriostatic activity. The protocol is self-validating as it includes a positive control (a known antibiotic) to ensure the assay is performing correctly and a negative control (no compound) to confirm the bacteria are viable. The endpoint—the absence of visible growth (turbidity)—is a clear indicator of inhibition.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute downwards.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound.

  • Controls: Include wells for:

    • Negative Control: Bacteria with broth only (no compound).

    • Positive Control: Bacteria with a known effective antibiotic (e.g., ampicillin, ciprofloxacin).

    • Sterility Control: Broth only (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, creating a high demand for safer and more effective anti-inflammatory agents.[10] Many natural and synthetic compounds exert their effects by modulating key inflammatory signaling pathways.[11]

Structure-Activity Relationship (SAR) Insights
  • Inhibition of Pro-inflammatory Mediators: A primary mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[10]

  • Methoxy Group Contribution: Flavonoids containing methoxy groups, such as 5,7-dimethoxyflavone, have demonstrated significant anti-inflammatory activity.[12] This suggests that the methoxy substituent, as present in this compound, is a favorable feature for designing anti-inflammatory compounds. It can enhance binding to target enzymes or receptors involved in the inflammatory cascade.

  • Pathway Modulation: Potent anti-inflammatory compounds often act by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are master regulators of inflammatory gene expression.[10] The ability of a this compound derivative to modulate these pathways would be a strong indicator of its potential.

Quantitative Comparison of Anti-inflammatory Effects

The efficacy of anti-inflammatory compounds can be quantified by their ability to inhibit the production of inflammatory markers.

Compound ClassDerivative/AnalogueAssayEffectReference
Pyxinol Deriv. Compound 5c (20 µM)NO Inhibition in RAW264.7Strong, dose-dependent[10]
Compound 5c (20 µM)TNF-α InhibitionSignificant reduction[10]
Compound 5c (20 µM)IL-1β InhibitionSignificant reduction[10]
Flavonoid 5,7-dimethoxyflavoneRat Paw EdemaComparable to aspirin[12]
Chalcone Butein (50 µM)PGE2 Inhibition~40% inhibition[13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Causality: This assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO. A reduction in NO levels in the presence of a test compound directly indicates an inhibitory effect on this key inflammatory pathway. The Griess reagent provides a reliable and specific colorimetric readout for nitrite, a stable breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours prior to stimulation.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for iNOS expression and NO production.[10]

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark for 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Calculate the concentration of nitrite using a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

Visualization: The NF-κB Inflammatory Signaling Pathway

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (iNOS, TNF-α, IL-1β) NFkB->Genes IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases Compound Anti-inflammatory Compound Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by an anti-inflammatory agent.

Conclusion

The this compound scaffold serves as a highly promising starting point for the development of novel therapeutic agents across multiple domains. Through comparative analysis with structural and functional analogues, clear structure-activity relationships emerge. The presence and position of the methoxy group critically influence lipophilicity, electronic properties, and ultimately, biological potency. In anticancer applications, it often enhances cytotoxicity, while in antimicrobial and anti-inflammatory contexts, it can be a key feature for target engagement and pathway modulation.

The experimental frameworks detailed in this guide provide robust, self-validating systems for researchers to quantitatively assess the efficacy of newly synthesized derivatives. By integrating rational design based on SAR principles with rigorous biological evaluation, the potential of the this compound core can be fully realized, paving the way for the discovery of next-generation lead compounds.

References

  • Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives.
  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Synthesis and biological activity of 5-(4-methoxyphenyl)
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literature review of synthetic applications of substituted picolinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of Substituted Picolinaldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Picolinaldehydes in Modern Synthesis

Picolinaldehydes, or pyridine-2-carboxaldehydes, are a class of organic compounds characterized by a formyl group attached to the 2-position of a pyridine ring.[1] This unique arrangement of a reactive aldehyde adjacent to an electron-withdrawing nitrogen-containing heterocycle imparts a rich and versatile chemical reactivity that has made them invaluable building blocks in numerous fields of chemical synthesis. The pyridine nitrogen atom can act as a hydrogen bond acceptor, a base, or a coordinating ligand, while the aldehyde group readily participates in a wide array of nucleophilic additions and condensation reactions.[1]

This guide provides a comparative analysis of the synthetic applications of substituted picolinaldehydes, focusing on their pivotal roles in the construction of complex nitrogen heterocycles, the development of novel therapeutic agents, and the design of advanced ligands for catalysis and materials science. We will explore the causality behind experimental choices, compare synthetic strategies with viable alternatives, and provide supporting data and detailed protocols to offer a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity and Synthetic Potential

The synthetic utility of picolinaldehydes is governed by the interplay between the aldehyde functionality and the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. Furthermore, the nitrogen atom's ability to coordinate with metal centers is fundamental to the use of picolinaldehyde derivatives as ligands in catalysis.

G cluster_pico Substituted Picolinaldehyde cluster_reactivity Key Reactive Sites cluster_applications Primary Synthetic Applications pico Picolinaldehyde (Pyridine-2-carboxaldehyde) aldehyde Aldehyde Group (Electrophilic Carbon) pico->aldehyde Nucleophilic Addition Condensation nitrogen Pyridine Nitrogen (Nucleophilic/Coordinating) pico->nitrogen Coordination to Metals Protonation ring Pyridine Ring (Aromatic Substitution) pico->ring SNAr Reactions C-H Functionalization heterocycles Heterocycle Synthesis aldehyde->heterocycles ligands Ligand Synthesis & Catalysis nitrogen->ligands medchem Medicinal Chemistry ring->medchem heterocycles->medchem materials Materials Science ligands->materials G cluster_workflow Workflow: Synthesis of Bioactive Thiosemicarbazones start Substituted 2-Picoline oxidation Oxidation (e.g., SeO₂) start->oxidation pico Substituted Picolinaldehyde oxidation->pico condensation Condensation with Thiosemicarbazide pico->condensation product Bioactive Thiosemicarbazone condensation->product

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Methoxypicolinaldehyde (CAS No. 22187-96-8). As a substituted pyridine aldehyde, this compound requires meticulous handling and waste management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.

Hazard Profile and the Rationale for Stringent Disposal

This compound is classified with specific hazard statements, including causing skin and serious eye irritation, and potential respiratory irritation.[1][2] As a member of the pyridine and aldehyde chemical families, its potential for reactivity and toxicity necessitates that it be treated as hazardous waste.[3] General institutional and regulatory policies strictly prohibit the drain disposal of such potentially hazardous chemicals.[4][5][6] The procedures outlined below are designed to mitigate these risks by ensuring the compound and its associated waste are properly segregated, contained, and managed.

Key Chemical Hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Signal Word: Warning.[1]

These classifications mandate the use of appropriate personal protective equipment and engineering controls (i.e., a chemical fume hood) at all times.

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE. The function of each piece of equipment is critical for minimizing exposure routes.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or splash gogglesTo protect eyes from splashes and aerosols.[3][7]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Not required if handled within a fume hoodAll handling and waste consolidation should occur in a well-ventilated fume hood to prevent inhalation of vapors.[3][8]

The Core Principle: Waste Stream Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Mixing incompatible waste streams is a significant safety hazard and violates disposal regulations.[4] The following diagram outlines the critical decision-making process for segregating waste containing this compound.

WasteSegregation Start Waste Generation (this compound) Decision_Form What is the physical form of the waste? Start->Decision_Form Decision_Liquid_Type Is the solvent organic or aqueous? Decision_Form->Decision_Liquid_Type Liquid Container_Solid Solid Chemical Waste (Lined pail or drum) Decision_Form->Container_Solid Solid (e.g., contaminated gloves, wipes, solid compound) Container_Empty Empty Container Decontamination Protocol Decision_Form->Container_Empty Empty Original Container Container_Organic Non-Halogenated Organic Solvent Waste Decision_Liquid_Type->Container_Organic Organic Container_Aqueous Aqueous Hazardous Waste Decision_Liquid_Type->Container_Aqueous Aqueous

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocols

Follow the specific protocol below that corresponds to the type of waste you are generating. All waste containers must be kept closed except when adding waste and must be stored in a designated Satellite Accumulation Area (SAA).[4][6][9]

Protocol 4.1: Unused or Expired this compound (Pure Solid)

This protocol applies to the original compound that is no longer needed.

  • Container: Keep the chemical in its original, labeled container.[5]

  • Labeling: Attach a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) office. Clearly write the full chemical name: "this compound". Do not use abbreviations.[4][10]

  • Storage: Place the container in your lab's designated SAA, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for pickup through your institutional EHS office.

Protocol 4.2: Liquid Waste (Solutions)

This protocol covers reaction mixtures, analytical solutions, and solvent rinses containing the compound.

  • Segregation:

    • Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container.

    • Organic Solvent Solutions: Collect in a "Non-Halogenated Organic Solvent Waste" container. Do not mix with halogenated solvent waste.[10]

  • Container Selection: Use a container made of compatible material (e.g., glass for organic solvents) with a tightly sealing cap.[9][10]

  • Labeling: Immediately label the waste container with a hazardous waste tag. List all chemical constituents, including solvents, with their approximate percentage concentrations.[4]

  • Accumulation: Keep the container sealed when not in use. Store in secondary containment (e.g., a plastic bin) to contain potential leaks.[4][6]

  • Disposal: Once full, or within the time limits set by your institution, arrange for pickup by EHS.

Protocol 4.3: Contaminated Solid Waste

This protocol is for disposable items that have come into contact with this compound.

  • Container: Use a designated container for "Solid Chemical Waste," typically a pail or drum lined with a clear plastic bag.[4][5]

  • Waste Items: Place all contaminated disposable labware, such as gloves, pipette tips, weigh boats, and absorbent paper, into this container.

  • Labeling: The outer container must have a hazardous waste label indicating the contents as "Debris contaminated with this compound".

  • Storage & Disposal: Keep the container sealed. When full, close the liner and secure the lid. Arrange for pickup by EHS.

Protocol 4.4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.

  • Initial Rinse: The primary decontamination step is a thorough rinsing. The first rinse must be collected as hazardous waste.[4]

  • Procedure: a. In a fume hood, add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or ethyl acetate) to the empty container. b. Secure the cap and swirl to rinse all interior surfaces. c. Decant the rinse solvent ("rinsate") into the appropriate liquid hazardous waste container (Protocol 4.2). d. Repeat the rinse two more times. For standard hazardous chemicals, these subsequent rinses may also need to be collected, depending on institutional policy. For acutely hazardous "P-list" chemicals, the first three rinses must be collected.[4]

  • Final Disposal: Once the container is triple-rinsed and air-dried, deface or remove the original manufacturer's label.[6][9] It can now be disposed of as regular glass or plastic waste according to your facility's guidelines.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Assess the Situation: For small spills contained within a fume hood, you may proceed with cleanup. For large spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS department immediately.[3]

  • Small Spill Cleanup: a. Ensure your PPE is intact. b. Contain the spill with an inert, non-combustible absorbent material like vermiculite or sand.[3] c. Carefully collect the absorbent material using non-sparking tools and place it into a sealed container for disposal as solid chemical waste (Protocol 4.3).[7] d. Decontaminate the spill surface with an appropriate solvent and collect the cleaning materials as solid waste.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. NIH. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET - 5-Bromo-3-methoxypicolinaldehyde oxime. AFG Bioscience. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. NSWAI. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of 5-Methoxypicolinaldehyde (CAS No. 22187-96-8). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted without compromising personal or environmental well-being. This document moves beyond a simple checklist to provide a framework of understanding, enabling you to make informed safety decisions grounded in scientific principles.

Executive Summary: Core Safety Directives

For immediate reference, the table below summarizes the primary hazards and the minimum required Personal Protective Equipment (PPE) for handling this compound in a laboratory setting.

Hazard Category GHS Pictogram Hazard Statement Minimum PPE Requirement
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowedLab Coat, Chemical Splash Goggles, Nitrile Gloves (Double-gloved recommended)
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationLab Coat, Nitrile Gloves
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationChemical Splash Goggles or Safety Glasses with a Face Shield[1]
Acute Toxicity GHS07 (Exclamation Mark)H332: Harmful if inhaledUse in a certified chemical fume hood. Respirator may be required.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation[2]Use in a certified chemical fume hood.

Understanding the Hazard: The "Why" Behind the Protocol

This compound is an aromatic aldehyde containing a pyridine ring. Its hazard profile is driven by its potential to cause irritation and its acute toxicity upon ingestion, inhalation, or skin contact[2]. The GHS07 pictogram and "Warning" signal word indicate a moderate but definite hazard that must be rigorously managed.

  • Irritation (Skin, Eyes, Respiratory): The aldehyde functional group can react with biological macromolecules, leading to irritation. Direct contact with skin can cause redness and inflammation (H315), while eye contact can result in serious damage (H319). Inhalation of the powder or vapors can irritate the respiratory tract (H335)[2]. This triple threat of irritation necessitates a multi-faceted barrier approach, covering all potential routes of exposure.

  • Acute Toxicity (Oral, Inhalation): The compound is classified as harmful if swallowed (H302) or inhaled (H332)[2]. This underscores the importance of preventing ingestion through contaminated hands and minimizing aerosol or dust generation.

Core PPE and Engineering Controls

The primary strategy is to minimize exposure through a combination of engineering controls and a robust PPE protocol.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing of the solid, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to mitigate inhalation hazards (H332, H335) by capturing dust and vapors at the source[3].

Eye and Face Protection

Given the serious eye irritation risk (H319), appropriate eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes of solutions) or explosion (e.g., highly exothermic reactions), a face shield must be worn over the chemical splash goggles[1][4]. Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

Hand Protection: A Two-Layer Approach

Hands are the most likely part of the body to come into direct contact with the chemical. A thoughtful glove selection strategy is crucial.

  • Inner Glove: A standard disposable nitrile glove. This provides a baseline level of protection against incidental splashes[1].

  • Outer Glove: A second nitrile glove (double-gloving). This practice significantly reduces the risk of exposure from a single glove failure and is recommended for all handling procedures.

  • Causality: While nitrile gloves offer good protection against a range of chemicals, no glove material is impervious forever[4]. For aldehydes, nitrile provides fair to good resistance for short-term contact[5]. Should a splash occur, the outer glove should be removed immediately, inspected for any contamination of the inner glove, and replaced. This ensures the primary skin barrier remains intact.

Body Protection

A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. It should be noted that standard polyester/cotton blends can melt and fuse to the skin in a fire. The lab coat protects against minor spills and contamination of personal clothing[4]. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

In standard laboratory use where all work is conducted in a fume hood, a respirator is typically not required. However, a risk assessment may deem one necessary under specific circumstances, such as:

  • A failure of engineering controls (e.g., fume hood malfunction).

  • Cleaning up a large spill outside of a fume hood.

  • Generating significant amounts of dust or aerosols that cannot be contained.

If a respirator is required, it must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training[4]. A full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges would be appropriate for this compound[6].

Operational Workflow: A Step-by-Step Guide to Safety

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is as important as selecting it. The goal is to prevent cross-contamination from a "dirty" exterior to your skin.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves over the first, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield if required.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton and remove by rolling it down the arms, touching only the inside. Turn it inside out as you remove it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

PPE Selection and Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

PPE_Workflow cluster_prep 1. Pre-Operation Planning cluster_donning 2. PPE Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_doffing 4. Decontamination & Doffing A Hazard Assessment (Review SDS for H302, H315, H319, H332, H335) B Verify Engineering Controls (Fume Hood Certification) A->B C Select & Inspect PPE B->C D Don Lab Coat E Don Inner Nitrile Gloves D->E F Don Outer Nitrile Gloves (over cuffs) E->F G Don Goggles / Face Shield F->G H Perform Operation (Weighing, Transfer, Reaction) G->H I Immediate Glove Change if Contamination Occurs H->I On Splash J Decontaminate Work Area H->J K Remove Outer Gloves J->K L Remove Goggles / Face Shield K->L M Remove Lab Coat L->M N Remove Inner Gloves M->N O Wash Hands Thoroughly N->O

Caption: PPE Selection and Safety Workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including nitrile gloves, should be considered contaminated waste. Place them in a designated, sealed hazardous waste container immediately after removal.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.

    • Do not pour down the drain[3].

    • Collect in a clearly labeled, sealed, and appropriate waste container.

    • Arrange for disposal through a licensed disposal company, in accordance with all local, state, and national regulations[7][8].

Emergency Procedures: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes[7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety department. For small spills inside a fume hood, use an appropriate absorbent material, collect it with spark-proof tools, and place it in a sealed container for hazardous waste disposal[3].

References

  • AFG Bioscience LLC. Safety Data Sheet: 5-Bromo-3-methoxypicolinaldehyde oxime. Accessed December 2025. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Accessed December 2025. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Accessed December 2025. Available from: [Link]

  • Princeton University Environmental Health & Safety. Personal Protective Equipment (PPE) - Appendix E. Accessed December 2025. Available from: [Link]

  • LookChem. This compound. Accessed December 2025. Available from: [Link]

  • University of California, Berkeley - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Accessed December 2025. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Accessed December 2025. Available from: [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. Accessed December 2025. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.